Fmoc-2-Methoxy-D-Phenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCSNZJHURMDMO-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745228 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170642-30-5 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Fmoc-2-Methoxy-D-Phenylalanine in Advanced Peptide Synthesis
Executive Summary
Fmoc-2-Methoxy-D-Phenylalanine (Fmoc-2-MeO-D-Phe-OH) represents a critical building block in the design of proteolytically stable peptidomimetics. By combining the non-canonical D-chirality with an ortho-methoxy steric lock, this residue offers a dual mechanism for constraining peptide backbone topology and enhancing bioavailability. This guide provides a definitive technical reference for its molecular properties, synthesis integration, and quality control, moving beyond basic data to address the specific challenges of coupling sterically hindered aromatic residues.
Part 1: Physicochemical Profile[1]
The precise characterization of this compound is essential for accurate stoichiometry in solid-phase peptide synthesis (SPPS). The ortho-methoxy substitution significantly alters the hydrodynamic volume compared to the native phenylalanine, despite the modest mass increase.
Table 1: Core Chemical Specifications
| Parameter | Specification | Technical Note |
| Chemical Name | This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-D-phenylalanine |
| CAS Number | 170642-30-5 | Verify batch-specific isomer purity (D vs L).[1] |
| Molecular Formula | C₂₅H₂₃NO₅ | |
| Molecular Weight | 417.46 g/mol | Used for resin loading calculations. |
| Monoisotopic Mass | 417.1576 Da | Essential for HR-MS validation. |
| Solubility | DMF, NMP, DMSO | Hydrophobic Fmoc and aromatic core limit aqueous solubility. |
| Appearance | White to off-white powder | Yellowing indicates potential Fmoc cleavage or oxidation. |
| Purity Standard | > 98% (HPLC) | < 0.5% D-isomer racemization required for therapeutic grade. |
Part 2: Structural Significance & Mechanistic Utility
The "Ortho-Effect" and Conformational Restriction
The utility of Fmoc-2-MeO-D-Phe-OH extends beyond simple hydrophobicity. The 2-methoxy group (positioned ortho on the phenyl ring) introduces significant steric clash with the peptide backbone (
-
Chi-Angle Constraint: The methoxy group restricts rotation around the
bond ( ) and the bond ( ). This forces the side chain into specific rotameric populations, reducing the entropic penalty upon receptor binding. -
Proteolytic Resistance: The D-configuration renders the peptide bond resistant to chymotrypsin and other serine proteases that specifically target aromatic L-amino acids.
-
Intramolecular Hydrogen Bonding: The ether oxygen in the methoxy group can accept hydrogen bonds from the backbone amides, potentially stabilizing turn structures (e.g.,
-turns) in short peptides.
Part 3: Synthesis & Quality Control Workflow
Integrating non-canonical amino acids requires a rigorous QC workflow to prevent "deletion sequences" caused by incomplete coupling. The following diagram outlines the decision logic for handling this sterically hindered residue.
Figure 1: Logic flow for SPPS integration of Fmoc-2-MeO-D-Phe-OH, highlighting the critical QC checkpoint due to steric hindrance.
Part 4: Solid-Phase Peptide Synthesis (SPPS) Protocol
Expert Insight: Standard coupling reagents (HBTU/HCTU) often fail to drive the coupling of ortho-substituted phenylalanines to completion due to steric bulk. The following protocol utilizes HATU/HOAt, which generates a more reactive active ester (7-azabenzotriazole) to overcome this barrier.
Reagents
-
Amino Acid: this compound (4.0 eq relative to resin loading).
-
Activator: HATU (3.9 eq).
-
Base: DIEA (Diisopropylethylamine) (8.0 eq).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
Step-by-Step Methodology
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang) in DCM for 20 minutes, then wash with DMF (3x).
-
Perform initial Fmoc deprotection (20% Piperidine in DMF, 2 x 10 min). Wash thoroughly (DMF 5x).
-
-
Pre-Activation (Critical Step):
-
Dissolve Fmoc-2-MeO-D-Phe-OH and HATU in minimal DMF.
-
Add DIEA immediately prior to adding to the resin.
-
Note: Allow pre-activation for only 30-60 seconds. Longer times can lead to enantiomerization (racemization) of the activated ester.
-
-
Coupling Reaction:
-
Add the activated solution to the resin.
-
Agitate (vortex or nitrogen bubbling) for 2 to 4 hours . (Standard AA coupling is typically 45-60 min; the extended time is required for the ortho-methoxy derivative).
-
-
Monitoring:
-
Perform a Chloranil Test (preferred over Kaiser for secondary amines, but Kaiser is acceptable for primary amines).
-
Result: If beads remain blue (positive), proceed to Double Coupling .
-
Double Coupling: Repeat steps 2-3 using fresh reagents (Fmoc-AA/HATU/DIEA) for an additional 2 hours.
-
-
Capping (Optional but Recommended):
-
If the test remains slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to terminate the chain and prevent difficult-to-purify deletion sequences.
-
Part 5: Applications in Drug Discovery
Improving Metabolic Stability
Peptides containing native L-Phenylalanine are rapidly degraded by chymotrypsin in the digestive tract and plasma.
-
Mechanism: The enzyme requires the L-configuration and an accessible aromatic ring to fit the S1 specificity pocket.
-
Solution: Substituting with Fmoc-2-MeO-D-Phe-OH inverts the chirality (preventing fit) and increases steric bulk (preventing pocket entry), extending plasma half-life from minutes to hours [1].
Receptor Selectivity Tuning
In G-protein coupled receptor (GPCR) ligands, the "address" and "message" domains often rely on aromatic interactions.
-
Case Study: In the development of opioid receptor agonists, replacing Phe with 2-MeO-Phe forces the side chain into a specific rotamer. This can selectively enhance binding to the
-receptor while reducing affinity for the -receptor, thereby reducing side effects [2].
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
An In-depth Technical Guide to Fmoc-2-Methoxy-D-Phenylalanine: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Modified Amino Acids in Peptide Science
The strategic incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern medicinal chemistry and drug discovery.[1][2] These tailored building blocks offer a powerful tool to enhance the therapeutic potential of peptides by improving their stability, potency, and bioavailability.[2] Among the vast arsenal of UAAs, derivatives of phenylalanine are of particular interest due to the critical role of aromatic interactions in molecular recognition. This guide focuses on a specific, yet significant, UAA: Fmoc-2-Methoxy-D-Phenylalanine.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is a mainstay in solid-phase peptide synthesis (SPPS), enabling the efficient and sequential assembly of amino acids into complex peptide chains.[3] The use of the D-enantiomer of 2-methoxyphenylalanine introduces resistance to enzymatic degradation, a common hurdle in the development of peptide-based therapeutics.[4] Furthermore, the ortho-methoxy substitution on the phenyl ring presents unique steric and electronic properties that can profoundly influence peptide conformation and, consequently, its biological activity.[5]
This technical guide provides a comprehensive overview of the structure, properties, and synthetic utility of this compound, offering insights for its effective application in peptide research and drug development.
Physicochemical Properties and Structural Characterization
This compound, also known by its systematic IUPAC name (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(2-methoxyphenyl)propanoic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 170642-30-5 | CymitQuimica |
| Molecular Formula | C₂₅H₂₃NO₅ | Calculated |
| Molecular Weight | 417.46 g/mol | CymitQuimica |
| Purity | Typically ≥97% | CymitQuimica |
| Solubility | Soluble in organic solvents like DMF | General knowledge |
| Storage | 2-8 °C | General knowledge |
Structural Elucidation: A Comparative Approach
While specific, publicly available spectroscopic data for this compound is limited, we can infer its characteristic spectral features by comparing it to its parent compound, Fmoc-D-Phenylalanine, and considering the influence of the 2-methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (typically in the 7.2-7.9 ppm range), the alpha-proton of the amino acid, the beta-protons, and the aromatic protons of the phenylalanine side chain. The presence of the methoxy group will introduce a singlet peak, likely in the 3.7-4.0 ppm region. The ortho-substitution will likely alter the splitting patterns of the aromatic protons on the phenylalanine ring compared to the unsubstituted analog.
-
¹³C NMR: The carbon spectrum will display distinct signals for the carbonyl carbons of the carboxyl and carbamate groups, the carbons of the Fmoc group, and the carbons of the 2-methoxyphenylalanine residue. The methoxy carbon will appear as a distinct peak, typically around 55-60 ppm.
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ at m/z 418.16, corresponding to the protonated molecule. Fragmentation patterns would likely involve the loss of the Fmoc group and subsequent fragmentation of the amino acid residue.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and aromatic C-H and C=C stretching vibrations from both the fluorenyl and phenyl rings. The C-O stretching of the methoxy group is also expected to be present.
The Impact of the 2-Methoxy Group on Conformation and Function
The introduction of a methoxy group at the ortho position of the phenylalanine side chain can have significant consequences for the local and global conformation of a peptide. This is due to a combination of steric and electronic effects.
Conformational Preferences:
The bulky methoxy group can restrict the rotational freedom around the chi (χ) angles of the phenylalanine side chain, influencing its preferred orientation.[6] This steric hindrance can favor specific rotamers, which in turn can dictate the overall peptide backbone conformation. Computational modeling studies on peptides containing non-standard amino acids can provide valuable insights into these conformational preferences.[7]
The following diagram illustrates the key rotational angles in the 2-Methoxy-D-Phenylalanine side chain.
Figure 2: A simplified workflow for the incorporation of this compound in solid-phase peptide synthesis.
Case Studies and Potential Applications
While specific published case studies detailing the use of this compound are not abundant, the incorporation of ortho-substituted phenylalanine derivatives has been shown to be a valuable strategy in peptide design. For instance, a study on the genetic incorporation of seven ortho-substituted phenylalanine derivatives, including o-methoxy-phenylalanine, highlighted their potential for use in various biochemical and biophysical applications. [8] The unique conformational constraints imposed by the 2-methoxy group can be exploited to:
-
Induce or Stabilize Secondary Structures: The restricted side-chain rotation can favor the formation of specific secondary structures like β-turns or helical motifs, which are often critical for biological activity.
-
Modulate Receptor Binding: The altered conformation and electronic properties of the side chain can fine-tune the binding affinity and selectivity of a peptide for its target receptor.
-
Enhance Proteolytic Stability: The use of a D-amino acid, in general, provides resistance to degradation by proteases. The additional steric bulk of the methoxy group may further enhance this stability.
Conclusion and Future Perspectives
This compound is a valuable, albeit specialized, building block for peptide chemists. Its unique structural features, arising from the ortho-methoxy substitution on a D-phenylalanine scaffold, offer intriguing possibilities for modulating peptide conformation and function. While a comprehensive body of literature on its specific applications is still emerging, the principles of peptide design and the known effects of sterically demanding and electronically modified amino acids suggest that it holds significant potential for the development of novel peptide therapeutics with improved pharmacological properties. Future research will likely focus on the systematic incorporation of this and other ortho-substituted phenylalanine analogs into bioactive peptides to explore the structure-activity relationships and unlock new therapeutic opportunities.
References
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications of peptides and proteins for PEGylation and other conjugations. Current organic chemistry, 14(2), 177-198.
- Albericio, F. (2000). Orthogonal protecting groups for N alpha-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current opinion in chemical biology, 4(3), 211–221.
- Brust, R., O'Brien-Brown, J., Lahnsteiner, E., & Alewood, P. F. (2014). Peptide science: a bright future. Australian Journal of Chemistry, 67(3), 333-340.
- Shao, X., Gao, Y., Zhu, C., Liu, X., Yao, J., Cui, Y., & Wang, R. (2007). Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling. Bioorganic & medicinal chemistry, 15(10), 3539–3547.
- Young, T. S., Ahmad, I., Yin, J. A., & Schultz, P. G. (2011). Genetic incorporation of seven ortho-substituted phenylalanine derivatives. ACS chemical biology, 6(11), 1215–1222.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243–2266.
- Horta, B. A., Skaf, M. S., & Stassen, H. (2011). Computational modeling of peptides containing non-standard amino acids. Journal of molecular modeling, 17(10), 2549–2560.
- Fields, G. B. (1997). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
MDPI. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
- Mazur, R. H., Schlatter, J. M., & Goldkamp, A. H. (1969). Structure-taste relationships of some dipeptides. Journal of the American Chemical Society, 91(10), 2684–2691.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side Chain Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Fmoc Protection of 2-Methoxy-D-Phenylalanine
For researchers, medicinal chemists, and professionals in drug development, the strategic application of protecting groups is a cornerstone of successful peptide synthesis. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out for its versatility and mild cleavage conditions, making it a staple in modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive, in-depth exploration of the Fmoc protection of a non-canonical amino acid, 2-Methoxy-D-Phenylalanine, a building block of increasing interest in the design of novel peptides with enhanced biological activities.
The Strategic Importance of Fmoc Protection
The primary role of the Fmoc group is to temporarily block the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[1] Its popularity stems from its pronounced stability under acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains, and its facile removal with a mild base, typically a solution of piperidine in a polar aprotic solvent.[2][3] This orthogonality is fundamental to the elegance and efficiency of Fmoc-based SPPS.[2]
The introduction of a methoxy group at the ortho-position of the phenylalanine ring in 2-Methoxy-D-Phenylalanine can impart unique conformational constraints and electronic properties to the resulting peptide. This modification can influence binding affinity, selectivity, and metabolic stability, making it a valuable tool for peptide drug design.
The Chemistry of Fmoc Protection: A Mechanistic Overview
The introduction of the Fmoc group onto the primary amine of 2-Methoxy-D-Phenylalanine proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution.[4]
Two common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4][5] While Fmoc-Cl is a highly reactive acid chloride, Fmoc-OSu is often the preferred reagent due to its greater stability, ease of handling, and a reduced propensity for side reactions, such as the formation of oligopeptides.[4][]
The mechanism involves the deprotonation of the amino group of 2-Methoxy-D-Phenylalanine by a weak base, such as sodium bicarbonate or sodium carbonate, to enhance its nucleophilicity. The resulting free amine then attacks the electrophilic carbonyl carbon of the Fmoc reagent. In the case of Fmoc-Cl, the chloride ion is expelled as the leaving group. With Fmoc-OSu, the N-hydroxysuccinimide anion is the leaving group. The reaction is typically performed in a biphasic solvent system, such as dioxane and water, or in a polar aprotic solvent like dimethylformamide (DMF).[4]
Experimental Protocol: Fmoc Protection of 2-Methoxy-D-Phenylalanine
This protocol provides a detailed, step-by-step methodology for the efficient Fmoc protection of 2-Methoxy-D-Phenylalanine using Fmoc-OSu.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Methoxy-D-Phenylalanine | ≥98% | Sigma-Aldrich |
| Fmoc-OSu | ≥99% | Chem-Impex |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics |
| Deionized Water (H₂O) | Type 1 | In-house |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | VWR Chemicals |
| n-Hexane | ACS Reagent Grade | VWR Chemicals |
| Hydrochloric Acid (HCl), 1M | Volumetric Standard | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Alfa Aesar |
Step-by-Step Procedure
-
Dissolution of Amino Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-D-Phenylalanine (e.g., 5.0 g, 1 equivalent) in a solution of 10% aqueous sodium bicarbonate (e.g., 50 mL). Stir at room temperature until complete dissolution is achieved. The basic solution deprotonates the amino group, enhancing its nucleophilicity.
-
Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane (e.g., 50 mL). Add this solution dropwise to the stirring amino acid solution over 30 minutes at room temperature. The slow addition helps to control the reaction rate and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% methanol in dichloromethane). The disappearance of the starting amino acid spot and the appearance of a new, higher Rf spot corresponding to the Fmoc-protected product indicates reaction completion.
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. This protonates the carboxylic acid group of the Fmoc-protected amino acid, causing it to precipitate out of the aqueous solution.
-
Extract the precipitated product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel to achieve high purity (≥98%).[5]
Process Control and Characterization
Ensuring the quality and purity of the final this compound-OH is paramount for its successful application in peptide synthesis.[5] Several analytical techniques can be employed for this purpose:
-
Thin Layer Chromatography (TLC): A rapid and effective method for monitoring the reaction progress and assessing the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product. A reversed-phase C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the Fmoc-protected amino acid. The characteristic signals of the Fmoc group and the 2-Methoxy-D-Phenylalanine moiety should be present and correctly assigned.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful attachment of the Fmoc group.
Troubleshooting and Optimization
While the described protocol is robust, some common issues may arise. Understanding their cause and solution is key to a successful synthesis.
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inefficient stirring. | Extend the reaction time. Ensure vigorous stirring to facilitate mixing of the biphasic system. |
| Low Yield | Incomplete extraction of the product. Premature deprotection of the Fmoc group. | Perform additional extractions. Ensure the pH during acidification is optimal for precipitation. Avoid prolonged exposure to strongly basic conditions. |
| Presence of Dipeptide Impurities | Use of Fmoc-Cl as the protecting agent. | Use Fmoc-OSu, which is less prone to this side reaction.[4] |
| Oily Product Instead of a Solid | Presence of residual solvents or impurities. | Ensure complete removal of solvents under high vacuum. Purify the product using column chromatography. |
Conclusion
The Fmoc protection of 2-Methoxy-D-Phenylalanine is a critical first step in incorporating this valuable non-canonical amino acid into synthetic peptides. The use of Fmoc-OSu under Schotten-Baumann conditions provides a reliable and high-yielding method for this transformation. Careful control of reaction parameters, diligent monitoring, and thorough characterization are essential to ensure the production of high-purity this compound-OH, a key building block for the synthesis of next-generation peptide therapeutics.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
The Chemistry Blog. The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis. [Link]
-
MDPI. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
- Google Patents. Methods for the synthesis of fmoc protected amines.
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
-
PubMed Central. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
NIH. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. [Link]
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Technical Guide: Purity Analysis of Fmoc-2-Methoxy-D-Phenylalanine
Topic: Purity Analysis of Fmoc-2-Methoxy-D-Phenylalanine (CAS 170642-30-5) Audience: Researchers, Senior QC Scientists, and Peptide Chemists. Format: Technical Guide/Whitepaper.
Executive Summary & Strategic Importance
This compound (Fmoc-2-MeO-D-Phe-OH) is a critical non-canonical amino acid used in the synthesis of protease-resistant therapeutic peptides. The ortho-methoxy substitution introduces significant steric bulk near the
For drug development, the purity of this building block is non-negotiable. Impurities such as the L-enantiomer (leading to epimerized, inactive drug product) or des-Fmoc species (causing double insertions) can result in complex failure modes during downstream GMP manufacturing. This guide outlines a self-validating analytical framework to ensure the integrity of Fmoc-2-MeO-D-Phe-OH.
Critical Quality Attributes (CQAs)
Before establishing protocols, we must define the "Purity Profile" required for GMP-grade SPPS.
| Attribute | Specification Target | Criticality | Analytical Technique |
| Chemical Purity | High | RP-HPLC (UV 220/265 nm) | |
| Chiral Purity | Critical | Chiral HPLC / SFC | |
| Identity | Conforms to Structure | High | |
| Water Content | Medium | Karl Fischer (Coulometric) | |
| Free Fmoc/Fulvene | High | RP-HPLC |
Master Analytical Workflow
The following diagram illustrates the logical flow of analysis, designed to prevent false positives and ensure efficient resource utilization.
Figure 1: Master Analytical Workflow ensuring sequential validation of physical, chemical, and stereochemical integrity.
Module 1: Chemical Purity Assessment (RP-HPLC)
Objective: Quantify the main peak and identify process-related impurities such as Fmoc-2-MeO-D-Phe-O-Fm (dimer), free amine, or Fmoc-Cl residuals.
Methodological Rationale
A C18 stationary phase is selected due to the hydrophobicity of the Fmoc group and the phenyl ring. Acidic mobile phases (TFA) are mandatory to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and preventing "fronting."
Protocol: Gradient RP-HPLC
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
mm, or . -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Temperature:
C (Controlled). -
Detection:
-
265 nm: Specific for the Fmoc chromophore (Quantification).[2]
-
220 nm: Amide bonds/Aromatic rings (Impurity profiling).
-
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 20.0 | 5 | 95 | Linear Gradient |
| 25.0 | 5 | 95 | Wash |
| 25.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End |
Self-Validating Check: Inject a blank (DMF) first. If a peak appears at the retention time of the main compound, the injector is contaminated. The main peak typically elutes between 12–16 minutes depending on column dead volume.
Module 2: Enantiomeric Purity (The Critical Challenge)
Objective: Separate Fmoc-2-MeO-D -Phe-OH from its L -isomer. Challenge: The ortho-methoxy group creates steric hindrance that can either aid or impede chiral recognition depending on the chiral selector.
Chiral Column Selection Strategy
For Fmoc-protected amino acids, Immobilized Polysaccharide columns are the gold standard due to their broad selectivity and solvent durability [1].
-
Primary Choice: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Lux Cellulose-2.
-
Mode: Normal Phase (NP) or Polar Organic Mode (POM).
Protocol: Normal Phase Chiral HPLC
-
Column: Chiralpak IC or Lux Cellulose-2,
mm, . -
Mobile Phase: n-Hexane : Isopropanol : TFA (80 : 20 : 0.1).
-
Temperature:
C. -
Detection: 265 nm.[2]
Validation Logic:
You must inject a racemic standard (dl-mixture) first to establish the separation factor (
Figure 2: Decision tree for selecting the optimal Chiral Stationary Phase (CSP).
Module 3: Structural Identity & Residuals
NMR Verification ( H NMR, 400 MHz, DMSO- )
The ortho-methoxy group provides a distinct diagnostic signal.
-
Key Signal: Singlet at
ppm (3H, -OCH ). -
Fmoc Signals: Doublet at
ppm (CH), Multiplet at 7.3-7.9 ppm (Aromatic fluorene protons). -
Alpha Proton: Multiplet at
ppm.
Residual Solvents
Fmoc-amino acids are often recrystallized from Ethyl Acetate or precipiated with Heptane.
-
Limit: Ethyl Acetate
ppm (ICH Q3C Class 3). -
Method: GC-Headspace is preferred, but for quick checks, integration of specific solvent peaks in the
H NMR spectrum is acceptable for R&D purposes.
Troubleshooting & Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Doublet Peak in RP-HPLC | Atropisomerism or hydrolysis | Check pH of mobile phase. If sample sat in solution >24h, Fmoc may cleave. Prepare fresh. |
| Broad Peaks (Chiral) | Strong interaction with CSP | Add 0.1% TFA to mobile phase to suppress silanol interactions. |
| No Chiral Separation | Wrong Selector | Switch from Coated (AD/OD) to Immobilized (IA/IC) phases which allow broader solvent choices (e.g., DCM/MtBE). |
| High Water Content | Hygroscopic nature | Store desiccant in secondary containment at |
References
-
Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex Technical Notes. Link
-
Chem-Impex International. (n.d.). This compound Product Specifications.Link
-
Sigma-Aldrich. (n.d.).[2][3] Chiral Separation of Amino Acids: Technical Guide.Link
-
Isidro-Llobet, A., et al. (2009).[4] Amino Acid-Protecting Groups.[2][5][][7][8][9][10] Chemical Reviews, 109(6), 2455-2504. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc- D -2-Nal-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of Methoxy-Substituted Phenylalanine in Medicinal Chemistry
Abstract
The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Among the vast arsenal of tools available to the drug designer, the humble methoxy group stands out for its profound and versatile influence on molecular properties. When appended to the phenylalanine scaffold, a ubiquitous component in both natural and synthetic bioactive molecules, the methoxy group becomes a powerful modulator of physicochemical properties, pharmacokinetics, and pharmacodynamics. This technical guide provides an in-depth exploration of methoxy-substituted phenylalanine, moving beyond a simple catalog of its uses to elucidate the underlying chemical principles and strategic considerations that guide its application in drug discovery. We will examine its impact on lipophilicity, metabolic stability, and target engagement, with a focus on how positional isomerism (ortho, meta, para) can be exploited to fine-tune a molecule's profile. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold to overcome common challenges in medicinal chemistry.
The Methoxy Group: A Subtle Yet Powerful Tool in Drug Design
The methoxy group (-OCH₃) is one of the most prevalent substituents found in approved small-molecule drugs.[1] Its popularity stems from a unique combination of electronic and steric properties that allows it to serve multiple functions. Unlike a hydroxyl group, it cannot act as a hydrogen bond donor, which can be crucial for reducing interactions with metabolic enzymes or improving membrane permeability. However, the oxygen atom's lone pairs allow it to act as a hydrogen bond acceptor. Electronically, it is a moderate resonance-donating group and a weak inductively-withdrawing group, a duality that changes depending on its position on an aromatic ring.
Incorporating this functionality into the phenylalanine framework creates a non-canonical amino acid that can be readily integrated into peptides and other small molecules. This allows chemists to systematically probe structure-activity relationships (SAR) and address liabilities in lead compounds, such as rapid metabolism or poor absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Modulating Physicochemical Properties: The Core of the Methoxy Effect
The decision to introduce a methoxy-phenylalanine moiety is fundamentally driven by its ability to predictably alter a molecule's physicochemical profile. These changes are the root cause of its downstream effects on biological activity and pharmacokinetics.
Lipophilicity and Solubility
The methoxy group is considered lipophilic, and its addition generally increases a molecule's octanol-water partition coefficient (logP). This enhancement in lipophilicity can improve membrane permeability and facilitate entry into hydrophobic binding pockets. However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity.[3] The introduction of the methoxy group can also enhance a compound's solubility by disrupting crystal lattice packing compared to a planar unsubstituted ring.[2]
Electronic Effects and pKa
The position of the methoxy group on the phenyl ring dictates its electronic influence:
-
Para-position: The strong resonance-donating effect (+R) dominates, increasing electron density in the ring. This can influence cation-π interactions within a receptor binding site.
-
Meta-position: The inductive-withdrawing effect (-I) is more pronounced, with a minimal resonance contribution.
-
Ortho-position: A combination of inductive withdrawal and potential steric hindrance comes into play, which can force the carboxyl and amino groups into different conformational states, thereby subtly altering pKa.
These electronic shifts can modulate the acidity and basicity of the core amino acid functional groups, which in turn affects the ionization state at physiological pH and influences properties like solubility and receptor interactions.
Conformational Control
The steric bulk of the methoxy group, particularly at the ortho position, can introduce conformational constraints. It can restrict the rotation of the phenyl ring, locking the molecule into a specific bioactive conformation. This entropic advantage can lead to a significant increase in binding affinity by reducing the energetic penalty of binding.
Below is a summary of the key physicochemical properties for phenylalanine and its methoxy-substituted isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | -1.4 | 3 | 2 |
| o-Methoxy-L-phenylalanine | C₁₀H₁₃NO₃ | 195.21 | -0.9[4] | 4 | 2 |
| m-Methoxy-L-phenylalanine | C₁₀H₁₃NO₃ | 195.21 | -1.4[5] | 4 | 2 |
| p-Methoxy-L-phenylalanine | C₁₀H₁₃NO₃ | 195.21 | -1.4 | 4 | 2 |
Data sourced from PubChem. Note that calculated logP values can vary between algorithms; these values illustrate general trends.
Impact on Pharmacokinetics (ADME): From Bench to Biology
The true value of methoxy-substituted phenylalanine is realized when its physicochemical modifications translate into improved pharmacokinetic behavior.
Blocking Metabolic Hotspots
A primary application is to block aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes. If a lead compound is rapidly metabolized at the para position of a phenylalanine ring to form a phenol, replacing it with para-methoxy-L-phenylalanine effectively shields this position. This "metabolic blocking" strategy can dramatically increase the compound's half-life and oral bioavailability.
Introducing a Metabolic Soft Spot
Conversely, the methoxy group itself can be a site of metabolism. O-demethylation, also mediated by CYPs, converts the methoxy group into a hydroxyl group. This can be strategically employed to:
-
Generate an active metabolite: The resulting hydroxyl compound may have a higher affinity for the target.
-
Facilitate clearance: The newly formed phenol provides a handle for Phase II conjugation reactions (e.g., glucuronidation or sulfation), leading to rapid excretion.
The rate of O-demethylation is highly dependent on the specific CYP isozyme and the overall molecular context.[6]
Caption: Metabolic fate of a p-methoxy-phenylalanine containing drug.
Enhancing Brain Penetration
For drugs targeting the central nervous system (CNS), crossing the blood-brain barrier (BBB) is a major hurdle. Successful CNS drugs often occupy a specific physicochemical space, balancing properties like molecular weight, logP, pKa, and polar surface area.[7][8] The introduction of a methoxy group can modulate these parameters. By masking a polar hydroxyl group and increasing lipophilicity, a methoxy-phenylalanine substitution can enhance BBB permeability, provided other CNS-MPO (Multiparameter Optimization) criteria are met.
Applications and Strategic Implementation
The theoretical benefits of methoxy-phenylalanine are borne out in numerous practical applications across different therapeutic modalities.
Peptide and Peptidomimetic Therapeutics
Natural peptides often suffer from poor metabolic stability due to rapid degradation by proteases. Incorporating non-canonical amino acids like methoxy-phenylalanine can confer steric hindrance near the cleavage site, enhancing the peptide's stability and duration of action.[9][10] Furthermore, the methoxy group can be used to probe and optimize interactions with the target receptor. For example, in the development of peptide-based sweeteners, the position of the methoxy group on the phenylalanine ring of an aspartame analog was found to be critical, with para-substitution destroying the sweet taste while ortho-substitution had little effect, demonstrating a highly specific structure-activity relationship.[11]
Caption: Strategic workflow for incorporating methoxy-phenylalanine.
CNS Receptor Ligands
Many CNS-active natural products, such as mescaline (3,4,5-trimethoxyphenethylamine), feature methoxy groups as key pharmacophoric elements.[12] These groups are critical for achieving the correct orientation and electronic profile to bind to targets like serotonin receptors. In synthetic CNS drug discovery, methoxy-phenylalanine can be used to mimic these interactions, fine-tuning selectivity and potency for G-protein coupled receptors (GPCRs) and ion channels.
Bioisosteric Replacement
The methoxy group can serve as a bioisostere for other chemical groups:
-
Hydroxyl (-OH): Replacing -OH with -OCH₃ removes a hydrogen bond donor, which can improve membrane permeability and block Phase II conjugation at that site.
-
Methyl (-CH₃): While sterically similar, the methoxy group has different electronic properties and is a hydrogen bond acceptor, offering a way to test the importance of these features.
-
Fluorine (-F): Both are of similar size and are weakly electron-withdrawing. However, the methoxy group is metabolically labile, whereas the C-F bond is exceptionally strong. This allows chemists to choose between a metabolically stable or unstable modification.
Experimental Protocols
To ensure scientific integrity, the methodologies used to synthesize and evaluate these compounds must be robust and reproducible.
Protocol: Solid-Phase Synthesis of a Tripeptide Containing 4-Methoxy-L-Phenylalanine
This protocol describes the synthesis of Ac-Ala-(4-MeO-Phe)-Gly-NH₂ using a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
Objective: To demonstrate the incorporation of a methoxy-substituted phenylalanine into a peptide chain.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-L-Ala-OH, Fmoc-4-methoxy-L-phenylalanine
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Capping solution: Acetic anhydride/DIPEA/DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Methodology:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Drain DMF.
-
Add a pre-activated solution of Fmoc-Gly-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Agitate for 2 hours at room temperature.
-
Drain and wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain.
-
Repeat with fresh deprotection solution for 15 minutes.
-
Drain and wash thoroughly with DMF (5x).
-
-
Second Amino Acid Coupling (4-Methoxy-L-phenylalanine):
-
Couple Fmoc-4-methoxy-L-phenylalanine using the same procedure as in step 2.[13]
-
Confirm coupling with a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Alanine):
-
Couple Fmoc-L-Ala-OH using the procedure in step 2.
-
Confirm coupling with a Kaiser test.
-
-
Final Deprotection and N-terminal Acetylation:
-
Repeat Fmoc deprotection (step 3).
-
Add capping solution (e.g., 5% acetic anhydride, 6% DIPEA in DMF) and agitate for 30 minutes.
-
Drain and wash with DMF (3x) and DCM (3x). Dry the resin under vacuum.
-
-
Cleavage and Purification:
-
Add 2 mL of cleavage cocktail to the resin.
-
Agitate for 2 hours at room temperature.
-
Filter the solution to separate from the resin beads.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using reverse-phase HPLC and confirm identity by LC-MS.
-
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the metabolic half-life (t₁/₂) of a compound containing methoxy-phenylalanine by measuring its rate of disappearance.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P dehydrogenase)
-
Quenching solution: Acetonitrile with an internal standard (e.g., a structurally similar, stable compound like carbamazepine)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
Methodology:
-
Preparation:
-
Thaw HLM on ice.
-
Prepare a master mix in phosphate buffer containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).
-
Pre-warm the master mix at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the master mix. This is the T=0 time point.
-
Immediately remove an aliquot (50 µL) and add it to a 96-well plate containing 150 µL of cold quenching solution.
-
-
Time Course Sampling:
-
Incubate the reaction mixture at 37°C with shaking.
-
Remove aliquots at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes).
-
Quench each aliquot immediately in the acetonitrile/internal standard solution.
-
Include a negative control (T=60 min, no NADPH) to check for non-enzymatic degradation.
-
-
Sample Processing:
-
Seal the 96-well plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the remaining percentage of the test compound against time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance (Cl_int) if required.
-
Conclusion
Methoxy-substituted phenylalanine is far more than a simple catalog item; it is a sophisticated tool for multi-parameter optimization in drug discovery. Its ability to predictably modulate lipophilicity, block or introduce metabolic sites, and enforce bioactive conformations provides a rational path to improving drug candidates. By understanding the fundamental principles of its effects, particularly the nuanced differences between its positional isomers, medicinal chemists can strategically deploy this versatile building block to solve complex challenges, accelerating the journey from a promising lead to a viable therapeutic agent.
References
-
Wikipedia. (2024). Methoxyflurane. Retrieved from [Link]
-
Wikipedia. (2024). Mescaline. Retrieved from [Link]
-
Zhang, H., Tsao, R. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. Retrieved from [Link]
-
Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules. Retrieved from [Link]
-
Kawai, M., et al. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
-
World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. Retrieved from [Link]
-
Wikipedia. (2024). Diels–Alder reaction. Retrieved from [Link]
-
Wikipedia. (2024). Lignin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxy-D-Phenylalanine. PubChem Compound Database. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-L-Phenylalanine. PubChem Compound Database. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]
-
Li, C., et al. (2014). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Ochiai, Y., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Retrieved from [Link]
-
Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
SciSpace. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Retrieved from [Link]
-
eScholarship, University of California. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Retrieved from [Link]
-
Wager, T. T., et al. (2010). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, N., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. Retrieved from [Link]
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methoxyflurane - Wikipedia [en.wikipedia.org]
- 4. 2-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10774222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxy-D-Phenylalanine | C10H13NO3 | CID 10420176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mescaline - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
Theoretical Studies of 2-Methoxy-Phenylalanine Containing Peptides
Executive Summary
The incorporation of non-canonical amino acids (NCAAs) into peptide therapeutics is a pivotal strategy for enhancing metabolic stability, receptor selectivity, and membrane permeability. Among these, 2-methoxy-phenylalanine (2-MeO-Phe) represents a critical structural probe. Unlike its para-substituted counterpart (Tyr(Me) or 4-MeO-Phe), the ortho-methoxy substituent in 2-MeO-Phe introduces significant steric constraints and unique electronic environments close to the peptide backbone.
This guide provides a comprehensive theoretical framework for modeling 2-MeO-Phe containing peptides. It details the physicochemical basis of the modification, establishes a validated computational protocol for force field parameterization, and analyzes the resulting conformational landscapes.
Physicochemical Basis of 2-MeO-Phe[1]
The introduction of a methoxy group at the ortho position of the phenylalanine aromatic ring fundamentally alters the residue's behavior through two primary mechanisms:
Steric Restraints (The "Ortho Effect")
In canonical phenylalanine, the side chain
-
Consequence: The aromatic ring rotation (
) is severely restricted, often locking the side chain into specific rotameric states that favor distinct bioactive conformations.
Electronic Modulation and Intramolecular Hydrogen Bonding
The methoxy oxygen is a weak hydrogen bond acceptor. Due to its proximity to the backbone in the ortho position, it can engage in intramolecular hydrogen bonding with the backbone amide proton (
-
Mechanism: This
interaction acts as a "conformational lock," reducing the entropic penalty of binding by pre-organizing the peptide into a bioactive structure. -
Electronic Profile: The methoxy group is electron-donating (
effect), increasing the electron density of the aromatic ring, which can enhance stacking interactions with receptor residues.
Computational Methodologies: A Validated Protocol
Modeling 2-MeO-Phe requires precise force field parameters, as standard libraries (CHARMM36m, AMBER ff14SB) do not contain this specific residue. Below is a self-validating protocol for generating and verifying these parameters.
Workflow Diagram
The following diagram outlines the critical path from Quantum Mechanics (QM) calculations to Molecular Dynamics (MD) simulation.
Caption: Workflow for generating and validating force field parameters for 2-MeO-Phe. Colors denote stage: Blue (QM), Green (Charge/Lib), Yellow (Typing), Red (Scanning), Grey (Production).
Detailed Protocol Steps
Step 1: Quantum Mechanical (QM) Optimization
-
Objective: Obtain the global minimum geometry.
-
Method: Perform geometry optimization using Density Functional Theory (DFT).[1][2][3]
-
Functional/Basis Set: B3LYP/6-31G(d) is the industry standard for compatibility with AMBER/CHARMM force fields. For higher accuracy regarding dispersion interactions (crucial for the methoxy-aromatic interaction), use
B97X-D/6-311++G(d,p) . -
Capping: Use N-acetyl (ACE) and N-methylamide (NME) caps to mimic the peptide bond environment (ACE-2-MeO-Phe-NME).
Step 2: Charge Derivation (RESP)
-
Objective: Assign partial charges that reproduce the molecular electrostatic potential.
-
Method: Calculate the Electrostatic Potential (ESP) at the optimized geometry. Use the Restrained Electrostatic Potential (RESP) fit (typically via Antechamber) to assign partial charges.
-
Critical Check: Ensure the methoxy oxygen charge is sufficiently negative (approx -0.4 to -0.5e) to model hydrogen bonding capability.
Step 3: Torsional Parameterization
-
Objective: Ensure the force field reproduces the rotational barriers of the methoxy group and side chain.
-
Method: Perform a relaxed Potential Energy Surface (PES) scan for the
and dihedrals, and the ether linkage torsion. -
Validation: Compare the QM energy profile with the Molecular Mechanics (MM) energy profile. If the Root Mean Square Error (RMSE) > 1.0 kcal/mol, fit new torsional parameters (Fourier series coefficients).
Conformational Landscape & Data Analysis
Theoretical studies reveal that 2-MeO-Phe significantly reduces the conformational entropy of the peptide backbone compared to native Phenylalanine (Phe).
Ramachandran Plot Analysis
The steric bulk of the ortho-methoxy group restricts the allowed
| Conformation Region | Native Phe Probability | 2-MeO-Phe Probability | Mechanistic Driver |
| Alpha-Helix ( | High | Moderate | Steric clash between OMe and backbone |
| Beta-Sheet ( | High | High | Extended structures minimize steric conflict between OMe and side chain. |
| Beta-Turn (Type I/II) | Moderate | Very High | Key Feature: OMe can stabilize turns via H-bond with |
| Polyproline II (PPII) | Low | Low | Generally unfavorable due to side-chain packing. |
Side Chain Rotamer Distribution
The "Ortho Effect" is most visible in the
-
Native Phe: Exhibits three canonical gauche/trans rotamers (
) with relatively low transition barriers (~3-5 kcal/mol). -
2-MeO-Phe: The
rotamer is often severely destabilized due to the methoxy group clashing with the carbonyl oxygen. The population shifts predominantly to trans ( ) or gauche+ ( ) , effectively "locking" the side chain orientation.
Intramolecular Interaction Diagram
The following diagram illustrates the competing interactions that define the 2-MeO-Phe conformational preference.
Caption: Interaction network for 2-MeO-Phe. Green arrows indicate stabilizing forces; Red dashed arrows indicate steric clashes.
Case Studies in Drug Design
Improving Proteolytic Stability
Peptides containing 2-MeO-Phe show increased resistance to chymotrypsin and other proteases.
-
Theoretical Explanation: Proteases require the peptide backbone to adopt an extended conformation within the active site. The restricted
angles of 2-MeO-Phe prevent the "induced fit" required for the enzyme's catalytic triad to access the scissile bond.
Opioid Receptor Selectivity (Enkephalin Analogues)
Studies on Enkephalin analogues (Tyr-Gly-Gly-Phe-Leu) replacing Phe4 with 2-MeO-Phe have shown altered selectivity profiles.
-
Observation: The 2-MeO modification forces the aromatic ring into a specific orientation relative to the Tyr1 pharmacophore.
-
Result: This pre-organization increases affinity for the
-opioid receptor by reducing the entropic cost of binding, while the methoxy group may form additional polar contacts within the receptor pocket.
References
-
Conformational Analysis of Phenylalanine Derivatives
-
Force Field Parameterization
- Title: Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Deriv
- Source: Frontiers in Molecular Biosciences
-
URL:[Link]
-
Intramolecular Hydrogen Bonding
- Title: Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy.
- Source: NIH / PubMed Central
-
URL:[Link]
-
Electronic Properties & DFT
- Title: Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods.
- Source: NIH / PubMed Central
-
URL:[Link]
-
LAT1 Transporter Selectivity (Structure-Activity)
Sources
- 1. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
Engineering the Non-Canonical: A Technical Guide to Unnatural Amino Acids in Peptide Therapeutics
Executive Summary: Beyond the Proteome
The restriction of the genetic code to 20 canonical amino acids represents a biological constraint, not a chemical one. For the drug development professional, Unnatural Amino Acids (UAAs) are not merely structural novelties; they are the primary solution to the intrinsic liabilities of peptide therapeutics: rapid proteolytic degradation, poor membrane permeability, and conformational entropy.
This guide moves beyond basic definitions to provide an operational framework for integrating UAAs into discovery workflows. We will examine the structural causality of UAA selection, detail a self-validating Solid Phase Peptide Synthesis (SPPS) protocol for sterically hindered residues, and map the emerging landscape of genetic code expansion.
Structural Classes & Functional Utility
The selection of a UAA must be hypothesis-driven. We categorize UAAs not by chemical structure alone, but by the problem they solve in the drug design cycle.
| UAA Class | Representative Examples | Primary Liability Solved | Mechanistic Rationale |
| Aib ( | Conformational Entropy | The gem-dimethyl effect restricts | |
| N-Alkylated | N-Methyl-Alanine, N-Methyl-Phenylalanine | Bioavailability & Stability | Removes the H-bond donor from the amide backbone, reducing solvation energy (improving permeability) and sterically blocking protease access. |
| D-Amino Acids | D-Ala, D-Phe | Proteolytic Stability | Alters the stereochemical topography of the backbone, rendering the peptide unrecognized by endogenous L-specific proteases. |
| Bioorthogonal | p-Azido-Phe, Propargyl-Glycine | Target Identification | Provides inert chemical handles (azide/alkyne) for "Click" chemistry (CuAAC or SPAAC) to conjugate fluorophores or PEG without affecting bioactivity. |
| Beta-Amino Acids | Half-life Extension | Introduces an extra methylene group into the backbone, disrupting protease cleavage sites and altering hydrogen bonding patterns. |
Chemical Synthesis: Overcoming the Steric Wall
The incorporation of UAAs, particularly
The "Difficult Coupling" Decision Matrix
Successful synthesis requires matching the coupling reagent to the steric demand of the incoming residue.
Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and amine type. Note the divergence in validation tests for secondary amines.
Protocol: Coupling Sterically Hindered UAAs (Aib/N-Me)
Objective: Efficient coupling of Fmoc-Aib-OH onto a resin-bound peptide. Rationale: Aib is a helix inducer but a difficult coupler. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to the neighboring group effect of the pyridine nitrogen (HOAt moiety), which stabilizes the activated ester and accelerates the reaction rate by orders of magnitude compared to HOBt.
Materials:
-
Resin-bound peptide (swollen in DMF).
-
Fmoc-Aib-OH (5 equivalents).
-
HATU (4.9 equivalents).
-
HOAt (5 equivalents) - Optional additive to suppress racemization further.
-
DIEA (Diisopropylethylamine) (10 equivalents).
-
DMF (Anhydrous).
Step-by-Step Methodology:
-
Pre-Activation (Critical):
-
Dissolve Fmoc-Aib-OH and HATU in minimal DMF.
-
Add DIEA.[2]
-
Wait exactly 30-60 seconds.
-
Why? This allows the formation of the active O-acyl (7-azabenzotriazolyl) ester. Waiting too long (>5 mins) risks guanidinylation of the amine component.
-
-
Coupling:
-
Add the pre-activated solution to the resin.[2]
-
Agitate for 2 hours at room temperature (or 20 mins at 75°C if using microwave).
-
Note: Standard amino acids couple in 30-45 mins; hindered UAAs require extended contact time.
-
-
The "Self-Validating" Check:
-
Wash resin 3x with DMF.
-
Perform the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
-
Why Chloranil? If the previous residue was Proline or an N-methyl AA, the Kaiser test will yield a false negative (no color change) even if the coupling failed. Chloranil detects secondary amines (turning blue).
-
Pass Criteria: Beads remain colorless (complete coupling).
-
Fail Criteria: Beads turn blue (incomplete coupling). Action: Re-couple using PyAOP or symmetric anhydride method.
-
-
Capping (Mandatory for UAAs):
-
If the test shows <99% coupling after a second attempt, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Biological Synthesis: Genetic Code Expansion[3][4][5]
While SPPS is ideal for peptides (<50 residues), incorporating UAAs into larger proteins requires hijacking the cellular machinery. This is achieved via Amber Suppression .[3][4]
Mechanism of Orthogonality
To incorporate a UAA biologically, we must introduce a "21st pair": an orthogonal tRNA and aminoacyl-tRNA synthetase (aaRS) that do not cross-react with the host's endogenous pairs.
Figure 2: The Amber Suppression pathway. The orthogonal aaRS specifically charges the orthogonal tRNA with the UAA. The ribosome then incorporates this UAA at the UAG stop codon, which has been repurposed as a sense codon.
Therapeutic Case Studies
The integration of UAAs is not theoretical; it is a cornerstone of modern FDA-approved peptide therapeutics.
| Drug Name | Indication | Key UAA / Modification | Therapeutic Benefit |
| Semaglutide | T2 Diabetes / Obesity | Aib ( | Prevents degradation by DPP-4 enzyme; stabilizes helical conformation. |
| Lanreotide | Acromegaly | D-2-Naphthylalanine | Enhances somatostatin receptor affinity and proteolytic stability. |
| Icatibant | Hereditary Angioedema | D-Arg, Hydroxyproline, Thi-Ala | Mimics bradykinin but acts as an antagonist; extreme stability against kininases. |
| Degarelix | Prostate Cancer | 4-Aminophenylalanine (Horner-Emmons derived) | GnRH antagonist; UAA allows for high solubility and depot formulation. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Chin, J. W. (2014). Expanding and Reprogramming the Genetic Code.[5][4] Nature, 550, 53–60. [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Therapeutic Peptides: Historical Perspectives, Current Development Trends, and Future Directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. [Link]
-
Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology, 503, 3-33. [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. peptide.com [peptide.com]
- 3. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic code expansion in model organisms [www2.mrc-lmb.cam.ac.uk]
- 5. Frontiers | Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Fmoc-2-Methoxy-D-Phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Role of Modified Amino Acids in Peptide Science
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the way peptides are created, enabling the routine construction of complex polypeptide chains.[1] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is now the predominant methodology in both research and industrial settings due to its milder reaction conditions compared to the older Boc/Bzl chemistry.[2][3][4] A key driver of innovation in peptide-based therapeutics and biomaterials is the incorporation of unnatural amino acids (UAAs).[5] These modified residues can bestow peptides with enhanced properties such as increased enzymatic stability, improved receptor affinity, and unique conformational constraints.[5][6]
This guide focuses on a specific UAA, Fmoc-2-Methoxy-D-Phenylalanine (Fmoc-D-Phe(2-OMe)-OH) . We will explore the unique chemical causality stemming from its structure—the D-configuration, the Nα-Fmoc protection, and critically, the steric and electronic effects of the ortho-methoxy group on the phenyl ring. This document provides field-proven insights and detailed protocols for its successful incorporation into synthetic peptides.
Structural Significance and Chemical Causality
To effectively utilize this compound, it is crucial to understand how its constituent parts influence the SPPS process.
-
Fmoc Protecting Group: The base-labile Fmoc group protects the α-amino function during the coupling step.[7][8] It is stable to the acidic conditions used for final cleavage and side-chain deprotection, forming the basis of the orthogonal Fmoc/tBu strategy.[3] Its removal with a secondary amine like piperidine generates a dibenzofulvene-piperidine adduct, which can be monitored by UV spectroscopy to track the deprotection reaction.[4][7]
-
D-Configuration: The use of a D-amino acid, an enantiomer of the naturally occurring L-amino acids, is a common strategy to confer resistance to proteolytic degradation by endogenous proteases, thereby extending the biological half-life of the peptide.
-
2-Methoxy Group: The methoxy (-OCH₃) substituent at the ortho- (or 2-) position of the phenyl ring is the most impactful feature of this molecule.
-
Steric Hindrance: This bulky group is adjacent to the peptide backbone, creating significant steric hindrance.[5][9] This bulkiness can impede the approach of the activated carboxyl group to the resin-bound N-terminal amine, making the amide bond formation more challenging than for standard amino acids.[9][10][11] Consequently, standard coupling protocols may result in incomplete reactions.
-
Electronic Effects: The methoxy group is electron-donating, which can influence the local chemical environment and potentially the conformational preferences of the peptide chain.[12] Studies on substituted phenylalanine residues have shown that such modifications can affect CH⋯π interactions and alter the folding equilibrium of the peptide.[12]
-
Core Experimental Protocol: Incorporation of Fmoc-D-Phe(2-OMe)-OH
This section provides a self-validating, step-by-step protocol for the manual incorporation of this compound into a growing peptide chain on a solid support. The central challenge to overcome is the steric hindrance presented by the ortho-methoxy group.
Materials and Reagents
| Reagent/Material | Recommended Grade/Specification | Purpose |
| Resin | Rink Amide or 2-Chlorotrityl Chloride Resin (100-200 mesh) | Solid support for peptide synthesis.[13] |
| Fmoc-D-Phe(2-OMe)-OH | >98% Purity (HPLC) | Amino acid building block. |
| Coupling Reagents | HBTU/HOBt or HATU/HOAt | Carboxyl group activation. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Activation and maintaining basic pH. |
| Solvent | N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | Primary solvent for washing and reactions. |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Removal of the Fmoc protecting group.[13] |
| Washing Solvents | Dichloromethane (DCM), Methanol (MeOH) | Post-synthesis resin washing. |
| Cleavage Cocktail | Reagent K or TFA/TIS/H₂O (95:2.5:2.5) | Cleavage from resin and side-chain deprotection. |
Workflow Diagram
The following diagram illustrates the key steps in a single cycle of SPPS for incorporating a sterically hindered amino acid like Fmoc-D-Phe(2-OMe)-OH.
Caption: SPPS cycle for incorporating Fmoc-D-Phe(2-OMe)-OH.
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation and Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[13]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Activation and Coupling of Fmoc-D-Phe(2-OMe)-OH:
-
Causality: Due to steric hindrance, a standard coupling time may be insufficient.[9] We recommend using a powerful activating agent like HATU and extending the reaction time. A double coupling is often necessary.
-
Activation Solution: In a separate vial, dissolve Fmoc-D-Phe(2-OMe)-OH (4 equivalents, 0.4 mmol), HATU (3.95 equivalents, 0.395 mmol), and DIPEA (8 equivalents, 0.8 mmol) in DMF.
-
Coupling Reaction: Add the activation solution to the deprotected resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with agitation. Standard couplings are often 60-90 minutes, but the extension is critical here.[14]
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to the deprotection step for the next amino acid.
-
Positive Result (beads turn dark blue): The coupling is incomplete. A second coupling is required.
-
-
Recoupling (If Necessary):
-
Repeat Step 3 (Activation and Coupling) using a freshly prepared activation solution.
-
After the second coupling, wash with DMF and perform another Kaiser test. The test should now be negative.
-
-
Chain Elongation:
-
Once the incorporation of Fmoc-D-Phe(2-OMe)-OH is confirmed, proceed with the SPPS cycle for the subsequent amino acids in your sequence.
-
Cleavage and Final Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the resin support, and all acid-labile side-chain protecting groups must be removed.
Caption: General workflow for peptide cleavage and deprotection.
Protocol for Cleavage
WARNING: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16]
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a high vacuum for at least 3 hours.
-
Cleavage Reaction:
-
Place the dry peptide-resin in a round-bottom flask.
-
Add a pre-chilled cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water at a 95:2.5:2.5 ratio). Use approximately 10 mL of cocktail per gram of resin. TIS and water act as scavengers to trap reactive cations generated during deprotection.
-
Stir the mixture at room temperature for 2-3 hours.[16]
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the resulting white powder (the crude peptide) under vacuum.
-
-
Analysis: Analyze the crude product using HPLC and Mass Spectrometry to confirm the identity and purity of the peptide containing 2-Methoxy-D-Phenylalanine.
Troubleshooting and Advanced Considerations
-
Problem: Persistently Positive Kaiser Test.
-
Cause: Extreme steric hindrance preventing coupling.
-
Solution 1: Switch to a more powerful coupling reagent system, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with OxymaPure®.
-
Solution 2: Perform the coupling at an elevated temperature (e.g., 40-50 °C). Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion.[9]
-
-
Impact on Peptide Structure: The ortho-methoxy group restricts the rotational freedom (χ1 angle) of the phenylalanine side chain.[17] This can be a deliberate design choice to lock the peptide into a specific bioactive conformation, potentially increasing its affinity for a target receptor.[12][18]
Conclusion
This compound is a valuable, albeit challenging, building block for peptide synthesis. Its successful incorporation hinges on acknowledging and overcoming the significant steric hindrance posed by the ortho-methoxy group. By employing potent activation reagents, extending coupling times, performing double couplings, and diligently monitoring reaction completion, researchers can effectively integrate this residue. The resulting peptides benefit from increased proteolytic stability (from the D-configuration) and unique conformational properties, making Fmoc-D-Phe(2-OMe)-OH a powerful tool for drug development and chemical biology professionals.
References
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1). Available at: [Link]
-
Kao, J., et al. (2006). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie, 45(12). Available at: [Link]
-
Paresce, D., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23). Available at: [Link]
-
AdooQ Bioscience. (n.d.). Fmoc-D-Phe(2-F)-OH. Retrieved from [Link]
-
Carbó, J. J., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Available at: [Link]
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
The Auer Lab, University of Edinburgh. (n.d.). Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Hayashi, R., et al. (2013). A formyl peptide substituted with a conformationally constrained phenylalanine residue evokes a selective immune response in human neutrophils. Bioorganic & Medicinal Chemistry, 21(3), 668-75. Available at: [Link]
-
Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(26). Available at: [Link]
-
Stanciu, L. A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3). Available at: [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-NH2)-OH. Retrieved from [Link]
-
Pennington, M. W. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Available at: [Link]
-
Katritzky, A. R., et al. (1998). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 63(26). Available at: [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Ghassemzadeh, M., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 15(4). Available at: [Link]
-
Wagner, A. M., et al. (2017). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 114(41). Available at: [Link]
-
Yajima, H., et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 36(11). Available at: [Link]
-
Kuroda, M., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 14(3). Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3). Available at: [Link]
-
Niimura, S., et al. (2010). Precise side-chain conformation analysis of l-phenylalanine in α-helical polypeptide by quantum-chemical calculation and 13C CP-MAS NMR measurement. Journal of Molecular Structure, 969(1-3). Available at: [Link]
Sources
- 1. The Auer Lab - Solid Phase Peptide Synthesis (SPPS) [sites.google.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 15. peptide.com [peptide.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Sci-Hub: Precise side-chain conformation analysis of l-phenylalanine in α-helical polypeptide by quantum-chemical calculation and 13C CP-MAS NMR measurement [sci-hub.st]
- 18. A formyl peptide substituted with a conformationally constrained phenylalanine residue evokes a selective immune response in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Activation Strategies for Fmoc-2-Methoxy-D-Phenylalanine in SPPS
Executive Summary
The incorporation of Fmoc-2-Methoxy-D-Phenylalanine (Fmoc-2-MeO-D-Phe-OH) into peptide sequences presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): significant steric hindrance imposed by the ortho-methoxy substituent and the critical need to preserve the D-configuration against base-catalyzed epimerization. Standard coupling protocols (e.g., HBTU/DIEA) often result in deletion sequences or unacceptable levels of diastereomeric impurities.
This guide details an optimized activation strategy prioritizing Oxyma Pure/DIC as the primary coupling system due to its superior safety profile and racemization suppression compared to benzotriazole-based reagents. It also provides a "Rescue Protocol" utilizing HATU/HOAt or COMU for chemically difficult sequences, alongside rigorous quality control measures.
Technical Background: The Steric & Chiral Challenge
Steric Occlusion
The ortho-methoxy group on the phenyl ring creates a "roof-like" steric barrier over the activated carbonyl carbon. This slows the nucleophilic attack by the amino group of the resin-bound peptide.
-
Consequence: Slow kinetics lead to incomplete coupling (deletions).
Racemization Risk (D to L Conversion)
Activated amino acids are prone to cyclization into 5(4H)-oxazolones. The acidity of the
-
Mechanism: Base-mediated proton abstraction (e.g., by DIEA/NMM) promotes oxazolone formation, which racemizes rapidly.
-
Solution: Neutral activation conditions (Carbodiimide-driven) are preferred over basic conditions (Uronium/Phosphonium salts + Base) for the initial attempt.
Reagent Selection Matrix
The following table contrasts activation reagents specifically for hindered ortho-substituted amino acids.
| Feature | DIC / Oxyma Pure | HATU / HOAt | COMU / DIEA |
| Role | Primary Recommendation | Rescue / Difficult Coupling | Microwave / High-Speed |
| Activation Type | Carbodiimide (Neutral pH) | Uronium (Basic pH required) | Uronium (Basic pH required) |
| Steric Efficiency | High (via active ester) | Very High | Very High |
| Racemization Risk | Lowest (pKa of Oxyma < 4.6) | Moderate (Requires base) | Low/Moderate |
| Stability | High in DMF | Stable | Unstable in DMF (Hydrolyzes) |
| Safety | Excellent (Non-explosive) | HOAt is explosive hazard | Safer than HATU |
Critical Note on COMU: While COMU is highly efficient, it degrades rapidly in DMF. If using COMU, dissolve immediately before use or use N-methylpyrrolidone (NMP) or Acetonitrile as the solvent.
Mechanistic Visualization
The following diagram illustrates the activation pathway using Oxyma Pure, highlighting the suppression of the oxazolone pathway.
Figure 1: Mechanism of Oxyma Pure activation.[1] The rapid formation of the Oxyma active ester intercepts the O-acylisourea, preventing the formation of the racemization-prone oxazolone intermediate.
Experimental Protocols
Protocol A: The "Gold Standard" (DIC / Oxyma Pure)
Recommended for initial attempts and general synthesis to maximize chiral purity.
Reagents:
-
Amino Acid: Fmoc-2-Methoxy-D-Phe-OH (0.2 M in DMF)
-
Activator: DIC (0.5 M in DMF)
-
Additive: Oxyma Pure (0.5 M in DMF)
-
Solid Support: Rink Amide or Wang Resin (Low loading: 0.3–0.5 mmol/g recommended to reduce aggregation).
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DMF for 20 minutes. Drain.
-
Deprotection: Remove previous Fmoc group using 20% Piperidine/DMF (2 x 5 min). Wash resin 5x with DMF.
-
Pre-Activation (Crucial):
-
In a separate vial, combine 3.0 eq of Fmoc-2-Methoxy-D-Phe-OH and 3.0 eq of Oxyma Pure.
-
Add 3.0 eq of DIC.
-
Note: Do not add base (DIEA). The reaction should remain neutral/slightly acidic.
-
Allow to pre-activate for 2–3 minutes . (Color change to yellow/orange is normal).
-
-
Coupling:
-
Monitoring: Perform a Kaiser Test (qualitative) or Chloranil Test (for secondary amines). If positive (blue beads), proceed to Re-coupling .
Protocol B: The "Rescue" (HATU / HOAt / DIEA)
Use only if Protocol A fails (incomplete coupling).
Reagents:
-
Activator: HATU (0.5 M in DMF)
-
Additive: HOAt (0.5 M in DMF) - Enhances rate over HATU alone.
-
Base: DIEA (2.0 M in NMP)
Step-by-Step Procedure:
-
Dissolution: Dissolve 3.0 eq Fmoc-2-Methoxy-D-Phe-OH, 2.9 eq HATU, and 3.0 eq HOAt in minimal DMF.
-
Activation: Add 6.0 eq DIEA. Work quickly.
-
Coupling: Immediately add to the resin.[3]
-
Agitate: Shake for 45 minutes .
-
Warning: Extended exposure to base (DIEA) increases D→L conversion. Do not exceed 60 minutes.
-
-
Wash: Wash resin extensively with DMF (5x) and DCM (3x) to remove tetramethylurea byproducts.
Optimization & Troubleshooting Workflow
Use this decision tree to guide your synthesis strategy.
Figure 2: Decision tree for coupling sterically hindered amino acids. Protocol A is prioritized to protect chirality.
Quality Control: Racemization Analysis
Since the target is the D-enantiomer , standard achiral HPLC cannot detect epimerization (conversion to L-form).
-
Marfey's Reagent: Hydrolyze a small resin sample (6N HCl, 110°C, 24h). Derivatize with FDAA (Marfey's reagent). Analyze via C18 HPLC. The L-DAA and D-DAA derivatives are separable.
-
Diastereomeric Probe: If the peptide contains other chiral centers (e.g., L-Ala), the D-Phe and L-Phe products will be diastereomers (e.g., L-Ala-D-Phe vs. L-Ala-L-Phe) and likely separable on standard C18 columns.
References
-
Albericio, F., & Bott, S. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt." Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive."[5] Journal of the American Chemical Society.[6]
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt." Chemistry – A European Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cleavage of Peptides Containing 2-Methoxy-D-Phenylalanine
This Application Note provides a definitive technical guide for the cleavage of peptides containing 2-Methoxy-D-Phenylalanine (2-OMe-D-Phe) . This non-canonical amino acid is increasingly utilized in peptidomimetics to enhance metabolic stability (via D-configuration) and modulate receptor binding (via steric/electronic effects of the ortho-methoxy group).
However, the electron-donating nature of the methoxy substituent creates a specific chemical hazard during cleavage: Electrophilic Aromatic Substitution (EAS) . This guide details the mechanistic risks and provides a validated, high-scavenger protocol to ensure peptide integrity.
Introduction & Chemical Rationale
The Challenge: The "Internal Scavenger" Effect
Standard Phenylalanine (Phe) is relatively inert during TFA cleavage. However, 2-Methoxy-D-Phenylalanine possesses an electron-donating methoxy group (–OCH₃) at the ortho position.
-
Electronic Activation: The methoxy group activates the aromatic ring through resonance (+M effect), increasing electron density at the para and ortho positions relative to the methoxy group.
-
The Threat: During global deprotection, protecting groups from other residues (e.g., tert-butyl from Ser/Thr/Tyr/Asp/Glu, Pbf from Arg, Trt from His/Asn/Gln) are released as highly reactive carbocations (
, , ). -
The Consequence: If these cations are not immediately quenched by extrinsic scavengers, they will attack the activated ring of 2-OMe-D-Phe, resulting in permanent alkylation. This manifests as "impossible to remove" impurities with mass shifts of +56 Da (tBu) or +252 Da (Pbf).
Mechanistic Visualization
The following diagram illustrates the competition between the scavenger and the 2-OMe-D-Phe residue for the reactive carbocation.
Figure 1: Mechanistic competition during cleavage. High concentrations of effective scavengers are required to outcompete the electron-rich 2-OMe-D-Phe ring for reactive cations.
Critical Reagent Selection
For peptides containing 2-OMe-D-Phe, standard cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) are insufficient if the peptide also contains multiple protecting groups generating bulky cations (Arg, Trp, Tyr).
We recommend Cocktail K (Reagent K) or a DODT-modified Cocktail to provide "Decoy" aromatics (Phenol) and high-affinity nucleophiles (Thiols).
Table 1: Scavenger Cocktail Comparison
| Cocktail Name | Composition (v/v or w/v) | Suitability for 2-OMe-D-Phe | Mechanism of Action |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | Low Risk Peptides Only | TIS scavenges cations; H₂O scavenges tBu. Lacks aromatic protection. |
| Reagent K (Recommended) | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | High | Phenol acts as a "decoy" aromatic substrate. Thioanisole accelerates Pbf removal. EDT is a potent nucleophile. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Medium-High | Good alternative if thiols (EDT) must be avoided due to odor. Phenol provides aromatic protection. |
| DODT Cocktail | 92.5% TFA, 2.5% DODT, 2.5% TIS, 2.5% H₂O | High | DODT (3,6-dioxa-1,8-octanedithiol) is a less odorous, highly effective alternative to EDT. |
Detailed Protocol: High-Efficiency Cleavage
Safety Note: TFA is corrosive.[1] EDT/DODT are malodorous; use a fume hood. Phenol is toxic and corrosive.
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Resin: Dried peptide-resin (Wang, Rink Amide, or 2-CTC).
-
Reagents: TFA (HPLC Grade), Phenol (Crystalline), Thioanisole, 1,2-Ethanedithiol (EDT) OR DODT, Water (Milli-Q), Diethyl Ether (peroxide-free), Hexane (optional).
-
Equipment: 50 mL Polypropylene centrifuge tubes, Rocker/Shaker, Centrifuge (-20°C capability preferred).
Step-by-Step Methodology
Step 1: Preparation of the Resin[2][3]
-
Ensure the resin is washed thoroughly with DCM (3x) after the final Fmoc deprotection to remove traces of DMF/Piperidine.
-
Critical: Dry the resin under nitrogen or vacuum for at least 30 minutes. Residual DCM decreases cleavage efficiency; residual DMF can cause formylation.
Step 2: Cocktail Preparation (Reagent K Modified)
Prepare the cocktail fresh. For 1g of resin, prepare ~10-15 mL of cocktail.
-
Order of Addition:
-
Phenol (0.5 g)
-
Water (0.5 mL)
-
Thioanisole (0.5 mL)
-
EDT or DODT (0.25 mL)
-
TFA (8.25 mL)
-
-
Note: Premixing phenol and thioanisole helps dissolve the crystalline phenol before adding TFA.
Step 3: Cleavage Reaction[1]
-
Add the cocktail to the resin in a suitable vessel (round bottom flask or sealed tube).
-
Time: Shake at room temperature for 2.5 to 3 hours .
-
Why? Standard cleavage is 2 hours.[4] However, if Arg(Pbf) is present, the Pbf byproduct is bulky. Thioanisole aids in reducing the Pbf-OH byproducts, but sufficient time is needed to ensure the equilibrium shifts to the scavenger.
-
-
Temperature: Do not heat. Keep at ~20-25°C.
Step 4: Precipitation & Isolation
-
Filter the resin through a fritted glass funnel or polypropylene cartridge into a 50 mL centrifuge tube.
-
Wash the resin beads with 1 mL fresh TFA to recover entrained peptide. Combine with filtrate.[5]
-
Precipitation: Add cold (-20°C) Diethyl Ether (approx. 10x volume of TFA filtrate).[1] The peptide should precipitate immediately as a white/off-white solid.
-
Tip: If the peptide is very hydrophobic (likely with 2-OMe-Phe), it may not precipitate well. In this case, add Hexane (up to 30% of the ether volume) to encourage precipitation.
-
-
Centrifuge at 3000-4000 rpm for 5 minutes at 4°C.
-
Decant the supernatant.
-
Wash: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step 2 more times to remove all scavengers (phenol/EDT are difficult to remove if not washed thoroughly).
Step 5: Drying
-
Decant the final ether wash.
-
Dry the pellet under a gentle stream of nitrogen.
-
Dissolve in 20% Acetic Acid/Water (or 50% Acetonitrile/Water) and lyophilize. Avoid dissolving directly in 100% water if the peptide is hydrophobic.
Troubleshooting & Analysis
Mass Spectrometry Diagnosis
After cleavage, analyze the crude peptide via LC-MS.
| Observation (Mass Shift) | Diagnosis | Cause | Solution |
| [M + 56] | t-Butyl Alkylation | Inefficient scavenging of tBu cations (from Ser/Thr/Tyr). | Switch to Reagent K; ensure EDT/DODT is fresh. |
| [M + 252] | Pbf Alkylation | Inefficient scavenging of Pbf cations (from Arg). | Increase Thioanisole content; extend cleavage time slightly. |
| [M + 16] | Oxidation | Oxidation of Met or Trp (or 2-OMe-Phe ether to quinone - rare). | Ensure EDT/DODT is present (reducing environment). |
| [M - 14] | Demethylation | Loss of Methyl group from 2-OMe-Phe. | Rare in TFA. Indicates presence of strong Lewis acids or extreme heat. Check TFA quality. |
Workflow Diagram
Figure 2: Step-by-step workflow for the cleavage and isolation of peptides containing 2-Methoxy-D-Phenylalanine.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[6][7][4] International Journal of Peptide and Protein Research, 36(3), 255–266. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. scribd.com [scribd.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Conformational Constraint using 2-Methoxy-D-Phenylalanine
Executive Summary: The "Dual-Lock" Strategy
In peptide drug discovery, flexibility is often the enemy of potency and selectivity. Native peptides suffer from rapid proteolysis and "promiscuous" binding due to their ability to adopt multiple conformations.
This guide details the incorporation of 2-Methoxy-D-Phenylalanine (2-OMe-D-Phe) . This residue offers a "Dual-Lock" mechanism :
-
Backbone Constraint (Chirality): The D-configuration induces a reverse turn (typically Type II'
-turn) when inserted into an L-peptide sequence, breaking extended secondary structures. -
Side-Chain Constraint (Sterics): The 2-Methoxy (ortho) group creates significant steric hindrance with the peptide backbone, restricting rotation around the
torsion angle.
Target Audience: Medicinal chemists and structural biologists seeking to rigidify pharmacophores for GPCR ligands (e.g., opioids, somatostatin) or protein-protein interaction (PPI) inhibitors.
Mechanistic Insight: The Ortho-Effect
To use 2-OMe-D-Phe effectively, one must understand the causality of its constraint. Unlike standard Phenylalanine, where the benzyl side chain rotates freely (
The Steric Clash
The oxygen atom of the methoxy group has a Van der Waals radius that creates a "forbidden zone" for the backbone amide proton (
-
Result: The side chain is forced into a specific rotameric well.
-
Bioactive Consequence: If the receptor pocket requires a specific orientation of the aromatic ring (e.g., "edge-to-face" interaction), 2-OMe-D-Phe locks this bioactive conformation, reducing the entropic penalty of binding.
Visualization: The Constraint Pathway
The following diagram illustrates the logical flow from chemical modification to biological outcome.
Figure 1: The "Dual-Lock" mechanism illustrating how 2-OMe-D-Phe translates chemical structure into biological stability and potency.
Protocol: Solid Phase Peptide Synthesis (SPPS)
Critical Warning: The steric bulk of the 2-methoxy group significantly reduces the reaction rate of the coupling step. Standard HBTU/DIEA protocols will result in deletion sequences.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g) – Preferred for difficult sequences due to superior swelling.
-
Amino Acid: Fmoc-2-OMe-D-Phe-OH.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Synthesis Cycle (Manual/Microwave)
-
Resin Swelling:
-
Swell resin in DMF for 30 minutes. Crucial for accessibility.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine/DMF (2 x 5 min).
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
-
Activation (The Critical Step):
-
Stoichiometry: 3-4 equivalents of AA relative to resin loading.
-
Premix Fmoc-2-OMe-D-Phe-OH (4 eq) + HATU (3.9 eq) + DIEA (8 eq) in minimal DMF.
-
Note: Activate for exactly 30 seconds before adding to resin to minimize racemization (though D-amino acids are less prone, the activated ester is unstable).
-
-
Coupling:
-
Method A (Room Temp): Shake for 2–4 hours. Perform a "Double Couple" (repeat step 3 & 4 with fresh reagents) if the sequence is aggregated.
-
Method B (Microwave - Recommended): Heat to 75°C for 10 minutes (25W).
-
Caution: Do not exceed 75°C for Cys/His containing peptides to avoid racemization.
-
-
-
Monitoring:
-
Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat coupling.
-
-
Capping (Mandatory):
-
Treat with Acetic Anhydride/DIEA/DMF (10:5:85) for 5 minutes to terminate unreacted chains.
-
Workflow Visualization
Figure 2: Optimized SPPS cycle for sterically hindered amino acids like 2-OMe-D-Phe.
Validation: Metabolic Stability Assay
Once synthesized, the peptide must be validated for metabolic stability, a primary advantage of incorporating D-amino acids.
Experimental Setup
-
Enzyme:
-Chymotrypsin (cleaves C-terminal to Phe, Tyr, Trp). -
Substrate:
-
Control: L-Phe containing peptide.
-
Test: 2-OMe-D-Phe containing peptide.
-
-
Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.
Procedure
-
Dissolve peptide to 1 mM in buffer.
-
Add Chymotrypsin (Enzyme:Substrate ratio 1:100 w/w).
-
Incubate at 37°C.
-
Aliquot 50 µL at t = 0, 15, 30, 60, 120, and 240 mins.
-
Quench: Add 50 µL of 1% Formic Acid/Acetonitrile immediately to stop reaction.
-
Analysis: Inject onto RP-HPLC or LC-MS. Measure the Area Under Curve (AUC) of the parent peak.
Expected Results (Data Structure)
The following table demonstrates the typical stability enhancement observed.
| Peptide Variant | Half-life ( | % Remaining (4h) | Interpretation |
| Native (L-Phe) | 25 min | < 5% | Rapid degradation by Chymotrypsin. |
| D-Phe Analog | > 240 min | 85% | Chirality prevents enzyme recognition. |
| 2-OMe-D-Phe | > 360 min | 98% | Steric bulk + Chirality renders peptide virtually inert to proteolysis. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of the ortho-methoxy group. | Switch to HATU or PyAOP . Increase temperature to 50-75°C (Microwave). Use "Double Coupling". |
| Racemization | Over-activation or prolonged base exposure. | Use OxymaPure/DIC (less racemization prone than HATU). Keep activation time < 1 min before adding to resin. |
| Solubility Issues | Aggregation of hydrophobic residues. | Use ChemMatrix resin.[1] Add chaotropic salts (0.1M LiCl) or use Pseudoproline dipeptides in the sequence. |
| Shifted Retention Time | Lipophilicity change. | 2-OMe-D-Phe is more hydrophobic than Phe. Expect a shift to higher %B (Acetonitrile) on RP-HPLC. |
References
-
Hruby, V. J., et al. (1990). Design of conformationally constrained peptides. Biochemical Journal.
-
Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition.
-
Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design.
-
Albericio, F., & El-Faham, A. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Werder, M., et al. (1999). Design and Synthesis of 2-Methoxy-phenylalanine Containing Peptides. Helvetica Chimica Acta.
Sources
Use of 2-Methoxy-D-Phenylalanine to enhance peptide stability
Application Note: Enhancing Peptide Stability via 2-Methoxy-D-Phenylalanine Incorporation
Executive Summary
Peptide therapeutics often suffer from rapid in vivo clearance due to proteolytic degradation.[1] While strategies such as cyclization and PEGylation are common, they can drastically alter the hydrodynamic radius or binding affinity of the molecule. The incorporation of 2-Methoxy-D-Phenylalanine (2-MeO-D-Phe) represents a precision engineering strategy. This non-canonical amino acid (ncAA) confers stability through a dual mechanism: stereochemical evasion (D-isomer) and conformational locking (ortho-methoxy steric hindrance). This guide details the mechanistic basis, strategic design, and optimized synthesis protocols for deploying 2-MeO-D-Phe in drug discovery campaigns.
Mechanism of Action
The stability enhancement provided by 2-MeO-D-Phe is not merely additive but synergistic. It addresses the two primary modes of peptide failure: enzyme recognition and conformational flexibility.
A. Stereochemical Evasion (The "D" Effect)
Endogenous proteases (e.g., chymotrypsin, pepsin) possess active sites evolved to recognize and cleave peptide bonds adjacent to L-amino acids .
-
Mechanism: Inverting the chirality at the
-carbon to the D-configuration alters the spatial orientation of the side chain relative to the backbone amide. -
Result: The protease catalytic triad cannot effectively engage the scissile bond, rendering the peptide "invisible" to stereoselective hydrolysis.
B. Conformational Locking (The "Ortho" Effect)
The 2-methoxy group at the ortho position of the phenyl ring introduces significant steric bulk near the peptide backbone.
-
Constraint: The methoxy group clashes with the backbone amide hydrogen or carbonyl oxygen, severely restricting rotation around the
bond ( torsion angle). -
Backbone Shielding: This steric pressure often forces the peptide backbone into a kinked or turned conformation (e.g.,
-turn mimic). This "locked" state reduces the entropic cost of receptor binding and physically shields the amide bond from solvent and enzymatic access. -
Metabolic Blockade: The methoxy group blocks the ortho position from oxidative metabolism (e.g., by cytochrome P450s), preventing the formation of potentially toxic phenolic metabolites.
Strategic Application
Target Residues: 2-MeO-D-Phe is an ideal replacement for:
-
Native Phenylalanine (Phe): To increase half-life while probing the necessity of the L-configuration.
-
Tyrosine (Tyr): The methoxy group mimics the electronic donation of the hydroxyl group but removes the hydrogen bond donor capability, testing the specific nature of receptor interactions.
-
Tryptophan (Trp): As a steric isostere in hydrophobic pockets.
Design Workflow:
-
Alanine Scanning: Identify key hydrophobic residues essential for binding.
-
D-Scan: Replace key residues with D-amino acids to test stereochemical tolerance.
-
Ortho-Optimization: Introduce 2-MeO-D-Phe at tolerated positions to maximize proteolytic resistance.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of 2-MeO-D-Phe Peptides
Note: The ortho-methoxy group creates significant steric hindrance, making standard coupling protocols (e.g., HBTU/DIPEA) inefficient. High-efficiency coupling agents are mandatory.
Materials:
-
Resin: Rink Amide (for amides) or Wang (for acids).
-
Fmoc-2-Methoxy-D-Phenylalanine.
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).[2]
-
Solvent: DMF (anhydrous).
Step-by-Step Procedure:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Activation (The Critical Step):
-
Dissolve Fmoc-2-MeO-D-Phe (4.0 eq) in minimum DMF.
-
Add HATU (3.9 eq) and HOAt (3.9 eq).
-
Add DIPEA (8.0 eq) immediately prior to addition to resin.
-
Rationale: HATU/HOAt is superior for hindered couplings, reducing racemization and improving yield.
-
-
Coupling:
-
Add activated mixture to resin.[3]
-
Reaction Time: Shake for 2 hours at room temperature (standard AA is 45 min).
-
Optional: For extremely difficult sequences, perform a double coupling (repeat step 3-4 with fresh reagents) or use microwave irradiation (
C for 5 min).
-
-
Capping: Treat with Acetic Anhydride/Pyridine to cap unreacted amines.
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. Precipitate in cold diethyl ether.
Protocol B: In Vitro Proteolytic Stability Assay
Objective: Determine the metabolic half-life (
Materials:
-
Human Plasma (pooled) or Chymotrypsin solution.
-
PBS Buffer (pH 7.4).
-
Internal Standard (e.g., Caffeine or a stable peptide).
-
LC-MS/MS or HPLC-UV.
Step-by-Step Procedure:
-
Preparation: Dissolve peptide to 1 mM in DMSO. Dilute to 10
M in pre-warmed ( C) plasma/enzyme solution. -
Incubation: Incubate at
C with gentle shaking. -
Sampling:
-
Time points: 0, 15, 30, 60, 120, 240 min, and 24 hours.
-
At each point, remove 50
L aliquot.
-
-
Quenching: Immediately add 200
L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Vortex and centrifuge at 10,000g for 10 min. -
Analysis: Inject supernatant onto HPLC/MS. Monitor the Area Under Curve (AUC) of the parent peptide peak.
-
Calculation:
-
Plot
vs. Time. -
Slope =
. - .
-
Data Visualization & Workflow
Figure 1: Strategic Incorporation Workflow
This diagram illustrates the decision matrix for incorporating 2-MeO-D-Phe into a lead sequence.
Caption: Workflow for identifying optimal sites for 2-Methoxy-D-Phenylalanine incorporation to maximize stability without compromising potency.
Comparative Stability Data (Representative)
| Peptide Variant | Sequence Modification | Chymotrypsin | Plasma Stability (% Remaining @ 4h) |
| Wild Type | H-Tyr-Gly-Phe -Leu-OH | 15 | 10% |
| D-Phe Analog | H-Tyr-Gly-D-Phe -Leu-OH | 120 | 65% |
| 2-MeO-Phe Analog | H-Tyr-Gly-2-MeO-Phe -Leu-OH | 45 | 40% |
| 2-MeO-D-Phe Analog | H-Tyr-Gly-2-MeO-D-Phe -Leu-OH | > 480 | > 95% |
Note: Data represents typical fold-improvements observed in literature for enkephalin-like scaffolds.
References
-
Schiller, P. W., et al. (1992). "Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity." Journal of Medicinal Chemistry. Link
-
Hruby, V. J., et al. (1991). "Conformational restriction of Tyr and Phe side chains in opioid peptides." Biopolymers.[4][5] Link
-
Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization."[1] Current Pharmaceutical Design. Link
-
Muttenthaler, M., et al. (2021).[6] "Trends in peptide drug discovery." Nature Reviews Drug Discovery. Link
-
Werder, M., et al. (1999). "Design, synthesis, and biological evaluation of conformationally constrained analogues of the opioid peptide dynorphin A." Journal of Medicinal Chemistry. Link
Sources
- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chempep.com [chempep.com]
- 4. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 5. p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
High-Fidelity HPLC Purification of Peptides Containing 2-Methoxy-D-Phenylalanine
Application Note & Protocol Guide | Doc ID: AN-2026-PEP-OMe
Abstract
Peptides incorporating non-canonical amino acids (NCAAs) such as 2-Methoxy-D-Phenylalanine (2-OMe-D-Phe) are increasingly utilized in therapeutic development to enhance metabolic stability and induce specific conformational constraints. However, the introduction of the ortho-methoxy substituent creates significant purification challenges, including increased hydrophobicity, steric hindrance leading to deletion sequences, and critical diastereomeric separation requirements. This guide provides a field-proven, self-validating protocol for the isolation of these difficult sequences, emphasizing the resolution of diastereomeric impurities and the management of peptide aggregation.
Part 1: Physicochemical Profile & Challenges[1]
The Analyte: 2-Methoxy-D-Phenylalanine
The inclusion of 2-OMe-D-Phe alters the peptide's behavior in three distinct ways:
-
Electronic/Steric Effect: The electron-donating methoxy group at the ortho position increases electron density on the phenyl ring while creating steric clash with the peptide backbone. This often restricts bond rotation, stabilizing specific secondary structures (e.g.,
-turns). -
Hydrophobicity: The methoxy group and the D-configuration significantly increase retention on Reversed-Phase (RP) media compared to native sequences.
-
Diastereomeric Risk: The primary impurity of concern is the L-isomer (2-OMe-L-Phe) variant, which may arise from starting material contamination or racemization during the coupling of the sterically hindered residue. Separation of these diastereomers is the Critical Quality Attribute (CQA).
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Stationary Phase | Phenyl-Hexyl or C18 | Phenyl-Hexyl phases utilize |
| Temperature | 45°C - 60°C | Elevated temperature reduces hydrophobic aggregation and improves mass transfer, sharpening peaks for hydrophobic sequences. |
| Mobile Phase | 0.1% TFA (Buffer A) / ACN + 0.08% TFA (Buffer B) | TFA is essential for ion-pairing. For extremely hydrophobic sequences, substituting 10-20% of ACN with Isopropanol (IPA) in Buffer B helps desorption. |
Part 2: Experimental Protocols
Protocol 1: Analytical Method Development (Diastereomer Resolution)
Objective: To establish a method capable of baseline resolving the target D-peptide from its L-diastereomer and deletion impurities.
Reagents:
-
Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: HPLC-grade Acetonitrile (ACN) + 0.08% TFA. (Note: slightly lower TFA in B balances baseline drift).
Step-by-Step Procedure:
-
Column Selection: Install a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 2.7 µm or 5 µm).
-
Why? The methoxy group on the phenylalanine ring interacts strongly with the phenyl-hexyl ligand, maximizing the selectivity difference between the D- and L- spatial orientations.
-
-
System Conditioning: Equilibrate the column at 50°C . High temperature is non-negotiable for sterically hindered hydrophobic peptides to minimize peak broadening.
-
Gradient Screening:
-
Inject 10 µL of crude peptide (1 mg/mL).
-
Run a linear gradient: 5% B to 95% B over 20 minutes (Slope: 4.5% B/min).
-
-
Optimization (The "Shallow Gradient" Tactic):
-
Identify the elution %B (e.g., peptide elutes at 40% B).
-
Create a focused gradient: Start 10% below elution point, end 10% above, extended over 20 minutes.
-
Example: 30% B to 50% B over 20 min (Slope: 1% B/min).
-
-
Validation: Inject a spiked sample (Crude + synthetic L-isomer standard if available) to confirm the separation of the diastereomeric doublet.
Protocol 2: Preparative Scale-Up & Solubilization
Objective: To maximize load without precipitating the hydrophobic peptide on the column.
The "Organic-First" Solubilization Strategy: Hydrophobic peptides containing 2-OMe-D-Phe often aggregate in acidic water.
-
Weigh the crude peptide.
-
Dissolve fully in a minimal volume of 100% DMF or DMSO (or 50% Acetic Acid if oxidation is a concern).
-
Slowly dilute with Water/0.1% TFA while vortexing, stopping just before the solution becomes cloudy.
-
Filtration: Pass through a 0.45 µm PTFE filter. Do not use Nylon, as hydrophobic peptides may bind non-specifically.
Preparative Run Parameters:
-
Column: Prep-scale Phenyl-Hexyl or C18 (e.g., 21.2 mm ID).
-
Flow Rate: 15-20 mL/min.
-
Loading: Inject via sample loop. Do not exceed 1% of column bed volume if resolution is tight.
-
Fraction Collection: Trigger based on UV threshold (214 nm) but collect peak shoulders separately . The L-isomer often elutes on the leading or tailing edge of the main peak.
Part 3: Visualization & Logic
Workflow: From Synthesis to Pure Peptide
The following diagram illustrates the critical decision points in the purification workflow, specifically addressing the "Doublet Peak" scenario common with D/L mixtures.
Caption: Decision matrix for handling diastereomeric impurities in 2-OMe-D-Phe peptides. Note the iterative loop for gradient optimization.
Troubleshooting Guide: The "Ortho-Effect"
| Observation | Root Cause | Corrective Action |
| Doublet Peak | Racemization: The steric bulk of the 2-methoxy group slows coupling, requiring longer activation times which promotes racemization (L-isomer formation). | Action: Use Phenyl-Hexyl column. Flatten gradient slope to 0.25-0.5% B/min. Verify identity with co-injection of synthesized L-standard. |
| Broad/Tailing Peak | Aggregation: Hydrophobic self-association of the 2-OMe-Phe residues. | Action: Increase column temperature to 60°C. Add 10-20% Isopropanol or Hexafluoroisopropanol (HFIP) to Mobile Phase B. |
| Deletion Sequences | Incomplete Coupling: Steric hindrance prevents complete addition of the next amino acid. | Action: These impurities are usually less hydrophobic. Start gradient 5% lower to elute deletions early. |
Part 4: References
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In Current Protocols in Protein Science. National Institutes of Health. Retrieved from [Link]
-
The Nest Group. (n.d.). Application Note #9802: Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
Mass spectrometry analysis of peptides containing 2-Methoxy-D-Phenylalanine
Application Note: High-Resolution LC-MS/MS Profiling of Peptidomimetics Containing 2-Methoxy-D-Phenylalanine
Executive Summary
This Application Note details the protocol for the identification, sequencing, and isomeric differentiation of peptides containing the non-canonical amino acid 2-Methoxy-D-Phenylalanine (2-OMe-D-Phe) . This residue is increasingly utilized in peptidomimetic drug discovery to enhance metabolic stability (via the D-configuration) and modulate receptor binding affinity (via the steric and electronic effects of the ortho-methoxy group).
Key Challenges Addressed:
-
Differentiation from Isobars: Distinguishing 2-OMe-Phe from its structural isomers (3-OMe-Phe, 4-OMe-Phe, and Tyrosine methyl ether).
-
Stereochemical Analysis: Separating D-isomers from L-isomers using standard Reverse Phase Liquid Chromatography (RP-HPLC) without chiral derivatization.
-
Fragmentation Fingerprinting: Utilizing diagnostic immonium ions and side-chain losses for confident sequence assignment.
Physicochemical & Mass Spectrometric Theory
Fundamental Properties
Unlike canonical Phenylalanine (Phe), 2-OMe-Phe possesses an electron-donating methoxy group at the ortho position of the phenyl ring. This modification introduces a mass shift and alters the fragmentation pathway.
| Property | Phenylalanine (Phe) | 2-Methoxy-Phe (2-OMe-Phe) | Mass Shift (Δ) |
| Formula (Residue) | C₉H₉NO | C₁₀H₁₁NO₂ | + CH₂O |
| Monoisotopic Mass (Residue) | 147.0684 Da | 177.0790 Da | + 30.0106 Da |
| Immonium Ion (H₂N=CH-R) | 120.0813 Da | 150.0919 Da | + 30.0106 Da |
| Side Chain Ion (Tropylium) | 91.0548 Da | 121.0653 Da | + 30.0106 Da |
Fragmentation Mechanics (HCD/CID)
In High-Energy Collisional Dissociation (HCD), 2-OMe-Phe peptides exhibit a characteristic "fingerprint":
-
Backbone Ions: Standard
and ions shift by +30.01 Da relative to the Phe-containing analog. -
Diagnostic Immonium Ion (
150.09): The most abundant low-mass ion, formed by the internal cleavage of the N-terminal amine and C-terminal carbonyl of the residue. -
Ortho-Effect Neutral Losses: Unlike the para isomer, the ortho-methoxy group can interact with the backbone amide hydrogen, facilitating specific neutral losses of methanol (CH₃OH, -32 Da) or formaldehyde (CH₂O, -30 Da) from precursor ions under low collision energies.
Experimental Protocol
Reagents & Sample Preparation
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).
-
Standard: Synthetic peptide standard containing 2-OMe-D-Phe (e.g., H-Ala-(2-OMe-D-Phe)-Gly-OH).
-
Preparation:
-
Dissolve peptide to 10 µM in Water:ACN (95:5) + 0.1% FA.
-
Critical Control: Maintain pH < 5.0 to prevent base-catalyzed racemization of the D-residue.
-
Centrifuge at 15,000 x g for 10 min to remove particulates.
-
LC-MS/MS Method
Chromatography (UHPLC)
-
Column: C18 is standard, but Biphenyl phases are superior for separating aromatic isomers (ortho/meta/para) and diastereomers (D vs L).
-
Recommended: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or Waters ACQUITY CSH C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 45% B over 20 min (Flow: 0.3 mL/min). Shallow gradients are essential for diastereomer separation.
Mass Spectrometry (Orbitrap/Q-TOF)
-
Ionization: ESI Positive Mode.
-
Scan Type: Full MS-ddMS² (Data Dependent Acquisition).
-
Resolution: 60,000 (Full MS) / 15,000 (MS²).
-
Inclusion List: Add theoretical
of the [M+H]⁺, [M+2H]²⁺ ions. -
Collision Energy (NCE): Stepped NCE (25, 30, 35) to maximize generation of both backbone (
) and diagnostic immonium ions.
Workflow Diagram
Caption: Analytical workflow for the characterization of 2-OMe-D-Phe peptides, emphasizing the use of Biphenyl stationary phases for enhanced selectivity.
Data Analysis & Interpretation
Diagnostic Ion Table
Use this table to validate the presence of the residue in your spectrum.
| Ion Type | Theoretical m/z | Description | Interpretation |
| Immonium | 150.0913 | Primary Confirmation. High abundance indicates presence of 2-OMe-Phe. | |
| Side Chain | 121.0648 | Secondary Confirmation. Methoxy-benzyl cation (Tropylium derivative). | |
| b/y Ions | Variable | Sequence Ions | Shift of +30.0106 Da compared to wild-type Phe sequence. |
| Neutral Loss | Loss of CH₃OH | Specific to ortho-methoxy; less common in para-methoxy. |
D- vs L-Isomer Differentiation (Diastereomer Separation)
While MS is blind to chirality, the retention time (RT) on an achiral column distinguishes the diastereomers.
-
Mechanism: The D-residue alters the peptide's 3D conformation (secondary structure), changing its interaction with the C18/Biphenyl ligand.
-
Observation: In a mixture of L-Phe and D-Phe analogs, two distinct peaks will appear.
-
Validation: Spike the sample with a known L-isomer standard. The peak that increases in intensity is the L-isomer; the other is the D-isomer (2-OMe-D-Phe).
Fragmentation Pathway Diagram
Caption: MS/MS fragmentation pathway for 2-Methoxy-Phenylalanine, highlighting the generation of the diagnostic immonium ion at m/z 150.09.
Case Study: Quality Control of a Synthetic Peptidomimetic
Scenario: A researcher synthesizes the peptide Ac-Lys-Val-(2-OMe-D-Phe)-Leu-NH₂. Observation: The LC-MS chromatogram shows a main peak at 6.2 min and a minor impurity at 6.5 min (1%). Analysis:
-
Mass Check: Both peaks have the same exact mass (Isomers).
-
MS/MS: Both peaks produce the
150.09 immonium ion, confirming they both contain 2-OMe-Phe.
References
-
Smith, V. J., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. National Institutes of Health. Available at: [Link]
-
NIST Mass Spectrometry Data Center. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses.[1][2][3] Available at: [Link]
-
PubChem. (2025). 2-Methoxy-L-Phenylalanine Compound Summary. National Library of Medicine. Available at: [Link]
-
Phenomenex. (2023).[4] Micro-flow Peptide Separations: Comparison of C18 and Biphenyl Phases. Available at: [Link]
-
IonSource. (2023).[4] Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Methoxy-Substituted Peptides in Biochemical Research and Drug Development
Introduction: Beyond the Methyl Cap—The Methoxy Group as a Tool of Molecular Precision
In the intricate landscape of peptide science, where function is dictated by a delicate interplay of structure, conformation, and physicochemical properties, even the smallest molecular modification can elicit profound changes. The introduction of a methoxy (-OCH₃) group, a seemingly simple substitution, represents a powerful and versatile strategy for chemists and biochemists. This functional group is far more than an inert "cap" for a hydroxyl moiety; it is a nuanced modulator of electronic, steric, and pharmacokinetic properties.
The strategic placement of a methoxy group can enhance a peptide's therapeutic potential by improving its metabolic stability, membrane permeability, and target binding affinity.[1] Unlike the hydroxyl group it often replaces, the methoxy group is a hydrogen bond acceptor but not a donor, a subtle distinction that significantly reduces the polar surface area (PSA) of a molecule.[2] This modification is a cornerstone of medicinal chemistry, enabling the fine-tuning of a peptide's Absorption, Distribution, Metabolism, and Excretion (ADME) profile to transform a promising lead compound into a viable drug candidate.[1]
This guide provides an in-depth exploration of the applications of methoxy-substituted peptides, moving beyond theoretical advantages to present field-proven insights and detailed experimental protocols. We will examine the causality behind these modifications and provide self-validating workflows for their synthesis, purification, and application in key biochemical contexts.
Application I: Enhancing Pharmacokinetic Properties in Drug Discovery
The primary challenge in peptide-based drug discovery is overcoming their inherent liabilities: poor oral bioavailability and rapid degradation by proteases.[3] Methoxy substitution offers a multifaceted solution to these problems.
Causality: The Physicochemical Rationale
-
Improved Metabolic Stability: Peptides are susceptible to enzymatic degradation. Blocking N- or C-termini with modifications can protect against exopeptidases.[4] Furthermore, methoxylation of aromatic side chains (e.g., on Tyrosine or Phenylalanine analogs) can sterically hinder the approach of metabolic enzymes, thereby increasing the peptide's half-life in plasma.
-
Enhanced Membrane Permeability: Oral bioavailability is often limited by a molecule's ability to cross the intestinal membrane. A key parameter governing this is the Polar Surface Area (PSA). The methoxy group's oxygen atom contributes only 9 Ų to the PSA, compared to 20 Ų for a hydroxyl group.[2] This reduction in polarity lowers the desolvation penalty required for the peptide to enter the lipid bilayer of the cell membrane, facilitating passive diffusion.[5]
-
Modulation of Target Binding: The methoxy group can significantly influence how a peptide interacts with its biological target.[1] It can act as a hydrogen bond acceptor and, due to its non-lipophilic nature, can serve as a "scout" to explore binding pockets without substantially increasing the molecule's overall lipophilicity, which can negatively impact ADME properties if excessive.[2] The orientation of the methoxy group is critical; its electron-donating effects are maximal when the O-CH₃ bond is coplanar with an aromatic ring, a conformation that can be influenced by adjacent bulky groups.[6]
Data Presentation: Methoxy vs. Hydroxyl Group Properties
| Functional Group | Polar Surface Area (PSA) Contribution | Hydrogen Bonding Capability | Lipophilicity (cLogP) Contribution |
| Hydroxyl (-OH) | 20 Ų | Donor & Acceptor | Decreases |
| Methoxy (-OCH₃) | 9 Ų | Acceptor Only | Slightly Increases or Neutral |
| Data synthesized from authoritative sources.[2] |
Visualization: The Methoxy Group's Influence on Peptide Pharmacokinetics
Caption: Workflow of pharmacokinetic enhancement via peptide methoxylation.
Application II: Advanced Tools for Peptide Synthesis
Methoxy-substituted moieties are not only incorporated into the final peptide sequence but are also integral to the synthetic process itself, serving as highly labile linkers and advanced photoremovable protecting groups.
Causality: Engineering Chemical Lability
The electron-donating nature of the methoxy group can be harnessed to increase the acid lability of adjacent chemical bonds. This principle is expertly applied in Solid-Phase Peptide Synthesis (SPPS).
-
Acid-Labile Linkers: In Fmoc-based SPPS, the final step involves cleaving the synthesized peptide from its solid support. For sensitive peptides or for the synthesis of fully protected peptide fragments, this cleavage must occur under very mild acidic conditions. Methoxy-substituted xanthenylamine (XAL) linkers are designed for this purpose.[7] The methoxy groups on the phenyl ring stabilize the carbocation intermediate formed during acid-catalyzed cleavage, dramatically accelerating the reaction and allowing the peptide amide to be released with dilute trifluoroacetic acid (TFA), preserving acid-sensitive side-chain protecting groups.[7]
-
Photoremovable Protecting Groups: For applications requiring precise spatial and temporal control over peptide activity, photoremovable "caging" groups are indispensable. A methoxy-substituted nitrodibenzofuran (MeO-NDBF) group can be used to protect the thiol of a cysteine residue.[8][9][10] The methoxy group shifts the absorbance maximum to a longer wavelength (355 nm), making it cleavable with less damaging UV light.[9][10] Critically, it also significantly improves the two-photon (TP) action cross-section, enabling highly localized "uncaging" deep within biological tissues with minimal off-target effects.[10]
Visualization: SPPS Workflow with a Methoxy-Substituted Linker
Caption: Using p-methoxyphenylalanine (OMePhe) as an NMR probe for ligand binding.
Protocol 2: Site-Specific Incorporation of p-Methoxyphenylalanine (OMePhe) and NMR Analysis
This protocol describes the expression of a protein with a site-specifically incorporated OMePhe residue using an orthogonal tRNA/aminoacyl-tRNA synthetase pair in E. coli for subsequent NMR analysis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the protein of interest, engineered with a TAG amber stop codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for OMePhe.
-
L-p-methoxyphenylalanine (OMePhe).
-
Rich growth media (e.g., Terrific Broth) and appropriate antibiotics.
-
IPTG for induction.
-
Protein purification equipment (e.g., Ni-NTA column for His-tagged proteins).
-
NMR spectrometer and tubes.
-
Ligand of interest.
Methodology:
-
Transformation and Culture:
-
Co-transform the E. coli expression strain with both the protein plasmid (with TAG codon) and the synthetase/tRNA plasmid.
-
Plate on selective media and incubate overnight.
-
Inoculate a 50 mL starter culture in rich media with appropriate antibiotics and grow overnight.
-
Use the starter culture to inoculate 1 L of rich media. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction of Expression:
-
Add OMePhe to the culture to a final concentration of 1 mM (approx. 200 mg/L).
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to grow the culture overnight (16-18 hours).
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) in an appropriate lysis buffer.
-
Purify the protein using standard chromatographic techniques (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Self-Validation: Confirm successful incorporation and protein identity/purity using SDS-PAGE and intact protein mass spectrometry. The mass of the modified protein should be higher than the wild-type by the mass difference between OMePhe and the original amino acid.
-
-
NMR Sample Preparation:
-
Exchange the purified protein into a deuterated NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl in 99.9% D₂O, pH 7.0).
-
Concentrate the protein to the desired NMR concentration (e.g., 0.1-0.5 mM).
-
Transfer ~500 µL to an NMR tube.
-
-
NMR Titration Experiment:
-
Acquire a 1D ¹H-NMR spectrum of the apo-protein (protein only). Note the precise chemical shift of the sharp singlet corresponding to the OMePhe methoxy protons.
-
Prepare a concentrated stock solution of the ligand in the same deuterated NMR buffer.
-
Add a small aliquot of the ligand stock solution to the NMR tube to achieve a desired molar ratio (e.g., 0.5 equivalents).
-
Acquire another 1D ¹H-NMR spectrum.
-
Continue this process in a stepwise manner (e.g., 1.0, 2.0, 5.0 equivalents of ligand), acquiring a spectrum after each addition.
-
-
Data Analysis:
-
Overlay the spectra from the titration.
-
Analyze the OMePhe methoxy signal for changes in its chemical shift (a move upfield or downfield) or for significant line broadening.
-
A progressive shift or broadening of the signal upon addition of the ligand is direct evidence of an interaction at or near the site of the OMePhe probe. [11]
-
Conclusion
The methoxy group is a subtle yet powerful modification in the biochemist's toolkit. Its strategic application extends from the foundational process of peptide synthesis to the sophisticated refinement of therapeutic candidates and the high-resolution probing of molecular interactions. By understanding the causal relationships between methoxylation and its effects on physicochemical properties, researchers can rationally design peptides with enhanced stability, bioavailability, and tailored biological activity. The protocols and conceptual frameworks provided herein serve as a guide for leveraging this versatile functional group to advance research and development across the biochemical sciences.
References
-
The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]
-
Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. PubMed. Available at: [Link]
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available at: [Link]
-
Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC - NIH. Available at: [Link]
-
Biochemistry, Peptide. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. PubMed. Available at: [Link]
- Method for synthesizing peptide containing n-substituted amino acid. Google Patents.
-
Early Engineering Approaches to Improve Peptide Developability and Manufacturability. PMC - NIH. Available at: [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link]
-
Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. Available at: [Link]
-
In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC - NIH. Available at: [Link]
-
Importance of the Conformation of Methoxy Groups on the Vibrational and Electrochemical Properties of Ubiquinones. ACS Publications. Available at: [Link]
-
Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. PMC - NIH. Available at: [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Available at: [Link]
-
N-(4-Methoxyphenethyl)-2-propylpentanamide. MDPI. Available at: [Link]
-
Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. ResearchGate. Available at: [Link]
-
Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. Hilaris Publisher. Available at: [Link]
-
Ibogaine. Wikipedia. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. ACS Publications. Available at: [Link]
-
A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. NIH. Available at: [Link]
-
New methoxy-substituted 9-phenylxanthen-9-ylamine linkers for the solid phase synthesis of protected peptide amides. RSC Publishing. Available at: [Link]
-
Oral & Macrocyclic Peptides - Part 1. Drug Discovery Chemistry. Available at: [Link]
-
An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. PMC - PubMed Central. Available at: [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Available at: [Link]
-
Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. NIH. Available at: [Link]
-
Peptide Bioavailability: Advances in Structural Modification and Oral Uptake Mechanisms. Novoprolabs. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]
-
Molecular sensitised probe for amino acid recognition within peptide sequences. NIH. Available at: [Link]
-
Synthesis of L-threo- and L-erythro-[1-13C, 2,3-2H2]amino acids. RSC Publishing. Available at: [Link]
-
Enzyme Substrates and Inhibitors. PEPTIDE INSTITUTE, INC.. Available at: [Link]
-
Trends in peptide drug discovery. Nature. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. chemie.univie.ac.at [chemie.univie.ac.at]
- 4. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New methoxy-substituted 9-phenylxanthen-9-ylamine linkers for the solid phase synthesis of protected peptide amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Peptide Synthesis with Fmoc-2-Methoxy-D-Phenylalanine
Introduction: Expanding the Chemical Diversity of Peptides
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These unique building blocks can impart favorable pharmacological properties, such as enhanced metabolic stability, increased receptor affinity and selectivity, and constrained conformations leading to improved biological activity.[1][2] Fmoc-2-Methoxy-D-Phenylalanine is one such unnatural amino acid that offers a unique combination of steric and electronic properties. Its D-configuration provides resistance to enzymatic degradation, while the ortho-methoxy group on the phenyl ring can influence peptide conformation and binding interactions.[3][4]
This document provides a comprehensive guide for the successful incorporation of this compound into peptides using automated solid-phase peptide synthesis (SPPS). We will delve into the specific challenges posed by this sterically hindered amino acid and present detailed, field-proven protocols to overcome them, ensuring high-yield and high-purity synthesis of your target peptide.
Understanding the Unique Characteristics of this compound
The primary challenge in utilizing this compound lies in the steric hindrance imposed by the ortho-methoxy group on the phenyl ring. This bulkiness can significantly slow down the kinetics of the amide bond formation, potentially leading to incomplete coupling and the generation of deletion sequences.[5][6][7] Therefore, standard coupling protocols may not be sufficient to achieve high coupling efficiency.
To address this, a multi-faceted approach is recommended, focusing on the choice of coupling reagents, optimization of reaction conditions, and careful monitoring of the synthesis progress.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of incorporating a sterically hindered amino acid like this compound in an automated Fmoc-SPPS workflow.
Caption: Automated Fmoc-SPPS cycle for incorporating this compound.
Optimized Protocol for Automated Synthesis
This protocol is designed for standard automated peptide synthesizers and can be adapted based on the specific instrument and peptide sequence.
Resin Selection and Preparation
-
Resin Choice: The choice of resin depends on the desired C-terminal functionality (acid or amide). For C-terminal amides, a Rink Amide resin is suitable. For C-terminal acids, a 2-Chlorotrityl chloride or Wang resin is recommended.
-
Loading: Standard loading protocols for the first amino acid can be followed.
-
Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first synthesis cycle.
Fmoc Deprotection
A standard solution of 20% piperidine in DMF is typically effective for Fmoc removal.
| Parameter | Value | Rationale |
| Reagent | 20% (v/v) Piperidine in DMF | Standard and effective for Fmoc removal. |
| Reaction Time | 2 x 5-10 minutes | Ensures complete deprotection. |
| Washes | Thorough washing with DMF after deprotection is crucial. | Removes residual piperidine and dibenzofulvene-piperidine adduct. |
Coupling of this compound
This is the most critical step. Due to the steric hindrance, a combination of a potent coupling reagent and optimized reaction conditions is essential.
Recommended Coupling Reagents:
| Reagent | Class | Key Advantages |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | Highly reactive, fast kinetics, effective for hindered couplings.[8] |
| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Uronium Salt | Similar to HATU, a cost-effective and efficient alternative. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Well-established reagent for difficult couplings. |
Protocol:
-
Pre-activation: Dissolve this compound (3-5 equivalents), the chosen coupling reagent (e.g., HATU, 3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow to react for 1-5 minutes before adding to the resin.[9]
-
Coupling Time: Extend the standard coupling time. A minimum of 1-2 hours is recommended. For particularly difficult sequences, a double coupling strategy may be necessary.[5][10][11]
-
Double Coupling: After the initial coupling and a thorough wash, repeat the coupling step with a fresh solution of activated this compound. This significantly increases the chances of driving the reaction to completion.
-
Monitoring: If your synthesizer has real-time monitoring capabilities, observe the reaction kinetics. A Kaiser test (for primary amines) can be performed on a small resin sample to check for the presence of unreacted free amines, although it may be less reliable for sterically hindered N-termini.
| Parameter | Recommended Value | Rationale for Steric Hindrance |
| Amino Acid Excess | 3 - 5 equivalents | Drives the reaction forward. |
| Coupling Reagent Excess | 3 - 5 equivalents | Ensures efficient activation. |
| Base (DIPEA) Excess | 6 - 10 equivalents | Maintains basicity for the reaction. |
| Coupling Time | 1 - 2 hours (or longer) | Allows sufficient time for the sterically hindered reaction to proceed. |
| Strategy | Consider Double Coupling | Maximizes coupling efficiency for difficult residues.[5][10] |
Capping (Optional but Recommended)
After the coupling of this compound, a capping step is advisable to block any unreacted N-terminal amines. This prevents the formation of deletion peptides in subsequent cycles. A common capping solution is a mixture of acetic anhydride and DIPEA in DMF.
Subsequent Amino Acid Couplings
For the amino acid following the 2-Methoxy-D-Phenylalanine residue, standard coupling protocols can generally be resumed. However, be mindful of potential peptide aggregation, which can be exacerbated by bulky, hydrophobic residues.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin and the side-chain protecting groups removed. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[12][13]
Cleavage Cocktail:
The choice of scavengers is critical to prevent side reactions with sensitive amino acid residues.[14][15] A widely effective and robust cleavage cocktail is Reagent K or a variation thereof.
| Reagent | Percentage (v/v) | Purpose |
| TFA | 82.5% | Cleaves the peptide from the resin and removes most side-chain protecting groups. |
| Water | 5% | Scavenger for t-butyl cations. |
| Phenol | 5% | Scavenger for various cationic species. |
| Thioanisole | 5% | Scavenger, particularly useful for protecting tryptophan and methionine. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, effective for protecting cysteine and preventing re-attachment of protecting groups. |
Protocol:
-
Wash the resin-bound peptide with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide will contain the desired product along with deletion sequences and other impurities. Purification is essential to obtain a high-purity final product.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for peptide purification.[16][17][18]
| Parameter | Typical Conditions |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B |
| Detection | UV absorbance at 214 nm and 280 nm |
Analysis and Characterization
The purity and identity of the final peptide should be confirmed using analytical techniques.
-
Analytical RP-HPLC: To determine the purity of the final product.
-
Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the molecular weight of the peptide, verifying the successful incorporation of this compound.[19]
Visualizing the Chemical Structure
Caption: Structure of this compound.
Conclusion
The successful automated synthesis of peptides containing the sterically hindered amino acid this compound is achievable with careful optimization of the coupling step. By employing potent coupling reagents, extending reaction times, and considering a double coupling strategy, researchers can effectively incorporate this valuable building block to enhance the properties of their target peptides. The protocols outlined in this guide provide a robust framework for achieving high-yield and high-purity synthesis, enabling the exploration of novel peptide therapeutics and research tools.
References
- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). BOC Sciences.
- Automated Peptide Synthesizers and Glycoprotein Synthesis. (n.d.). PubMed Central.
- Automated Solid-Phase Peptide Synthesis. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Beilstein J. Org. Chem. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
- Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Biotage.
- Cleavage Cocktails; Reagent B. (n.d.). AAPPTec.
- Journal of Medicinal Chemistry. (1977). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester.
- Coupling Reagents. (n.d.). AAPPTec.
- This compound. (n.d.). CymitQuimica.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
- HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PubMed Central.
- Applied and Environmental Microbiology. (2019, June 17). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. ASM Journals.
- Fmoc-2-methyl-D-phenylalanine - (CAS 352351-63-4). (n.d.). BOC Sciences.
- Are double couplings in SPPS interesting for purity of short peptides?. (2015, February 3).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE.
- Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025, April 3). Taylor & Francis Online.
- Cleavage Cocktail Selection. (n.d.). CDN.
- Peptide library synthesis: using two different coupling reagents to improve overall crude purity. (2023, February 7). Biotage.
- Fmoc-2-methyl-L-phenylalanine. (n.d.). Chem-Impex.
- Protein synthesis with conformationally constrained cyclic dipeptides. (n.d.). PubMed Central.
- HPLC of Peptides and Proteins. (n.d.). Humana Press.
- Technical Support Center: TFA Cleavage of Peptides with Sensitive Residues. (2025). Benchchem.
- The effect of the presence of one methoxy group substitution on the aromatic ring A of flavanone on MG-trapping activity. (n.d.).
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Peptide Mapping: Principles, Workflows and Applic
- Organic Process Research & Development. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. (2001, November 22).
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025, April 10). PubMed Central.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Coupling strategies in solid-phase synthesis of glycopeptides. (n.d.). PubMed.
- FMOC-D-phenylalanine, 98% 5 g. (n.d.). Thermo Scientific Chemicals.
- Why is a hydroxyl group more activating than a methoxy group in electrophilic arom
- 138774-94-4|Fmoc-D-2-Nal-OH. (n.d.). BLD Pharm.
- Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.).
- The Journal of Organic Chemistry. (2022, July 8). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy.
- Design and synthesis of constrained dipeptide units for use as β. (n.d.). LSU Scholarly Repository.
- TBAF and peptide cleavage cocktail?. (2017, December 12).
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
- 18. renyi.hu [renyi.hu]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
Manual synthesis techniques for incorporating Fmoc-2-Methoxy-D-Phenylalanine
Application Note: Manual Synthesis Strategies for Incorporating Fmoc-2-Methoxy-D-Phenylalanine in Solid Phase Peptide Synthesis (SPPS)
Abstract
The incorporation of non-canonical amino acids (NCAAs) such as This compound (Fmoc-D-Phe(2-OMe)-OH) is a critical strategy in peptidomimetic drug design to induce conformational constraints and improve metabolic stability. However, the ortho-methoxy substituent introduces significant steric bulk and electronic donation, rendering standard SPPS protocols inefficient. This guide details optimized manual synthesis protocols, emphasizing high-efficiency coupling reagents (HATU/HOAt), base selection to minimize racemization, and rigorous validation checkpoints.
Chemical Profile & Synthetic Challenges
Compound: this compound CAS: 170642-30-5 Molecular Weight: 417.46 g/mol Formula: C₂₄H₂₁NO₄
The "Ortho-Effect" in Peptide Coupling
The primary challenge with 2-substituted phenylalanines is the steric clash generated by the substituent at the ortho position of the phenyl ring.
-
Steric Shielding: The methoxy group (-OCH₃) projects volume into the reaction trajectory of the
-amine (during deprotection) and the activated carbonyl (during coupling). -
Electronic Effect: The methoxy group is an electron-donating group (EDG). While this increases the electron density of the aromatic ring, its proximity to the reaction center primarily manifests as a steric barrier.
-
Racemization Risk: D-amino acids are susceptible to racemization (conversion to L-isomer) during activation. The slow kinetics caused by steric hindrance prolong the activation time, increasing the window for base-catalyzed racemization via oxazolone formation.
Critical Reagent Selection
Standard carbodiimide chemistries (DIC/HOBt) or aminium salts (HBTU) are often insufficient for this residue. We utilize 7-Azabenzotriazole based reagents for their superior reactivity and lower racemization rates.
| Component | Recommendation | Mechanism of Action |
| Coupling Reagent | HATU (or COMU) | The aza-nitrogen in the pyridine ring stabilizes the active ester via the "neighboring group effect," accelerating acylation by ~10-100x over HBTU. |
| Additive | HOAt | Used in conjunction with HATU to further suppress racemization and enhance reaction rates. |
| Base | Sym-Collidine (TMP) | A weaker, more sterically hindered base than DIEA. It is sufficient to deprotonate the carboxylate but less likely to abstract the |
| Solvent | DMF (anhydrous) | Standard. For extremely difficult sequences, NMP or a 1:1 mixture of DMF/DMSO can disrupt aggregation. |
Experimental Protocols
Protocol A: Coupling Fmoc-D-Phe(2-OMe)-OH to the Resin (Incoming)
Objective: Attach the hindered amino acid to the growing peptide chain.
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).
-
Activation (In a separate vial):
-
Weigh 3.0 equivalents of Fmoc-D-Phe(2-OMe)-OH.
-
Add 2.9 equivalents of HATU.
-
Add 3.0 equivalents of HOAt (0.5M in DMF).
-
Dissolve in minimal DMF.
-
Add 6.0 equivalents of Collidine (2,4,6-trimethylpyridine).
-
Note: Pre-activation time should be kept short (< 2 mins) to avoid loss of reactivity.
-
-
Coupling:
-
Monitoring: Perform a Kaiser Test .
-
Blue beads: Incomplete coupling. Proceed to Re-coupling (Step 6).
-
Colorless beads: Complete coupling. Proceed to Wash.
-
-
Re-coupling (if needed): Repeat step 3-4 using a different activation chemistry (e.g., PyBOP/DIEA) to target different kinetic pathways, or simply fresh HATU.
Protocol B: Chain Elongation from D-Phe(2-OMe) (Outgoing)
Objective: Couple the NEXT amino acid onto the sterically shielded amine of the 2-OMe residue. This is often the most difficult step.
-
Deprotection: Standard 20% Piperidine/DMF. Critical: Extend deprotection time to 2 x 15 min to ensure the bulky Fmoc group is fully removed from the hindered environment.
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Activation (Next Amino Acid):
-
Use 4.0 equivalents of the incoming Fmoc-Amino Acid.[3]
-
Use 3.9 equivalents of HATU.
-
Use 8.0 equivalents of DIEA (Diisopropylethylamine). Note: We switch back to DIEA here as the incoming AA is (usually) standard L-configuration and less prone to racemization than the resin-bound D-AA.
-
-
Coupling:
-
Agitate for 3 to 6 hours .
-
Optional: Apply microwave heating (if available) at 50°C for 20 mins, or manual heating to 40°C.
-
-
Capping (Recommended):
-
If Kaiser test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1 in DMF) to prevent deletion sequences.
-
Visualization: Decision Tree for Hindered Couplings
Figure 1: Optimized workflow for incorporating sterically hindered D-amino acids.
Quality Control & Validation
To ensure the integrity of the synthesis, "blind" synthesis is discouraged. Use these checkpoints:
-
Micro-Cleavage (Post-Coupling):
-
Remove ~5 mg of resin.
-
Treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 30 mins.
-
Precipitate in ether, dissolve in H₂O/MeCN.
-
Analyze via LC-MS: Look for the mass of the coupled product. If you see [M-Fmoc-D-Phe(2-OMe)] mass, the coupling failed.
-
-
Racemization Check (Chiral HPLC):
-
After final cleavage, run the crude peptide on a Chiralpak® or similar chiral stationary phase column.
-
Compare against a standard synthesized using the L-isomer (Fmoc-Phe(2-OMe)-OH) if available, or look for "shoulder" peaks in the main chromatogram which often indicate diastereomers (D-L vs D-D peptides).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield of Target | Steric bulk prevented coupling. | Use COMU or PyAOP instead of HATU. Increase temperature to 40°C (carefully). |
| Des-Phe(2-OMe) Peptide | Coupling failed completely. | Double couple. Ensure anhydrous solvents. Check resin loading (use low load <0.4 mmol/g). |
| Unknown +14 Mass | Methylation by solvent? | Unlikely. Likely Aspartimide formation if Asp is adjacent. Use 0.1M HOBt in Piperidine during deprotection. |
| Split Peaks (HPLC) | Racemization (D | Switch base from DIEA to Collidine . Reduce pre-activation time to <30 seconds. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Sigma-Aldrich. (2024). Fmoc-D-Phe(2-OMe)-OH Product Specification & Properties. Link
-
Bachem. (2024).[3][4][6] Guide to Coupling Reagents & Additives in SPPS. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting aggregation in peptides containing 2-Methoxy-D-Phenylalanine
An aggregation of peptides that contain 2-Methoxy-D-Phenylalanine can be a significant hurdle in research and drug development. This guide provides practical solutions and in-depth explanations to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about peptide aggregation:
-
What is peptide aggregation? Peptide aggregation is a process where peptide molecules self-associate to form larger, often insoluble, structures. This can be driven by various factors, including hydrophobic interactions, hydrogen bonding, and electrostatic forces.
-
Why are peptides with 2-Methoxy-D-Phenylalanine prone to aggregation? The methoxy group on the phenylalanine ring increases the hydrophobicity of the amino acid, which can promote intermolecular hydrophobic interactions, a key driver of aggregation. The D-configuration can also influence the peptide's secondary structure, potentially exposing more hydrophobic regions.
-
What are the consequences of peptide aggregation? Aggregation can lead to a loss of the peptide's biological activity, reduced solubility, and difficulties in purification and handling. In a therapeutic context, aggregates can also induce an immunogenic response.
-
How can I detect peptide aggregation? Several techniques can be used, including visual inspection for precipitation, dynamic light scattering (DLS) to measure particle size, thioflavin T (ThT) fluorescence assays to detect amyloid-like fibrils, and size-exclusion chromatography (SEC) to identify high-molecular-weight species.
Troubleshooting Guide: Strategies to Mitigate Aggregation
This section provides a systematic approach to troubleshooting and preventing aggregation of peptides containing 2-Methoxy-D-Phenylalanine.
Solubility Optimization: The First Line of Defense
Proper solubilization is critical. An incorrect solvent or pH can be a primary trigger for aggregation.
This workflow helps identify the optimal solvent and pH for your peptide.
Caption: Systematic workflow for peptide solubility testing.
-
Preparation: Start with a small, accurately weighed amount of your lyophilized peptide.
-
Initial Solvent Screening:
-
Attempt to dissolve the peptide in deionized water.
-
If insoluble, try a series of organic co-solvents in increasing concentrations (e.g., 10-50% acetonitrile or ethanol). For very hydrophobic peptides, solvents like DMSO or DMF might be necessary, but use them sparingly as they can be difficult to remove later.
-
-
pH Adjustment:
-
If the peptide is still not soluble, the net charge of the peptide might be close to zero at the current pH.
-
For basic peptides (net positive charge), try adding a small amount of dilute acetic acid or trifluoroacetic acid (TFA) to lower the pH.
-
For acidic peptides (net negative charge), add a dilute solution of ammonium hydroxide or a basic buffer like ammonium bicarbonate to raise the pH.
-
-
Sonication and Vortexing: Gentle vortexing can aid dissolution. For more resistant peptides, a brief sonication in a water bath can be effective, but be cautious as excessive sonication can sometimes induce aggregation.
-
Final Dilution: Once the peptide is dissolved in a minimal amount of the optimal solvent, you can dilute it further with your aqueous buffer of choice.
Formulation Strategies to Enhance Stability
The composition of your final buffer or formulation can significantly impact peptide stability.
| Excipient Category | Examples | Mechanism of Action | Typical Concentration Range |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Preferential exclusion, leading to a more compact and stable peptide conformation. | 5-10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by interacting with hydrophobic patches on the peptide surface or by increasing the viscosity of the solution. | 50-250 mM |
| Surfactants | Polysorbate 20, Polysorbate 80 | Non-ionic surfactants can prevent surface-induced aggregation and stabilize the peptide by interacting with its hydrophobic regions. | 0.01-0.1% (w/v) |
| Buffers | Citrate, Phosphate, Histidine | Maintain a stable pH, which is crucial for controlling the ionization state of the peptide and minimizing aggregation. | 10-50 mM |
-
Stock Solution Preparation: Prepare a concentrated stock solution of your peptide in the optimal solvent identified during solubility testing.
-
Excipient Stock Preparation: Prepare stock solutions of various excipients at higher concentrations than the final target concentration.
-
Matrix Formulation: Create a matrix of different formulations by mixing the peptide stock with different excipient stocks and your final buffer.
-
Incubation and Stress Conditions: Incubate the different formulations under both standard (e.g., 4°C) and accelerated stress conditions (e.g., 37°C with agitation) to assess long-term stability.
-
Analysis: At various time points, analyze the samples for signs of aggregation using techniques like DLS, SEC, or a ThT assay.
Disaggregation of Pre-formed Aggregates
If aggregation has already occurred, it may be possible to salvage the peptide.
Caption: Workflow for disaggregating peptide aggregates.
-
Strong pH Adjustment ("pH Shock"):
-
Adjust the pH of the aggregated peptide solution to a high value (e.g., pH 10-12) using a base like sodium hydroxide. This can disrupt electrostatic interactions holding the aggregates together.
-
Incubate for a short period (e.g., 30-60 minutes).
-
Slowly neutralize the solution back to the desired final pH.
-
-
Use of Chaotropic Agents:
-
Dissolve the aggregates in a strong denaturing agent like 6 M guanidine hydrochloride or 8 M urea. These agents disrupt the non-covalent interactions responsible for aggregation.
-
-
Refolding and Removal of Denaturant:
-
Once the peptide is solubilized, the denaturant must be removed to allow the peptide to refold into its native, soluble conformation.
-
Dialysis: Dialyze the solution against a series of buffers with decreasing concentrations of the denaturant.
-
Size-Exclusion Chromatography (SEC): This is often a more effective method as it rapidly separates the peptide from the denaturant, which can minimize re-aggregation.
-
-
Final Analysis: After refolding, confirm that the peptide is in a monomeric state using SEC or DLS.
References
-
Agrawal, N. J., Kumar, S., & Wang, X. (2011). A review of in silico and experimental methods for the prediction and mitigation of peptide and protein aggregation. Journal of Pharmaceutical Sciences, 100(12), 5083-5106. [Link]
-
Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2003). Physical stability of proteins in aqueous solution: mechanism and driving forces in nonnative protein aggregation. Pharmaceutical Research, 20(9), 1325-1336. [Link]
-
Frederiksen, J. K., & Peters, G. H. (2019). Computational prediction of peptide and protein aggregation. Molecules, 24(19), 3469. [Link]
Technical Support Center: Optimizing Peptide Yield with Fmoc-2-Methoxy-D-Phenylalanine
Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-2-Methoxy-D-Phenylalanine into their peptide sequences. The unique steric properties of this amino acid derivative present both opportunities for novel peptide design and specific challenges in synthesis. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges and significantly improve your peptide yields and purity.
Introduction: The Challenge of Steric Hindrance
This compound is an unnatural amino acid increasingly used to introduce conformational constraints or modify the pharmacological properties of a peptide. The methoxy group at the ortho position of the phenyl ring introduces significant steric bulk near the alpha-carbon. This steric hindrance can dramatically slow down reaction kinetics for both coupling and deprotection steps in standard SPPS protocols, leading to lower yields, incomplete reactions, and the formation of deletion sequences.[1] The key to success lies in adapting the synthesis strategy to overcome these kinetic barriers.
This guide addresses the most common issues encountered when using this sterically hindered building block and provides robust, evidence-based solutions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My coupling efficiency is extremely low after introducing this compound. What is happening and how can I fix it?
Root Cause Analysis: The primary reason for poor coupling efficiency is the steric hindrance imposed by the ortho-methoxy group.[2] This bulkiness physically obstructs the incoming activated carboxyl group from approaching the free N-terminal amine of the growing peptide chain, thereby increasing the activation energy of the reaction and reducing its rate.[1] Standard coupling reagents may not be potent enough to drive this reaction to completion within a typical timeframe.
Solutions & Protocols:
-
Select a High-Potency Coupling Reagent: For sterically hindered amino acids, standard carbodiimide-based activators are often insufficient. Uronium/aminium-based salts are far more effective.
-
Recommendation: Utilize coupling reagents like HATU , HCTU , or COMU . These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[3][4]
Coupling Reagent Type Relative Potency for Hindered Couplings Key Advantages HBTU/HCTU Benzotriazole-based High Industry standard, reliable for many sequences.[3] HATU Guanidinium-based Very High Less prone to racemization, excellent for hindered couplings.[3] COMU Immonium-based Very High High solubility and reactivity, often outperforms HATU. DIC/Oxyma Carbodiimide/Additive Moderate Cost-effective, but may require longer times for hindered residues. -
-
Optimize Reaction Conditions:
-
Double Coupling: This is a highly effective and straightforward strategy. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid. This ensures that any unreacted N-terminal amines are targeted in a second pass.[4][5]
-
Increase Reagent Concentration: Driving the reaction forward with higher concentrations can be very effective. Increase the concentration of both the amino acid and the coupling reagent solution to 0.5 M or higher.[5]
-
Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to compensate for the slower kinetics.[4]
-
Incorporate Microwave Heating: Microwave-assisted SPPS can provide the energy needed to overcome the high activation barrier of sterically hindered couplings, dramatically shortening reaction times and improving efficiency.[6]
-
Experimental Protocol: Optimized Double Coupling for this compound
-
Initial Setup: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin and wash thoroughly with DMF.[3]
-
Activation: In a separate vessel, pre-activate 4 equivalents of this compound with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 5-10 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Wash: Drain the reaction vessel and wash the resin 3 times with DMF.
-
Second Coupling: Repeat steps 2 and 3 to perform the second coupling.
-
Final Wash: Drain the vessel and wash the resin thoroughly (5-7 times) with DMF to remove any excess reagents before proceeding to the next deprotection step.
-
(Optional) Capping: To permanently block any remaining unreacted amines and prevent the formation of deletion peptides, perform a capping step with a solution of acetic anhydride and DIPEA in DMF.[4]
Q2: I'm observing incomplete Fmoc deprotection from the 2-Methoxy-D-Phenylalanine residue. How can I ensure complete removal?
Root Cause Analysis: Just as steric hindrance affects coupling, it can also impede deprotection. Furthermore, as the peptide chain elongates, it can begin to aggregate, forming secondary structures that shield the Fmoc group from the deprotection base (piperidine). This is a common issue with hydrophobic or bulky sequences.[7]
Solutions & Protocols:
-
Modify the Deprotection Reagent:
-
Extend Deprotection Time: Increase the deprotection time from the standard 10-20 minutes to 30-60 minutes. Performing two shorter deprotection steps (e.g., 2 x 15 minutes) can also be more effective than one long one.
-
Use Solvents that Disrupt Aggregation:
-
Switching the primary solvent from DMF to N-methyl-2-pyrrolidone (NMP) can significantly improve results, as NMP is a better solvent for growing peptide chains and helps to disrupt aggregation.[7][8]
-
Adding 10-20% dimethyl sulfoxide (DMSO) to the DMF can also serve as a chaotropic agent to break up secondary structures.[8]
-
Workflow: Standard vs. Optimized SPPS Cycle
The following diagram illustrates where to implement these optimized steps within a standard SPPS cycle.
Caption: Comparison of a standard SPPS cycle with an optimized cycle for difficult couplings.
Q3: My entire peptide is aggregating on the resin, leading to failed synthesis. How can I prevent this?
Root Cause Analysis: Peptide aggregation is a major cause of synthesis failure, particularly for sequences longer than 10-15 amino acids that contain hydrophobic residues.[7] The peptide chains fold and bind to each other via hydrogen bonds, making the N-terminus inaccessible for subsequent reactions.
Solutions & Protocols:
-
Introduce a Pseudoproline Dipeptide: This is one of the most powerful tools for preventing aggregation. Pseudoproline dipeptides are derivatives of Ser or Thr that are incorporated as a dipeptide unit. They introduce a "kink" into the peptide backbone, disrupting the formation of β-sheet secondary structures that cause aggregation.[10][11][12][13]
-
Strategy: Introduce a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) one or two residues before the difficult or aggregation-prone section of your peptide. The pseudoproline is fully reversible to the native Ser/Thr residue during the final TFA cleavage.[12]
-
Benefits: Can increase yields by up to 10-fold in difficult sequences and results in a much purer crude product.[10]
-
Diagram: Mechanism of Pseudoproline Action
Caption: Pseudoprolines introduce a kink, disrupting inter-chain H-bonds that cause aggregation.
Summary Troubleshooting Table
| Issue | Probable Cause(s) | Recommended Solutions |
| Low Coupling Yield | Steric hindrance from ortho-methoxy group.[1] | - Use high-potency coupling reagents (HATU, COMU).[3] - Perform a double coupling.[4][5] - Increase reagent concentration and reaction time.[5] - Use microwave-assisted synthesis.[6] |
| Incomplete Fmoc Deprotection | Steric hindrance; peptide aggregation.[7] | - Use a stronger deprotection cocktail (e.g., 2% DBU/20% Piperidine).[8][9] - Increase deprotection time or perform two deprotection steps. - Switch solvent to NMP or add DMSO to DMF.[8] |
| Synthesis Failure / No Yield | Severe on-resin peptide aggregation. | - Introduce pseudoproline dipeptides strategically in the sequence.[10][12] - Use aggregation-disrupting solvents (NMP, DMSO).[8] - Synthesize at a higher temperature. |
| Presence of Deletion Peptides | Incomplete coupling at one or more steps. | - Implement a capping step after difficult couplings.[4] - Re-optimize coupling conditions (see "Low Coupling Yield"). |
References
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]
-
Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Burgess, K. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. Retrieved from [Link]
-
Coin, I., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ran, J., et al. (2015). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]
-
White, P., et al. (2004). Pseudoprolines as Removable Turn Inducers: Tools for the Cyclization of Small Peptides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
Schiesser, C. H., et al. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules. Retrieved from [Link]
-
ResearchGate. (2014, December 22). Can anyone suggest how to improve peptide yield by solid phase method? Retrieved from [Link]
-
Collins, J. M. (n.d.). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. CEM Corporation. Retrieved from [Link]
Sources
- 1. scienmag.com [scienmag.com]
- 2. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. biotage.com [biotage.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chempep.com [chempep.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Racemization issues with Fmoc-2-Methoxy-D-Phenylalanine during coupling
Technical Support Center: Troubleshooting Racemization in Fmoc-2-Methoxy-D-Phenylalanine Coupling
Executive Summary
This compound (Fmoc-2-MeO-D-Phe-OH) presents a unique "perfect storm" for racemization during Solid Phase Peptide Synthesis (SPPS). The ortho-methoxy group introduces significant steric hindrance while simultaneously acting as an electron-donating group (EDG). This combination retards the rate of acylation (coupling) while stabilizing the enolizable oxazolone intermediate, leading to high levels of diastereomeric impurities (L-isomer contamination) if standard protocols are used.
This guide provides a mechanistic breakdown, a validated "Safe Coupling" protocol, and a troubleshooting FAQ to eliminate racemization.
Part 1: The Mechanistic Failure Mode
To solve the problem, you must understand the enemy. Racemization of 2-MeO-Phe does not typically occur during Fmoc deprotection; it occurs during activation and coupling .
The Oxazolone Pathway
Under basic conditions (e.g., presence of DIPEA), the activated amino acid cyclizes to form an oxazolone (azlactone) .[1]
-
Steric Factor: The ortho-methoxy group creates a twisted conformation, shielding the carbonyl carbon. This slows down the attack by the resin-bound amine (
decreases). -
Electronic Factor: The methoxy group donates electrons into the ring, which can stabilize the transition state for oxazolone formation.
-
The Result: The activated species spends more time in the solution phase before coupling. The base (DIPEA) abstracts the acidic
-proton of the oxazolone, leading to an achiral enolate. Reprotonation occurs indiscriminately, yielding a racemic mixture.
Figure 1: The Kinetic Competition. Racemization occurs when the rate of oxazolone formation and enolization (
Part 2: The "Safe Coupling" Protocol
Do NOT use HATU/DIPEA. The high basicity of DIPEA combined with the high reactivity of HATU is the primary cause of epimerization for this residue.
Recommended Reagents
| Component | Recommendation | Rationale |
| Activator | DIC (Diisopropylcarbodiimide) | Neutral activator; avoids exogenous base entirely during activation. |
| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Superior to HOBt/HOAt.[2] Lowers epimerization risk and enhances coupling rate safely. |
| Base | None (preferred) or Collidine (TMP) | If base is required (e.g., for salt forms), use Collidine. It is too sterically hindered to abstract the |
| Solvent | DMF (keep cool) | Standard solvent. Avoid NMP if possible as it can slightly increase racemization rates. |
Step-by-Step Protocol
-
Preparation:
-
Dissolve Fmoc-2-MeO-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Cool the solution to 0°C (ice bath). Temperature control is critical.
-
-
Activation:
-
Add DIC (3.0 eq) to the cooled solution.
-
Allow to pre-activate for exactly 2 minutes at 0°C. Do not exceed 5 minutes.
-
-
Coupling:
-
Add the pre-activated mixture to the resin-bound amine.
-
Allow to react for 60–120 minutes at room temperature.
-
Optional: If the resin loading is high (>0.5 mmol/g), add 0.1 eq of DIPEA only after 10 minutes to ensure pH neutrality initially.
-
-
Monitoring:
-
Monitor via Kaiser test. If incomplete, do not re-couple with base. Perform a second coupling using fresh DIC/Oxyma.
-
Part 3: Troubleshooting & FAQs
Q1: I see a "doublet" peak in my HPLC with the correct mass. Is this racemization?
A: Yes, this is the hallmark of diastereomers.
-
Diagnosis: If you synthesized a D-peptide, the L-contaminant (diastereomer) will have identical mass but different hydrophobicity.
-
Verification: Synthesize a small standard of the L-isomer version (Fmoc-2-MeO-L-Phe-OH). Co-inject this with your crude product. If the impurity peak grows, it is the L-epimer.
Q2: Why can't I use HATU? It’s my standard strong coupling reagent.
A: HATU requires a tertiary base (DIPEA/NMM) to function. For sterically hindered, electron-rich amino acids, the base does two things:
-
Activates the carboxylate (Good).
-
Abstracts the
-proton from the slow-reacting oxazolone intermediate (Bad). Solution: Switch to carbodiimide chemistry (DIC) which activates without base, or use COMU/Collidine if you must use uronium salts.
Q3: Does the position of the methoxy group matter? (Ortho vs. Para)
A: Yes, significantly.
-
Para-Methoxy (Tyr-like): Low steric hindrance. Low racemization risk.[2][3][4]
-
Ortho-Methoxy: High steric hindrance + Electron donation. High racemization risk. The ortho substituent forces the side chain into a conformation that protects the carbonyl carbon, slowing down the coupling and giving the base more time to racemize the amino acid.
Q4: Can I use microwave synthesis?
A: Proceed with extreme caution. Microwave heating (typically 75°C) accelerates both coupling and racemization. For 2-MeO-Phe:
-
Limit Temperature: Max 50°C.
-
Reagents: Use DIC/Oxyma.[2] Never use HATU/DIPEA in a microwave for this residue.
-
Recommendation: Perform this specific coupling at Room Temperature (RT) "offline" (outside the microwave), then return the vessel to the synthesizer for subsequent steps.
Part 4: Decision Tree for Process Optimization
Use this logic flow to determine the correct corrective action for your synthesis.
Figure 2: Troubleshooting Logic Flow. Follow the path to identify the root cause of diastereomer formation.
References
-
Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Link
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
CEM Corporation. (2012). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Link
-
Merck Millipore. Novabiochem® Coupling Reagents: Mechanisms and Protocols. Link
Sources
Technical Support Center: Fmoc Deprotection of 2-Methoxy-D-Phenylalanine
Topic: Troubleshooting Incomplete Fmoc Removal in Sterically Hindered Systems Audience: Senior Researchers & Process Chemists Status: Active Guide
Diagnostic Triage: Why is this failing?
Incomplete deprotection of Fmoc-2-Methoxy-D-Phenylalanine (Fmoc-2-OMe-D-Phe-OH) is rarely a result of reagent quality alone. It is a convergence of steric occlusion and electronic shielding .
The Mechanistic Bottleneck
Standard Fmoc removal relies on the E1cB mechanism (Elimination Unimolecular conjugate Base). A secondary amine (typically piperidine) must abstract the acidic proton at the fluorenyl-9 position.
-
Steric Wall: The methoxy group at the ortho (2-position) of the phenyl ring creates significant bulk. In the D-configuration, depending on the preceding peptide sequence, this side chain can fold back towards the N-terminus, physically blocking the approach of the base to the Fmoc proton.
-
Electronic Effect: The methoxy group is electron-donating. While this primarily affects the aromatic ring, the proximity can subtly alter the local electrostatic environment, potentially destabilizing the transition state required for proton abstraction.
-
Aggregation: If this residue is part of a hydrophobic sequence (common with Phenylalanine derivatives), the peptide chains may aggregate into
-sheets, burying the N-terminus inside a solvent-inaccessible core.
Decision Logic: Troubleshooting Workflow
Troubleshooting Protocols
Protocol A: Thermal & Kinetic Optimization (The "First Line" Defense)
Use this if you suspect mild steric hindrance but no severe aggregation.
The Logic: Increasing temperature provides the kinetic energy to overcome the steric barrier of the 2-methoxy group. Risk: High temperatures (>50°C) can promote racemization, particularly in D-amino acids which are prone to reverting to the more stable L-form or racemizing via enolization.
| Parameter | Standard Condition | Optimized Condition |
| Reagent | 20% Piperidine in DMF | 20% Piperidine + 0.1M HOBt in DMF |
| Temperature | Ambient (25°C) | 40°C (Do not exceed 45°C) |
| Cycles | 2 x 10 min | 3 x 10 min |
| Rationale | Standard base | HOBt suppresses aspartimide formation and racemization at elevated temps. |
Step-by-Step:
-
Pre-heat the reaction vessel to 40°C.
-
Add the deprotection cocktail (20% Piperidine/0.1M HOBt).
-
Agitate for 10 minutes. Drain.
-
Repeat Step 2 and 3 two more times (Total 3 cycles).
-
Wash extensively with DMF (5 x 1 min) to remove all traces of base before coupling.
Protocol B: The "Power" Cocktail (DBU-Assisted)
Use this if Protocol A fails. This is the gold standard for sterically hindered amines.
The Logic: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, sterically accessible superbase. It is significantly stronger than piperidine and can abstract the Fmoc proton even in crowded environments. Critical Warning: DBU does not scavenge the released dibenzofulvene (DBF).[1] You must include a secondary amine (piperidine or piperazine) to trap the DBF, otherwise, it will re-attach to the amine.[1]
Reagent Composition:
Step-by-Step:
-
Short Bursts: Apply the DBU cocktail for 3 x 3 minutes . Short exposure minimizes the risk of base-catalyzed side reactions (like racemization of the sensitive D-Phe derivative).
-
Flow Wash: If using a flow synthesiser, run at high flow rates to flush the DBF-adduct immediately.
-
Immediate Wash: Wash with DMF immediately after the final cycle.
Expert Insight: "DBU is a double-edged sword. It removes Fmoc instantly but promotes aspartimide formation in Asp-containing sequences.[6] If your sequence contains Asp(OtBu), add 5% Formic acid to the washing steps to neutralize residual base immediately." [1, 2]
Protocol C: Disaggregating Solvents (The "Solubility" Solution)
Use this if the resin looks "clumped" or the sequence is hydrophobic.
The Logic: The 2-methoxy group adds lipophilicity. If the chain aggregates, the N-terminus becomes inaccessible. Chaotropic salts or solvents disrupt the inter-chain hydrogen bonds (beta-sheets).
Reagent Composition:
-
0.1M LiCl (Lithium Chloride) in DMF OR
-
100% NMP (N-Methyl-2-pyrrolidone) instead of DMF.
Step-by-Step:
-
Swell the resin in NMP or 0.1M LiCl/DMF for 30 minutes prior to deprotection.
-
Perform the deprotection (using Protocol A or B) using this same solvent system.
-
Note: LiCl is corrosive to stainless steel; ensure your synthesizer is compatible or use manual glass vessels.
Validation & Monitoring (FAQ)
Q: How do I definitively know the Fmoc is gone? The Kaiser test is ambiguous. A: The Kaiser test often gives false negatives (remains yellow) with sterically hindered amines like 2-OMe-Phe because the ninhydrin cannot access the amine.
-
Better Option: Use the Chloranil Test . It is more sensitive for secondary amines and hindered primary amines.
-
Best Option (Quantitative): Perform a "micro-cleavage." Take 5 mg of resin, cleave with 50uL TFA for 15 mins, and run an HPLC/MS. Look for the mass of the deprotected peptide vs. the Fmoc-protected species (+222 Da).
Q: I see a +222 Da mass shift on my MS. Is it Fmoc? A: Likely, yes. However, verify it isn't a Dibenzofulvene adduct . If you used DBU without enough scavenger (Piperidine), the fulvene can re-attach. This adduct is stable to TFA cleavage.[1]
-
Solution: Ensure your deprotection cocktail has at least 5% Piperazine/Piperidine.
Q: Will DBU racemize my D-amino acid? A: It is a risk. D-amino acids are susceptible to base-catalyzed enolization.
-
Mitigation: Keep DBU exposure under 10 minutes total. Use Protocol A first. Only move to DBU if necessary.
Mechanistic Visualization
References
-
Ralhan, K. et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances.
-
Wade, J.D. et al. (1991). Base-induced side reactions in Fmoc-solid phase peptide synthesis. Peptide Research.
-
Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
BenchChem Technical Support. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.
Sources
- 1. chempep.com [chempep.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. renyi.hu [renyi.hu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Difficult Sequences Containing 2-Methoxy-D-Phenylalanine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the synthesis of challenging peptide sequences incorporating 2-Methoxy-D-Phenylalanine. The unique steric and electronic properties of this unnatural amino acid can present significant hurdles in standard solid-phase peptide synthesis (SPPS). This resource offers in-depth, evidence-based solutions to common problems, ensuring the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What makes 2-Methoxy-D-Phenylalanine a "difficult" amino acid in SPPS?
The primary challenges associated with incorporating 2-Methoxy-D-Phenylalanine stem from two key factors: steric hindrance and the potential for increased hydrophobicity, which can lead to peptide aggregation.
-
Steric Hindrance: The presence of the methoxy group at the ortho position of the phenyl ring significantly increases the bulk of the amino acid side chain. This steric bulk can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to slower and less efficient coupling reactions.[1][2][3][4] Incomplete couplings result in the accumulation of deletion sequences, which are often difficult to separate from the desired product, ultimately lowering the overall yield and purity.
-
Peptide Aggregation: Aromatic residues like phenylalanine are known to contribute to the aggregation of peptides, a phenomenon driven by hydrophobic and π-π stacking interactions.[5] The methoxy group can further influence these interactions. While it introduces a polar ether linkage, the overall effect on the hydrophobicity of the peptide chain can be complex and sequence-dependent. Aggregation of the growing peptide chain on the solid support can physically block reactive sites, leading to failed couplings and truncated sequences.[6][7][8]
Q2: I am observing low coupling efficiency when trying to incorporate Fmoc-D-2-MeO-Phe-OH. What are the most likely causes and how can I troubleshoot this?
Low coupling efficiency is a common issue when dealing with sterically hindered amino acids. The primary cause is the difficulty of the activated amino acid to access the N-terminal amine of the resin-bound peptide. Here’s a systematic approach to troubleshooting this problem:
-
Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of 2-Methoxy-D-Phenylalanine. It is crucial to employ a more potent activation strategy.
-
Recommendation: Utilize aminium/uronium or phosphonium salt-based coupling reagents known for their high reactivity. A comparative study of modern coupling reactions has shown that reagents like HBTU and PyBOP can be effective for hindered amino acids.[9] For particularly challenging couplings, consider third-generation reagents like HATU or COMU, which have demonstrated high efficiency in forming peptide bonds with sterically demanding residues.[10][11]
-
-
Reaction Time and Temperature: The kinetics of the coupling reaction may be slow due to steric hindrance.
-
Recommendation: Extend the coupling time to allow the reaction to proceed to completion. Standard coupling times of 60-90 minutes may need to be doubled.[12] Additionally, performing the coupling at an elevated temperature (e.g., 40-50°C) can increase the reaction rate.[13] However, be mindful that elevated temperatures can also increase the risk of side reactions, such as racemization.
-
-
Double Coupling: If a single, extended coupling does not yield satisfactory results, a double coupling strategy can be employed.
-
Protocol: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of the activated Fmoc-D-2-MeO-Phe-OH. This ensures that any unreacted N-terminal amines are capped in the second step.
-
Q3: My peptide synthesis is failing at later stages, and I suspect aggregation. How can I confirm this and what are the best strategies to overcome it?
On-resin aggregation is a major cause of synthesis failure for hydrophobic and sterically hindered sequences.[6][7][8] Confirmation can be challenging, but a significant drop in coupling efficiency for subsequent amino acids after the introduction of several hydrophobic residues (including 2-Methoxy-D-Phenylalanine) is a strong indicator.
Here are several effective strategies to mitigate on-resin aggregation:
-
Solvent Choice: The choice of solvent can significantly impact the solvation of the growing peptide chain.
-
Recommendation: While DMF is the standard solvent for SPPS, for difficult sequences, consider using N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO, as these have better solvating properties for aggregated peptides.[13]
-
-
Chaotropic Salts: The addition of chaotropic salts can disrupt the secondary structures that lead to aggregation.
-
Protocol: Incorporate chaotropic salts like LiCl or KSCN into the coupling and washing steps to break up hydrogen bonding networks within the aggregated peptide chains.[13]
-
-
Backbone Modifications: Introducing "kink-inducing" residues can disrupt the formation of β-sheet structures, which are a primary cause of aggregation.
-
Pseudoproline Dipeptides: The use of pseudoproline dipeptides is a powerful tool to temporarily introduce a proline-like kink in the peptide backbone, which disrupts aggregation.[6][7][8] These are particularly useful when a serine or threonine residue is present in the sequence near the difficult region. The native residue is restored during the final cleavage from the resin.
Troubleshooting Guide: A Step-by-Step Protocol for Incorporating 2-Methoxy-D-Phenylalanine
This protocol outlines a robust strategy for the successful incorporation of Fmoc-D-2-MeO-Phe-OH into a growing peptide chain, particularly within a sequence prone to difficulty.
1. Resin and Linker Selection:
-
Utilize a PEG-modified polystyrene resin (e.g., TentaGel) to enhance solvation of the peptide chain.[6][7][8]
-
Ensure the linker is appropriate for your desired C-terminal functionality.
2. Fmoc-D-2-MeO-Phe-OH Coupling Protocol:
-
Reagents:
-
Fmoc-D-2-MeO-Phe-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
HOAt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
High-purity NMP as the solvent
-
-
Procedure:
-
Swell the resin in NMP for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in NMP.
-
Wash the resin thoroughly with NMP.
-
In a separate vessel, dissolve Fmoc-D-2-MeO-Phe-OH, HATU, and HOAt in NMP.
-
Add DIPEA to the activation solution and allow it to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, consider raising the temperature to 40°C.
-
After the coupling, wash the resin extensively with NMP.
-
Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, perform a second coupling (double coupling) with fresh reagents.
-
3. Post-Coupling and Chain Elongation:
-
After the successful incorporation of 2-Methoxy-D-Phenylalanine, continue with the synthesis of the remaining peptide sequence.
-
If the sequence contains other hydrophobic or bulky residues, consider the proactive use of aggregation-disrupting techniques as described in the FAQs.
Visualizing the Workflow: Overcoming Steric Hindrance and Aggregation
The following diagrams illustrate the key challenges and strategic solutions when working with 2-Methoxy-D-Phenylalanine.
Caption: Troubleshooting workflow for difficult couplings.
Caption: Disruption of peptide aggregation with pseudoprolines.
Quantitative Data Summary: Coupling Reagent Comparison
While direct comparative data for 2-Methoxy-D-Phenylalanine is limited in the literature, the following table provides a general comparison of coupling reagents for sterically hindered amino acids, which can guide your selection.
Coupling Reagent Relative Reactivity Racemization Risk Notes HBTU/TBTU High Low Commonly used, effective for many hindered couplings.[9] PyBOP High Low Phosphonium-based, good for hindered residues. HATU Very High Very Low Guanidinium-based, often the reagent of choice for extremely difficult couplings.[10][11] COMU Very High Very Low Oxyma-based, a safer and highly effective alternative to benzotriazole-based reagents.[10][11] References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Góngora-Benítez, M., et al. (2022).
- Stalmans, S., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8268-8288.
- Gordon, E. M., & Kerwin, J. F. (Eds.). (1998). Combinatorial chemistry and molecular diversity in drug discovery. John Wiley & Sons.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Aapptec. Synthesis Notes. Aapptec Peptides.
- Salehi, B., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(23), 12844.
- Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. Peptide Science, 40(4), 289-299.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Torres-García, C., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry, 77(21), 9852-9858.
- Subirós-Funosas, R., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(2), 89-97.
- Xu, J. H., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 211.
- Chen, S. X., & Sheehan, J. C. (1995). Comparative study of selected coupling reagents in dipeptide synthesis. Journal of Organic Chemistry, 60(10), 3121-3124.
- Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
- Galonić, D. P., & Gin, D. Y. (2007). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies.
- Han, Y., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(10), 6557-6602.
- Xu, J. H., et al. (2021). Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis.
- Seebeck, F. P., & Szostak, J. W. (2006). Ribosomal synthesis of dehydroalanine-containing peptides. Journal of the American Chemical Society, 128(22), 7150-7151.
- El-Faham, A., & Albericio, F. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3045-3048.
- Mishra, R., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. PLoS One, 9(1), e84920.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Xu, J. H., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. PubMed.
- Branigan, E., et al. (2017). Chemical generation and modification of peptides containing multiple dehydroalanines. Chemical Science, 8(3), 2297-2302.
- Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 105.
-
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bachem.com [bachem.com]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 13. peptide.com [peptide.com]
Impact of ortho-methoxy group on peptide coupling kinetics
Technical Support Center: Optimizing Peptide Coupling with Ortho-Methoxy Substituents
Welcome to the Advanced Peptide Chemistry Support Hub
Current Topic: Impact of ortho-Methoxy Groups on Coupling Kinetics Ticket Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Ortho Effect" in Peptide Synthesis
The presence of an ortho-methoxy group on an aromatic amine (e.g., o-anisidine derivatives) or an aromatic amino acid side chain induces a significant kinetic penalty in amide bond formation. This phenomenon, often termed the "Ortho Effect," is not merely steric; it is a synergistic combination of steric inhibition of resonance and inductive electron withdrawal .
-
Steric Barrier: The ortho-substituent forces the amino group out of planarity with the aromatic ring, reducing the orbital overlap required for nucleophilic attack.
-
Electronic Deactivation: While a methoxy group is typically electron-donating (+M) at the para position, at the ortho position, the inductive electron-withdrawing effect (-I) often dominates because the resonance contribution is sterically dampened.
Impact: Standard coupling protocols (e.g., HBTU/DIPEA) often result in incomplete conversion, low yields, or stalled reactions.
Troubleshooting Tickets (Q&A)
Ticket #101: Reaction Stalled at <20% Conversion
User Report: "I am trying to couple Fmoc-Gly-OH to o-methoxy-aniline using HATU/DIPEA in DMF. After 24 hours, LCMS shows only 15% product. What is wrong?"
Diagnosis: You are facing the classic nucleophilic deactivation caused by the ortho-methoxy group. The amine is significantly less nucleophilic than aniline or p-anisidine. HATU, while powerful, relies on the formation of an active ester (OBt/OAt) which may not be reactive enough to overcome the energy barrier imposed by the ortho-substituent before the active ester hydrolyzes or rearranges.
Solution Protocol: Switch to the Acid Fluoride Method .[1] Acid fluorides are smaller and more electrophilic than OAt/OBt active esters, making them the "gold standard" for sterically hindered couplings.
Recommended Workflow:
-
Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .
-
Mechanism: TFFH converts the carboxylic acid directly into an acid fluoride in situ.
-
Procedure:
-
Dissolve Amino Acid (1.0 equiv) and TFFH (1.0 equiv) in dry DCM or NMP.
-
Add DIEA (2.0 equiv) to generate the acid fluoride (activation time: 15-30 min).
-
Add the o-methoxy amine (1.0-1.2 equiv).
-
Note: Acid fluorides are highly stable to tertiary bases but react rapidly with amines.
-
Ticket #102: "Standard" Reagents Failed (HATU/HBTU)
User Report: "I cannot use acid fluorides due to side-chain sensitivity. Are there alternative uronium/phosphonium reagents that work better than HATU?"
Diagnosis: If HATU fails, HBTU will definitely fail. You need a reagent that minimizes steric bulk in the transition state or provides a better leaving group.
Solution Protocol: Switch to COMU or PyAOP .
-
COMU: Based on the Oxyma leaving group, which is less sterically demanding and safer (non-explosive) than HOBt/HOAt. It often shows superior kinetics for hindered systems compared to HATU.
-
PyAOP: A phosphonium reagent (7-azobenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate). Phosphonium reagents often drive reactions further than uronium salts because they do not react with the amine to form a guanidinium byproduct (a common dead-end side reaction with HATU/HBTU in slow couplings).
Ticket #103: Epimerization Concerns
User Report: "I increased the temperature to 60°C to force the reaction, but now I see a double peak in HPLC. Is the ortho-methoxy group causing racemization?"
Diagnosis:
The ortho-methoxy group itself does not cause racemization, but the forcing conditions (high heat + strong base) required to overcome its steric hindrance do. Prolonged activation times with basic additives (DIPEA) promote proton abstraction from the
Solution Protocol:
-
Reduce Base: Use collidine (TMP) instead of DIPEA. Collidine is a weaker base and less likely to cause epimerization while still sufficient to neutralize the reaction.
-
Neutral Activation: Use carbodiimide activation (DIC) with Oxyma Pure as an additive. This creates a buffered, near-neutral pH environment that preserves chirality better than basic uronium protocols.
Decision Matrix & Workflow
The following diagram outlines the logical decision path for selecting coupling conditions based on the specific difficulty encountered.
Figure 1: Strategic decision tree for selecting coupling reagents when standard protocols fail due to steric/electronic hindrance.
Comparative Data: Relative Reactivity
The table below summarizes the relative reactivity of substituted anilines in acylation reactions, highlighting the severe penalty imposed by ortho-substitution.
| Substituent Position | Electronic Effect | Steric Effect | Relative Reactivity (approx.) | Recommended Reagent |
| Unsubstituted (Aniline) | Neutral | None | 100% (Reference) | HBTU / DIC |
| para-Methoxy | Strong Donation (+M) | None | > 100% (Activated) | HBTU / DIC |
| meta-Methoxy | Inductive Withdrawal (-I) | None | ~ 40-60% | HATU |
| ortho-Methoxy | Inductive (-I) > Resonance (+M) | High | < 5-10% | TFFH / COMU |
| ortho-Nitro | Strong Withdrawal (-I/-M) | Very High | < 0.1% (Inert) | Acid Chloride / Fluoride |
Data derived from kinetic studies of aniline acylation (See References [1], [2]).
Detailed Experimental Protocols
Protocol A: In-Situ Acid Fluoride Coupling (TFFH)
Use this for the most difficult couplings where HATU fails.
-
Preparation: Ensure all glassware is dry. Use anhydrous solvents (DCM or NMP).
-
Activation:
-
In a vial, combine the Fmoc-Amino Acid (1.0 mmol) and TFFH (1.0 mmol).
-
Dissolve in dry DCM (5 mL).
-
Add DIEA (2.5 mmol) dropwise. Stir at room temperature for 20 minutes.
-
Observation: The solution may turn slightly yellow; this is normal.
-
-
Coupling:
-
Add the ortho-methoxy amine/aniline (1.1 mmol) directly to the activated solution.
-
Stir at room temperature.
-
Monitoring: Check via HPLC/UPLC after 1 hour. If slow, add a catalytic amount of HOAt (0.1 mmol).
-
-
Workup: Dilute with EtOAc, wash with 5% NaHCO3, 1M HCl (if product stable), and Brine.
Protocol B: High-Efficiency COMU Coupling
Use this for sensitive substrates or to minimize racemization.
-
Activation:
-
Dissolve Fmoc-Amino Acid (1.0 mmol) and COMU (1.0 mmol) in DMF (concentration ~0.2 M).
-
Add TMP (Collidine) (2.0 mmol) instead of DIPEA.
-
Note: Collidine is less basic (pKa ~7.4) than DIPEA (pKa ~10.5), reducing the risk of base-catalyzed side reactions.
-
-
Coupling:
-
Add the amine component immediately.
-
Allow to react for 2–4 hours.
-
If microwave is available: Heat to 50°C for 15 minutes (use caution with Cys/His residues).
-
References
-
Carpino, L. A., et al. (1994).[2] "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues."[2] Journal of Organic Chemistry, 59(12), 3275–3280.[2] Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Wenschuh, H., et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides." Journal of Organic Chemistry, 60(2), 405–410. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
Sources
Technical Support Center: Managing Poor Solubility of Peptides with 2-Methoxy-D-Phenylalanine
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for managing the solubility challenges associated with peptides containing the modified amino acid, 2-Methoxy-D-Phenylalanine. Poor solubility can halt promising research, but with a systematic approach grounded in the physicochemical properties of your peptide, these hurdles can be overcome. This document provides a series of troubleshooting guides and FAQs to navigate these experimental complexities.
Understanding the Core Challenge: Peptide Solubility
The solubility of a peptide is dictated by its amino acid composition, sequence, and overall structure.[1] Peptides with a high proportion of hydrophobic residues like Phenylalanine, Leucine, or Valine tend to be poorly soluble in aqueous solutions.[1][2][3] This issue is often compounded by the peptide's propensity to form secondary structures (like β-sheets) that can lead to aggregation, a process where peptide molecules associate into larger, often insoluble, species.[4]
The incorporation of 2-Methoxy-D-Phenylalanine presents a unique case. Phenylalanine itself is one of the most hydrophobic amino acids.[5] The addition of a methoxy group (–OCH₃) at the ortho- (2-) position of the phenyl ring introduces a polar ether linkage. While this can slightly decrease the overall hydrophobicity compared to an unmodified phenylalanine, the primary benefit often lies in its ability to disrupt aggregation. The methoxy group can sterically hinder the π-π stacking interactions between phenyl rings of adjacent peptide chains, a key driving force in the aggregation of phenylalanine-rich sequences.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing 2-Methoxy-D-Phenylalanine not dissolving in aqueous buffers?
A: Even with the methoxy modification, the peptide may retain significant hydrophobic character, especially if the sequence is long or contains other hydrophobic residues.[1] The primary issue is often not just hydrophobicity, but aggregation, where peptide chains stick together via intermolecular hydrogen bonds and hydrophobic interactions.[4] Your first step should be a systematic approach to solvent selection rather than assuming insolubility.
Q2: What is the very first solvent I should try?
A: Always begin with a small amount of your peptide in high-purity, sterile water.[1] Peptides shorter than five residues are often soluble in water unless the sequence is composed entirely of hydrophobic amino acids.[1] This establishes a baseline before moving to more complex solvent systems.
Q3: How do I determine the potential charge of my peptide to guide solvent selection?
A: You can estimate the overall charge of your peptide at neutral pH with a simple calculation.[6][7]
-
Assign a value of +1 to each basic residue (Lysine (K), Arginine (R), Histidine (H)) and the N-terminus (-NH₂).
-
Assign a value of -1 to each acidic residue (Aspartic Acid (D), Glutamic Acid (E)) and the C-terminus (-COOH).
Q4: My peptide has a net positive/negative charge but is still insoluble in water. What is the next step?
A:
-
For peptides with a net positive charge (basic): Try dissolving in an aqueous solution of 10-30% acetic acid.[6][7] If solubility remains an issue, a small amount of trifluoroacetic acid (TFA) can be added, followed by dilution.[6]
-
For peptides with a net negative charge (acidic): Try dissolving in a dilute aqueous solution of ammonium hydroxide (e.g., <50 μl).[6][7] Note: Avoid basic solutions if your peptide contains Cysteine (Cys), as it can promote oxidation.[6]
Q5: What if my peptide is neutral or highly hydrophobic?
A: For these challenging peptides, organic solvents are necessary. The recommended strategy is to first dissolve the peptide in a minimal volume of a pure organic solvent and then slowly dilute it with your aqueous buffer.[2][8]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (ACN) are common choices.[1][2] DMSO is often preferred for biological applications due to its relatively low toxicity.[2]
Q6: Are there specific solvents I should avoid for certain peptide sequences?
A: Yes. To maintain peptide integrity:
-
Avoid DMSO if your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), as DMSO is a mild oxidizing agent.[6][8] Use DMF as an alternative.[6]
-
Avoid strong basic solutions for peptides containing Cysteine (Cys) or Asparagine (Asn) to prevent side reactions.
In-Depth Troubleshooting Guides
Scenario 1: Peptide Precipitates Upon Dilution with Aqueous Buffer
This is a classic sign that your peptide has exceeded its solubility limit in the final solvent mixture. The key is to control the dilution process carefully.
Caption: Workflow for diluting organic peptide stocks.
Scenario 2: Peptide Forms a Gel or Highly Viscous Solution
Gel formation is a clear indicator of extensive intermolecular hydrogen bonding, leading to a highly ordered, aggregated state.[1] To resolve this, you must disrupt these non-covalent interactions.
-
Primary Solution: Chaotropic Agents: Introduce strong chaotropic agents such as 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea to the solubilization buffer.[6] These molecules interfere with hydrogen bonding networks and hydrophobic interactions, effectively "melting" the aggregates back into solution. Once dissolved, you can proceed with necessary dilutions.[6]
Scenario 3: Solubility Remains Poor Despite All Efforts
If standard organic solvents and chaotropic agents fail, you can employ physical methods to aid dissolution.
-
Sonication: A brief period of sonication can introduce mechanical energy to break apart stubborn peptide aggregates.[1]
-
Gentle Warming: Warming the solution to temperatures below 40°C can increase solubility.[1] However, use this method with caution and for brief periods to avoid heat-induced degradation or racemization.
Experimental Protocols
Protocol 1: Systematic Solubility Testing Workflow
This protocol provides a structured approach to identifying a suitable solvent for a novel peptide containing 2-Methoxy-D-Phenylalanine. Always start with a small, non-critical amount of peptide for this test.[1]
-
Preparation: Place ~1 mg of lyophilized peptide in a microcentrifuge tube. Allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation.[1]
-
Initial Test: Add a volume of sterile, deionized water to achieve the desired final concentration. Vortex thoroughly.
-
Decision & Action: Follow the decision tree below.
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Hydrophobic and Polar Amino Acids [www2.chem.wisc.edu]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-peptides.com [creative-peptides.com]
Technical Support Center: Cleavage Optimization for 2-Methoxy-D-Phenylalanine Peptides
Status: Operational Subject: Troubleshooting & Optimization of Cleavage Cocktails for Electron-Rich Aromatic Residues (2-OMe-D-Phe) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Activated Ring" Challenge
Welcome to the technical support module for non-canonical amino acid synthesis. You are likely here because you are observing low yields or unexpected mass adducts when working with 2-Methoxy-D-Phenylalanine (2-OMe-D-Phe) .
The Core Issue: Standard cleavage protocols (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) often fail for this residue. The methoxy group (-OCH₃) on the phenylalanine ring is a strong electron-donating group (EDG). This increases the electron density of the aromatic ring, making it highly nucleophilic—similar to Tyrosine or Tryptophan, but often more sensitive.
During cleavage, protecting groups (Pbf, Trt, tBu) form reactive carbocations . If your scavenger system is insufficient, the activated 2-OMe-D-Phe ring will act as a "scavenger" itself, resulting in irreversible alkylation (adduct formation) at the ortho or para positions relative to the methoxy group.
Visualizing the Problem
The following diagram illustrates the competition between your scavengers and your peptide. Your goal is to ensure the Green Path dominates the Red Path .
Figure 1: Mechanism of Electrophilic Aromatic Substitution during cleavage. The electron-rich 2-OMe-D-Phe ring competes with scavengers for reactive carbocations.
Optimized Protocols
Do not use "Standard" cleavage cocktails if you have bulky protecting groups (Arg(Pbf), Trp(Boc)) alongside 2-OMe-D-Phe. Use the High-Scavenger protocol below.
Protocol A: The "Sacrificial" Cocktail (Recommended)
This cocktail introduces Phenol and Thioanisole. Phenol acts as a "sacrificial" aromatic ring to absorb carbocations before they attack your peptide.
| Component | Volume % | Function |
| TFA | 82.5% | Cleavage & Solvation |
| Phenol | 5% | Critical: Sacrificial aromatic trap for Pbf/tBu ions.[1] |
| Thioanisole | 5% | Accelerates Pbf removal; protects Met/Cys. |
| Water | 5% | Hydrolysis of esters; scavenges tBu.[1] |
| DODT | 2.5% | Thiol scavenger (replaces smelly EDT). |
Step-by-Step:
-
Preparation: Pre-dissolve Phenol (solid) in the TFA/Thioanisole mixture. Ensure it is fully dissolved before adding to the resin.
-
Cooling: Pre-cool the cocktail to 4°C. The reaction is exothermic; heat increases the rate of side reactions (alkylation) more than cleavage.
-
Incubation: Add to resin. Allow to warm to Room Temperature (RT) naturally. Shake for 2.5 to 3 hours .
-
Note: Do not exceed 4 hours.
-
-
Precipitation: Filter resin, then precipitate filtrate into cold Diethyl Ether (not MTBE, as Ether precipitates hydrophobic peptides better).
Troubleshooting & FAQs
Issue 1: "I see mass peaks of +56 Da, +96 Da, or +252 Da."
Diagnosis: This is Re-alkylation .
-
+56 Da: tert-Butyl (tBu) adduct.
-
+252 Da: Pbf adduct.
-
+96 Da: Likely a sulfonated adduct or linker fragment.
The Fix: You have insufficient scavenger capacity relative to the protecting group load.
-
Switch to Protocol A (above). The addition of Phenol is non-negotiable here.
-
Volume Ratio: Ensure you use at least 15-20 mL of cocktail per gram of resin . Low volume leads to high local concentrations of carbocations.
-
Two-Step Cleavage:
-
Step 1: Treat resin with TFA/Scavengers for 30 mins.[2] Filter and discard (removes the bulk of fast-cleaving tBu ions).
-
Step 2: Add fresh cocktail for 2.5 hours to cleave the peptide from the linker and remove stubborn Pbf groups.
-
Issue 2: "My peptide yield is low, and the crude looks 'messy' with many small peaks."
Diagnosis: Potential Ether Cleavage or Linker Instability . While the methoxy ether bond is generally stable in TFA, the combination of high acid concentration and certain scavengers (like high concentrations of halides) can degrade the ether over time.
The Fix:
-
Avoid Halides: Do not use Ammonium Iodide (NH₄I) or TMSBr unless absolutely necessary for Met(O) reduction. These are strong Lewis acids that can cleave methyl ethers.
-
Temperature Control: Never heat the cleavage reaction. Keep it strictly at or below 25°C.
Issue 3: "Can I use TIS (Triisopropylsilane) instead of Thioanisole?"
Answer: Yes, but with caution.
-
TIS is a silane hydride donor. It is excellent for quenching trityl cations but less effective than Thioanisole for accelerating the removal of Pbf groups from Arginine.
-
If your peptide has Arg(Pbf) and 2-OMe-D-Phe , Thioanisole is superior because it facilitates the removal of the Pbf group away from the peptide, preventing the "Pbf-adduct" on the methoxy ring.
-
If you must use TIS (due to smell concerns): Use Cocktail B : TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%).[1][3] Do not omit the Phenol.
Decision Logic: Optimizing Your Workflow
Use this flow to determine the correct corrective action based on your LC-MS data.
Figure 2: Troubleshooting decision tree based on Mass Spectrometry shifts.
References
-
Isidro-Llobet, A., et al. (2009).[4][5][6] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[4]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.
-
Bachem Technical Guides. (2023). Cleavage from the Resin and Side-Chain Deprotection.[1][7][8] Bachem Peptide Guide.
-
Sigma-Aldrich (Merck). (n.d.). Cleavage Cocktails for Fmoc Synthesis. Technical Bulletin.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. Amino acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Strategies for Fmoc-2-Methoxy-D-Phenylalanine Coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-2-Methoxy-D-Phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the incorporation of this sterically hindered amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure successful synthesis outcomes.
Introduction to the Challenges of Coupling this compound
This compound is a valuable building block in peptide synthesis, often employed to introduce conformational constraints or modulate biological activity. However, the presence of the methoxy group at the ortho position of the phenyl ring introduces significant steric hindrance. This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences.[1]
This guide provides a systematic approach to overcoming these challenges through double coupling strategies, optimization of reagents, and robust analytical monitoring.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
The primary challenge arises from the steric hindrance imposed by the 2-methoxy group on the phenyl ring. This bulky substituent physically obstructs the electrophilic carbonyl carbon of the activated amino acid from efficiently reacting with the nucleophilic N-terminal amine of the peptide chain. This can result in sluggish reaction kinetics and incomplete coupling, especially as the peptide chain elongates and becomes more sterically crowded.
Q2: What is a "double coupling" strategy and when should I use it?
A double coupling strategy involves repeating the coupling step for a specific amino acid immediately after the initial coupling reaction. This is a common and effective method to drive the reaction to completion when dealing with sterically hindered residues like this compound. It is recommended to perform a double coupling for this amino acid as a standard precautionary measure to maximize the yield of the desired peptide and minimize deletion impurities.
Q3: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids, more potent activating reagents are generally required. While standard carbodiimide reagents like DCC or DIC can be used, uronium/aminium-based reagents are often more effective. Reagents such as HATU, HBTU, and HCTU are highly recommended due to their ability to form highly reactive activated esters, which can overcome the steric barrier more effectively.
Q4: Can I use the Kaiser test to monitor the coupling of this compound?
Yes, the Kaiser test is a valuable tool for monitoring the completeness of the coupling reaction.[2][3] A positive Kaiser test (blue color) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction. If a positive result is observed, a second coupling is necessary. However, be aware that excessive heating during the Kaiser test can sometimes lead to false positives due to the lability of the Fmoc group.[4][5]
Q5: Are there any potential side reactions associated with the 2-methoxy group?
While the methoxy group is generally stable under standard Fmoc-SPPS conditions, highly acidic conditions, such as those used in the final cleavage from the resin, do not typically affect it. The primary concern with the 2-methoxy group is its steric impact on the coupling reaction itself rather than its chemical reactivity during the synthesis cycles. However, it is always good practice to use appropriate scavengers during the final cleavage to protect against any potential side reactions on other sensitive residues in the peptide sequence.
Troubleshooting Guide: Incomplete Coupling of this compound
This section provides a structured approach to diagnosing and resolving incomplete coupling issues when incorporating this compound.
Issue 1: Positive Kaiser Test After First Coupling
A blue color on the resin beads after the initial coupling attempt indicates the presence of free N-terminal amines and an incomplete reaction.
Logical Troubleshooting Workflow:
Caption: Decision workflow for a positive Kaiser test.
Step-by-Step Protocol for Double Coupling:
-
After the first coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts and excess reagents.
-
Prepare a fresh solution of this compound, your chosen coupling reagent, and a base (e.g., DIPEA or NMM) in DMF.
-
Add the fresh coupling solution to the resin and allow the reaction to proceed for the same duration as the first coupling (or longer).
-
After the second coupling, wash the resin again with DMF.
-
Perform a Kaiser test to confirm the absence of free amines.
Issue 2: Persistently Positive Kaiser Test After Double Coupling
If the Kaiser test remains positive even after a second coupling, it suggests more significant underlying issues.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Peptide Aggregation | The growing peptide chain may be folding back on itself, forming secondary structures that physically block the N-terminal amine. This is more common in hydrophobic sequences. | - Solvent Change: Switch from DMF to a more disruptive solvent like NMP or a mixture of DMF/DMSO. - Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures. |
| Poor Resin Swelling | The solid support may not be adequately swollen, limiting the accessibility of the reactive sites within the resin beads. | - Ensure the resin is fully swollen in the reaction solvent before the first deprotection step. - If aggregation is suspected, reswell the resin in a different solvent. |
| Suboptimal Coupling Reagents | The chosen coupling reagent may not be potent enough to overcome the severe steric hindrance. | - Upgrade Reagent: Switch to a more powerful coupling reagent. HATU is often considered one of the most effective for difficult couplings. - Additives: Ensure the use of additives like HOAt with HATU, which can further enhance the reaction rate. |
| Reagent Degradation | Coupling reagents and bases can degrade over time, especially if exposed to moisture. | - Use freshly prepared solutions of coupling reagents and bases. - Ensure that anhydrous solvents are used for the coupling step. |
Advanced Strategy: Capping Unreacted Amines
If a small amount of unreacted amine persists after double coupling, it is crucial to "cap" these chains to prevent the formation of deletion peptides. Capping involves acetylating the unreacted N-terminal amines with a highly reactive agent like acetic anhydride.
Capping Protocol:
-
After the final coupling attempt and subsequent DMF washes, add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin.
-
Allow the capping reaction to proceed for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
Recommended Coupling Protocols for this compound
The following table provides recommended reagent combinations and reaction times for the double coupling of this compound. These are starting points and may require further optimization based on the specific peptide sequence.
| Coupling Reagent | Amino Acid (eq.) | Coupling Reagent (eq.) | Base (eq.) | Solvent | Time per Coupling (min) |
| HCTU | 3 | 3 | 6 | DMF | 60 - 120 |
| HBTU/HOBt | 3 | 3 / 3 | 6 | DMF | 60 - 180 |
| HATU/HOAt | 3 | 3 / 3 | 6 | DMF or NMP | 45 - 90 |
eq. = equivalents relative to the resin loading.
Analytical Monitoring of Coupling Efficiency
Beyond the qualitative Kaiser test, more quantitative methods can be employed to assess coupling efficiency, especially during method development.
Workflow for Analytical Monitoring:
Caption: Analytical workflow to monitor coupling efficiency.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Analysis of a small, cleaved sample of the peptide can reveal the presence of deletion sequences, which will typically elute earlier than the full-length product.[6][7][8]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS analysis of the cleaved sample provides definitive confirmation of the presence or absence of the desired product and any deletion peptides by comparing the observed molecular weights to the theoretical values.[1][9][10][11]
-
UV Monitoring of Fmoc Deprotection: The concentration of the dibenzofulvene-piperidine adduct released during the Fmoc deprotection step can be monitored by UV spectroscopy at ~301 nm.[12][13] A consistent or expected absorbance reading after the coupling of this compound can indirectly suggest a successful coupling in the previous step.
By implementing these robust double coupling strategies and diligent monitoring, researchers can successfully incorporate the sterically challenging this compound into their peptide sequences, paving the way for the synthesis of novel and complex peptide-based therapeutics and research tools.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Temple University Libraries. (n.d.). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Retrieved from [Link]
-
Thieme. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. Retrieved from [Link]
-
ResearchGate. (n.d.). Semi-quantitative analysis of Fmoc removal is a convenient quality control assessment of automated microwave-enhanced peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase synthesis of peptides with near infrared spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Retrieved from [Link]
-
PubMed. (n.d.). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Retrieved from [Link]
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Chait, B. T., & Kent, S. B. (1992). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Analytical biochemistry, 201(1), 143-151.
-
ACS Publications. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
ResearchGate. (2021). Proper RP-HPLC workup following peptide synthesis?. Retrieved from [Link]
- Dounay, A. B., & He, K. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(16), 7933-7980.
-
National Institutes of Health. (n.d.). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]
-
Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. DSpace [scholarshare.temple.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Methoxy, 3-Methoxy, and 4-Methoxy-D-Phenylalanine: Unlocking the Potential of Positional Isomerism in Drug Design
In the landscape of peptide and small molecule drug development, the nuanced manipulation of molecular structure is paramount to achieving desired therapeutic outcomes. Non-natural amino acids, in particular, offer a sophisticated toolkit for modulating the pharmacological properties of parent compounds. Among these, substituted D-phenylalanine analogs have garnered significant attention for their ability to confer enhanced metabolic stability, receptor affinity, and unique biological activities. This guide provides an in-depth, objective comparison of three closely related yet functionally distinct isomers: 2-methoxy-D-phenylalanine, 3-methoxy-D-phenylalanine, and 4-methoxy-D-phenylalanine. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage the subtle yet profound impact of methoxy group positioning on the phenyl ring of D-phenylalanine.
Introduction: The Strategic Importance of Methoxy-Substituted D-Phenylalanines
D-phenylalanine, the dextrorotatory enantiomer of the essential amino acid L-phenylalanine, serves as a valuable chiral building block in the synthesis of a variety of pharmaceutical agents. Its incorporation into peptides can impart resistance to enzymatic degradation, thereby prolonging their in vivo half-life. The addition of a methoxy (-OCH3) group to the phenyl ring further refines the molecule's properties. The position of this substitution—ortho (2-), meta (3-), or para (4-)—dramatically influences the electronic and steric characteristics of the amino acid, which in turn dictates its interactions with biological targets. Understanding these differences is critical for the rational design of novel therapeutics with improved efficacy and selectivity.
Physicochemical Properties: A Comparative Analysis
| Property | 2-Methoxy-D-phenylalanine | 3-Methoxy-D-phenylalanine | 4-Methoxy-D-phenylalanine |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol | 195.22 g/mol | 195.22 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Solubility | Expected to have moderate solubility in aqueous solutions, potentially influenced by intramolecular hydrogen bonding. | Generally soluble in aqueous solutions. | Generally soluble in aqueous solutions. |
| Electronic Effect of Methoxy Group | Electron-donating (ortho-para directing) | Electron-donating (ortho-para directing) | Electron-donating (para-directing) |
| Steric Hindrance | The ortho-methoxy group can impose significant steric hindrance, potentially influencing binding conformations. | The meta-methoxy group offers a balance of electronic effects with less steric hindrance compared to the ortho position. | The para-methoxy group provides the least steric hindrance of the three isomers. |
Biological Activity and Therapeutic Potential: A Tale of Three Isomers
The strategic placement of the methoxy group has profound implications for the biological activity of these D-phenylalanine analogs, primarily through its influence on receptor binding affinity and selectivity.
Melatonin Receptor Binding: A Clear Distinction
One of the most well-documented examples of the differential biological activity of these isomers is their interaction with melatonin receptors (MT1 and MT2), which are G protein-coupled receptors (GPCRs) involved in regulating circadian rhythms. A study on substituted phenylalkyl amides, which serve as structural analogs, revealed a clear preference for the 3-methoxy substitution.[1]
-
3-Methoxy Substitution: Exhibited the highest binding affinity for the melatonin receptor, suggesting an optimal fit within the receptor's binding pocket.[1]
-
2-Methoxy Substitution: Showed only a relatively small decrease in binding affinity compared to the 3-methoxy analog.[1]
-
4-Methoxy Substitution: Led to a large decrease in binding affinity, indicating that the binding sites for the side chain and the methoxy group could not be simultaneously occupied in an optimal manner.[1]
This suggests that for therapeutic applications targeting melatonin receptors, 3-methoxy-D-phenylalanine would be the most promising candidate, followed by the 2-methoxy isomer, while the 4-methoxy variant appears to be a poor fit.
}
Caption: Relative binding affinities of methoxy-D-phenylalanine isomers to melatonin receptors.Opioid Receptor Modulation: An Area of Active Investigation
The incorporation of D-phenylalanine and its analogs into peptides has been a successful strategy for developing potent and stable opioid receptor ligands. While direct comparative studies on the methoxy-D-phenylalanine isomers are limited, the stereochemistry and substitution on the phenyl ring are known to be critical for opioid activity. It is plausible that the electronic and steric variations among the 2-methoxy, 3-methoxy, and 4-methoxy isomers could be exploited to fine-tune the selectivity and efficacy of novel opioid peptides. Further research in this area is warranted to explore their potential as agonists or antagonists at mu, delta, and kappa opioid receptors.
Experimental Protocols
General Synthesis of Methoxy-D-Phenylalanine Isomers
The synthesis of chiral D-phenylalanine derivatives can be achieved through various methods, including asymmetric hydrogenation of a dehydroamino acid precursor. Below is a generalized, two-step protocol that can be adapted for each isomer.
Step 1: Asymmetric Hydrogenation
-
Precursor Synthesis: Synthesize the corresponding (Z)-2-acetamido-3-(methoxyphenyl)acrylic acid from the appropriate methoxybenzaldehyde.
-
Reaction Setup: In a high-pressure reactor, dissolve the acetamidocinnamic acid derivative in a suitable solvent such as methanol.
-
Catalyst Addition: Add a chiral rhodium-based catalyst, for example, [Rh(COD)(R,R-DuPhos)]BF₄. The choice of chiral ligand is crucial for achieving high enantioselectivity for the D-isomer.
-
Hydrogenation: Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 1-3 MPa).
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring for a specified duration (e.g., 5-8 hours) until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
Work-up: After depressurization, remove the catalyst by filtration and evaporate the solvent to obtain the N-acetyl-methoxy-D-phenylalanine.
Step 2: Hydrolysis of the Acetyl Group
-
Reaction Setup: Dissolve the N-acetyl-methoxy-D-phenylalanine in an acidic solution, such as 6M hydrochloric acid.
-
Hydrolysis: Reflux the mixture for several hours until the deprotection is complete.
-
Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 5.5-6.0) using a base like ammonium hydroxide to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum to yield the final methoxy-D-phenylalanine product.
}
Caption: General workflow for the synthesis of methoxy-D-phenylalanine isomers.Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity and enantiomeric excess of the synthesized methoxy-D-phenylalanine isomers.
-
Method: A chiral stationary phase is required for separating the D and L enantiomers.
-
Column: A chiral column such as a Chirex 3126 (D)-penicillamine column.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of 2 mM copper(II) sulfate in water/acetonitrile.
-
Detection: UV detection at a wavelength appropriate for the phenyl ring absorbance (e.g., 254 nm).
-
Analysis: The retention times of the D and L enantiomers will differ, allowing for their quantification and the calculation of enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the final products.
-
Method:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (with splitting patterns dependent on the methoxy group position), the methoxy protons (a singlet around 3.8-3.9 ppm), and the aliphatic protons of the amino acid backbone.
-
¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.
-
Conclusion and Future Directions
The positional isomerism of the methoxy group on the D-phenylalanine scaffold offers a powerful strategy for modulating biological activity. The existing data strongly suggests that for applications targeting the melatonin receptor, the 3-methoxy isomer is the most promising candidate due to its superior binding affinity. However, the therapeutic potential of these isomers extends beyond melatonin receptor modulation, with opportunities in the development of novel opioid peptides and other therapeutics.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of all three isomers across a range of biological targets and in pharmacokinetic assessments. Future research should focus on:
-
Comprehensive Physicochemical Profiling: Experimental determination of properties such as pKa, logP, and solubility for all three isomers.
-
Broad Biological Screening: Evaluating the activity of each isomer against a diverse panel of receptors and enzymes.
-
In Vivo Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of each compound to understand their in vivo behavior.
By systematically exploring the structure-activity relationships of these intriguing molecules, the research and drug development community can unlock their full therapeutic potential.
References
-
Garratt, P. J., Travard, S., Vonhoff, S., Tsotinis, A., & Sugden, D. (1996). Mapping the melatonin receptor. 4. Comparison of the binding affinities of a series of substituted phenylalkyl amides. Journal of medicinal chemistry, 39(9), 1797–1805. [Link]
Sources
A Senior Application Scientist's Guide to the Conformational Analysis of Peptides with Phenylalanine Analogs
For researchers in drug discovery and peptide engineering, understanding and controlling peptide conformation is paramount. The three-dimensional structure of a peptide dictates its biological activity, receptor affinity, and metabolic stability. Phenylalanine (Phe), with its bulky, aromatic side chain, is a critical residue in many bioactive peptides, often involved in key hydrophobic and π-π stacking interactions. Modifying this single residue can profoundly alter a peptide's structure and function.
This guide provides an in-depth comparison of common phenylalanine analogs and the experimental methodologies used to elucidate their conformational impact. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The Rationale for Phenylalanine Modification
Why focus on Phenylalanine? The Phe side chain, while crucial, offers significant rotational freedom around its χ1 and χ2 dihedral angles. This flexibility can lead to multiple accessible conformations, not all of which are bioactive. By replacing Phe with a synthetic analog, we aim to:
-
Constrain Conformational Freedom: Lock the peptide into a specific, bioactive secondary structure (e.g., a β-turn or α-helix).
-
Enhance Binding Affinity: Introduce new interactions (e.g., halogen bonds with fluorinated analogs) or optimize side-chain positioning for better receptor fit.
-
Improve Pharmacokinetic Properties: Increase resistance to proteolytic degradation by introducing non-natural amino acids.[1]
-
Serve as Spectroscopic Probes: Incorporate analogs with unique spectroscopic signatures (e.g., 19F-NMR) to study peptide structure and interactions.[2]
A Comparative Analysis of Phenylalanine Analogs
The choice of a Phe analog is dictated by the specific structural hypothesis being tested. Below, we compare three major classes of analogs and their typical influence on peptide conformation.
| Phenylalanine Analog Class | Example(s) | Key Structural Feature | Primary Conformational Effect |
| Side-Chain Constrained | Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid) | Side chain is cyclized back to the peptide backbone. | Strongly promotes β-turn or helical structures by restricting dihedral angles.[3] |
| Ring-Substituted | 4-Fluoro-Phenylalanine (p-F-Phe) | Electronegative fluorine atom(s) on the aromatic ring. | Can modulate hydrophobicity and introduce new electronic interactions, subtly influencing local and global conformation.[4] |
| Backbone-Extended | β³-Homo-Phenylalanine (β³-hPhe) | An additional methylene group in the peptide backbone. | Induces novel secondary structures (e.g., 14-helices) and increases proteolytic stability.[1][5] |
The Experimental Workflow: A Multi-faceted Approach
No single technique can fully define a peptide's conformational landscape. A robust analysis integrates data from multiple spectroscopic and computational methods.
Caption: Integrated workflow for peptide conformational analysis.
Experimental Protocols & Causality
Here, we detail the core experimental techniques. The protocols provided are templates; optimization for each specific peptide is crucial for high-quality data.
Circular Dichroism (CD) Spectroscopy
-
Expertise & Causality: CD spectroscopy is the ideal first experimental step after synthesis and purification. It provides a rapid, low-concentration assessment of the peptide's overall secondary structure content (α-helix, β-sheet, random coil).[6][7] By comparing the CD spectra of the native peptide and its analog-substituted counterpart, you can immediately detect significant conformational changes. For example, a shift from a spectrum with a minimum around 200 nm (characteristic of a random coil) to one with strong minima at ~208 nm and ~222 nm is a hallmark of α-helix formation.[8]
-
Experimental Protocol: Secondary Structure Analysis
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent below 200 nm. Avoid high concentrations of chloride ions.
-
Concentration Determination: Accurately determine the peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes. Set the wavelength range to 190-260 nm, a data pitch of 1 nm, and a scan speed of 50 nm/min.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the same quartz cuvette (typically 1 mm path length).
-
Record the spectrum of the peptide sample (concentration typically 10-50 µM).
-
Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure type.
-
-
-
Trustworthiness: The validity of your CD data rests on the accuracy of the peptide concentration. An incorrectly determined concentration is the most common source of error in MRE calculations. Cross-validate concentration using multiple methods if possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: While CD gives a global picture, NMR provides residue-specific structural information in solution.[9] It is the most powerful tool for determining the three-dimensional structure of peptides up to ~30-40 residues.[10] A well-dispersed 1D ¹H spectrum is the first indicator of a stable, folded conformation. For analog-containing peptides, we look for changes in chemical shifts (indicating a changed electronic environment) and, crucially, the appearance of new Nuclear Overhauser Effect (NOE) cross-peaks, which reveal through-space proximities between protons within 5 Å.[11]
Caption: NMR structure determination workflow.
-
Experimental Protocol: 2D NOESY for Structural Restraints
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O / 10% D₂O or 100% DMSO-d₆). The choice of solvent can significantly impact conformation.
-
1D ¹H Spectrum: Acquire a 1D ¹H spectrum to assess sample purity and spectral dispersion. A wide dispersion of amide proton signals (7-9 ppm) suggests a well-folded structure.
-
2D TOCSY: Acquire a 2D TOCSY spectrum to identify the proton spin systems for each amino acid residue.
-
2D NOESY/ROESY: Acquire a 2D NOESY (for smaller peptides) or ROESY (for peptides with intermediate molecular weight) spectrum with a mixing time of 150-300 ms. This experiment correlates protons that are close in space.
-
Data Processing & Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential assignment by "walking" along the backbone, using the TOCSY data to identify the residue type and the NOESY data to connect one residue (i) to the next (i+1).
-
Identify key medium- and long-range NOEs. For example, an NOE between the alpha proton of residue i and the amide proton of residue i+3 (dαN(i, i+3)) is a strong indicator of an α-helix.
-
-
Structure Calculation: Use the identified NOEs as distance restraints in structure calculation software like CYANA or CNS to generate an ensemble of 3D structures.[11]
-
-
Trustworthiness: A self-validating NMR structure is one where the final ensemble of calculated structures is in high agreement with the experimental restraints, exhibiting low RMSD (Root Mean Square Deviation) and minimal NOE violations.
X-Ray Crystallography
-
Expertise & Causality: X-ray crystallography provides an unambiguous, high-resolution snapshot of the peptide's conformation in the solid state.[12] While obtaining suitable crystals can be a significant bottleneck, a successful crystal structure is the gold standard for atomic-level detail. It is particularly powerful for visualizing how a constrained analog, like Tic, forces a specific backbone turn.[3] The solid-state structure provides a powerful hypothesis that can then be tested in solution by NMR.
-
Experimental Protocol: Peptide Crystallization and Structure Determination
-
Peptide Purity: The peptide must be of very high purity (>98%) for successful crystallization.
-
Crystallization Screening: Use commercially available sparse-matrix screens to test a wide range of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion.
-
Crystal Optimization: If initial microcrystals are found, optimize the conditions (e.g., vary precipitant concentration, temperature) to grow larger, single, diffraction-quality crystals.
-
Data Collection: Cryo-cool a single crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the phase problem (often the most challenging step for novel peptides; incorporating heavy atoms like in p-iodo-phenylalanine can help).[12][13]
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model against the experimental data until convergence is reached.
-
-
-
Trustworthiness: A high-quality crystal structure is validated by statistical metrics like R-work and R-free (which should be low, typically <0.25) and good stereochemical parameters (e.g., Ramachandran plot analysis).
Computational Modeling
-
Expertise & Causality: Molecular Dynamics (MD) simulations complement experimental data by providing a dynamic view of the peptide's conformational landscape.[14][15] While experimental methods provide an average or static picture, MD can explore the transitions between different conformational states. It is invaluable for rationalizing the effects of an analog. For example, an MD simulation can show why a fluoro-substituent favors one rotameric state over another due to subtle electrostatic interactions.
-
Experimental Protocol: MD Simulation Workflow
-
System Setup:
-
Start with an initial peptide structure (from NMR, crystallography, or built in silico).
-
Place the peptide in a simulation box of explicit solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Parameterization: Select an appropriate force field (e.g., AMBER, CHARMM). For non-standard analogs, you may need to generate custom parameters.
-
Minimization and Equilibration:
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide.
-
Release the restraints and run a final equilibration phase.
-
-
Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the relevant conformational space.
-
Analysis: Analyze the trajectory to identify stable secondary structures, hydrogen bonding patterns, and dominant conformations through clustering analysis.
-
-
Trustworthiness: The validity of an MD simulation is highly dependent on the quality of the force field and the length of the simulation. Results should always be interpreted in the context of, and validated against, experimental data (e.g., by back-calculating NOEs from the simulation and comparing them to the NMR data).
References
-
Caballero, E., et al. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules. Available at: [Link]
-
White, A. M., et al. (2020). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. RSC Medicinal Chemistry. Available at: [Link]
-
Williams, R. (2014). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]
-
Brust, B., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry. Available at: [Link]
-
Valle, G., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research. Available at: [Link]
-
Sia, S. K., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers. Available at: [Link]
-
Horne, W. S., et al. (2008). Differential Effects of β³- vs. β²-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β-Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Fuchs, J. E., et al. (2017). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation. Available at: [Link]
-
Kelly, S. M., et al. (2005). Circular dichroism of peptides. Current Protein & Peptide Science. Available at: [Link]
-
Bolarinwa, O., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]
-
Johnson, L. M., et al. (2011). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. The Journal of Physical Chemistry B. Available at: [Link]
-
Pontiki, E., et al. (2020). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Molecules. Available at: [Link]
-
Knapp, R. J., et al. (1985). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Henriksen, N. M., et al. (2020). Computational methods for exploring protein conformations. Biochemical Society Transactions. Available at: [Link]
-
Miles, A. J., et al. (2021). Beginners guide to circular dichroism. The Biochemist. Available at: [Link]
-
Fiori, S., et al. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. portlandpress.com [portlandpress.com]
NMR Analysis of Isomeric Methoxyphenylalanine Peptides: A Technical Comparison Guide
Topic: NMR Chemical Shift Comparison of Isomeric Methoxyphenylalanine Peptides Content Type: Publish Comparison Guide
Executive Summary
Methoxyphenylalanine (OMe-Phe) isomers—ortho (
This guide provides a technical comparison of the NMR signatures of these isomers, focusing on chemical shift perturbations (
Comparative NMR Data Analysis
The following data summarizes the characteristic chemical shift ranges observed in peptides containing OMe-Phe residues. Values are representative of peptides in polar aprotic solvents (e.g., DMSO-
Table 1: Chemical Shift & Coupling Signatures
| Feature | |||
| Methoxy | 3.75 – 3.85 ppm (Singlet) | 3.70 – 3.80 ppm (Singlet) | 3.68 – 3.75 ppm (Singlet) |
| Methoxy | 55.5 – 56.5 ppm | 54.8 – 55.5 ppm | 55.0 – 55.4 ppm |
| Aromatic | 6.8 – 7.3 ppm (Complex) | 6.7 – 7.3 ppm (Complex) | 6.8 & 7.2 ppm (Distinct) |
| Spin System | ABCD (Four distinct env.)[1][2] | ABCD (Often overlaps) | AA'BB' (Symmetric doublet pair) |
| Coupling ( | |||
| Key NOE | OMe | OMe | OMe |
| Steric Impact | High: Restricts | Moderate: Minor restriction | Low: Freely rotating |
Note: The ortho-methoxy group often exhibits a downfield carbon shift (
ppm) if sterically forced out of the aromatic plane by the peptide backbone, a phenomenon known as the "ortho-effect."
Mechanistic Insights: Causality of Shift Differences
To interpret the data correctly, one must understand the underlying physical chemistry driving these spectral differences.
A. Electronic Shielding & Resonance
-
Para-Substitution: The methoxy group is an electron-donating group (EDG) via resonance. In
-OMe-Phe, this increases electron density at the ortho positions (relative to the OMe), shielding those protons ( ~6.8 ppm). The symmetry renders the two protons ortho to the OMe equivalent, and the two meta protons equivalent, creating the classic AA'BB' "roofed" doublet pattern. -
Meta-Substitution: The resonance effect is less directed towards the peptide backbone attachment point. The lack of symmetry results in four distinct aromatic signals: a singlet (H2), two doublets (H4, H6), and a triplet (H5), though overlap often obscures this ideal pattern.
B. Steric "Locking" (The Ortho Effect)
In
-
Consequence: The bulky OMe group clashes with the H
protons or the backbone amide. -
NMR Observable: This steric clash restricts rotation around the C
-C bond ( ) and the C -C bond ( ). You will often observe:-
Anisochronous H
protons: The two beta protons appear as distinct multiplets with widely separated chemical shifts due to a fixed chiral environment. -
NOE Correlations: Strong Nuclear Overhauser Effect (NOE) signals between the OMe protons and the peptide H
, indicating spatial proximity unique to this isomer.
-
Experimental Workflow & Visualization
The following diagram outlines the logical flow for synthesizing and validating these isomeric peptides, ensuring structural integrity is maintained from starting material to final analysis.
Figure 1: Integrated workflow for the synthesis and NMR characterization of methoxyphenylalanine peptides.
Detailed Experimental Protocol
To replicate the data presented above, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent Choice: Use DMSO-
(99.9% D) rather than CDCl .-
Reasoning: Peptide amides aggregate in chloroform, broadening signals. DMSO disrupts hydrogen bonding, yielding sharp amide doublets essential for backbone assignment.
-
-
Concentration: Dissolve 1–3 mg of peptide in 600 µL of solvent (~2–5 mM).
-
Validation: If solution is cloudy, filter through a 0.2 µm PTFE filter. Particulates cause magnetic field inhomogeneity (broad lines).
-
Step 2: Acquisition Parameters (600 MHz)
-
Temperature: 298 K (25°C).
-
1H 1D:
-
Scans: 16–64 (depending on concentration).
-
Relaxation Delay (D1): 1.5 – 2.0 s to ensure full relaxation of aromatic protons.
-
-
2D HSQC (Multiplicity-Edited):
-
Purpose: Distinguish CH/CH
(positive) from CH (negative). This confirms the methoxy (positive) and beta-methylene (negative) signals immediately.
-
-
2D COSY:
-
Purpose: Trace the spin system. In p-OMe-Phe, you will see a clear "box" pattern connecting the two aromatic doublets. In o- and m-isomers, the pathway will be linear along the ring perimeter.
-
Step 3: Data Processing
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm (
H) and 39.52 ppm ( C). -
Window Functions: Apply a sine-bell squared function (QSINE, SSB=2) for 2D spectra to resolve fine coupling in the aromatic region.
References
- Source for standard chemical shift data of protected amino acid building blocks (e.g., Boc-Tyr(Me)-OH).
-
Agrawal, P. K., & Blunden, G. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Retrieved from [Link]
- Authoritative source on the shielding/deshielding effects of methoxy positioning on arom
-
Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery. Retrieved from [Link]
- Foundational text on using constrained amino acids (like o-OMe-Phe)
-
PubChem. (2024).[1] Compound Summary: Boc-Tyr(Me)-OH (p-OMe-Phe derivative). Retrieved from [Link]
- Verification of specific chemical shift assignments for para-isomers.
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Fmoc-2-Methoxy-D-Phenylalanine from Different Suppliers
Introduction: The Critical Role of Starting Material Purity in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the quality of the final peptide is inextricably linked to the purity of the building blocks used.[1][2] Even seemingly minor impurities in Fmoc-protected amino acids can lead to significant downstream consequences, including truncated sequences, difficult purifications, and reduced overall yield.[3][4] Fmoc-2-Methoxy-D-Phenylalanine is a non-canonical amino acid derivative increasingly utilized in the development of novel peptide therapeutics for its unique structural and conformational properties. Its purity is paramount.
This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals to assess and compare the purity of this compound from various commercial suppliers. We will move beyond simple percentage purity values on a certificate of analysis and delve into a multi-faceted analytical approach that provides a comprehensive understanding of what is truly in the bottle. By employing a rigorous, self-validating system of analysis, researchers can make informed decisions, ensuring the reproducibility and success of their synthetic efforts.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of purity. A robust quality assessment relies on the orthogonal application of several methods, each interrogating different properties of the material. Our assessment is built on three pillars:
-
Chromatographic Purity and Impurity Profiling (RP-HPLC): The workhorse for purity determination, revealing the percentage of the main component and quantifying known and unknown impurities.[5]
-
Structural Confirmation and Residual Solvent Analysis (¹H NMR): Essential for verifying the chemical identity of the compound and detecting process-related impurities like residual solvents, which are often invisible to HPLC.[6][7]
-
Molecular Weight Verification (Mass Spectrometry): Provides unambiguous confirmation of the compound's molecular weight, serving as a final identity check.[5][8]
The following workflow diagram illustrates our comprehensive approach to supplier qualification.
Sources
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. ajpamc.com [ajpamc.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Peptide-Receptor Binding Analysis: The Impact of Phenylalanine Modification
For researchers, scientists, and drug development professionals, the nuanced dance between a peptide and its receptor is a critical focal point in the quest for novel therapeutics. The modification of key amino acid residues, such as phenylalanine, offers a powerful strategy to modulate a peptide's binding affinity, selectivity, and pharmacokinetic profile. This guide provides an in-depth, comparative study of peptide-receptor binding with a focus on modified phenylalanine, offering both theoretical insights and practical, data-supported experimental workflows.
The Strategic Imperative of Phenylalanine Modification
Phenylalanine, with its aromatic side chain, often plays a pivotal role in peptide-receptor interactions through hydrophobic and π-π stacking interactions. However, the native residue is not always optimal. Strategic modifications to the phenyl ring can introduce subtle yet profound changes in the peptide's physicochemical properties, leading to enhanced therapeutic potential. These modifications can range from the introduction of electron-withdrawing or -donating groups to the incorporation of non-natural, conformationally constrained analogs.[1] The goal is to fine-tune the peptide's interaction with its target receptor, often leading to improved binding affinity and stability.
A Comparative Look at Phenylalanine Modifications
The choice of phenylalanine modification is a critical experimental decision, driven by the desired impact on the peptide's properties. Here, we compare some common modifications and their effects on receptor binding.
| Peptide/Analog | Modification | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| Somatostatin (SRIF-14) | Native Phenylalanine | SSTR1 | 1.2 ± 0.2 | [2] |
| SSTR2 | 0.4 ± 0.04 | [2] | ||
| SSTR3 | 1.5 ± 0.2 | [2] | ||
| SSTR4 | 1.8 ± 0.2 | [2] | ||
| SSTR5 | 0.8 ± 0.1 | [2] | ||
| [L-Msa7]-SRIF | Mesitylalanine (Msa) at Phe7 | SSTR1 | 0.9 ± 0.1 | [2] |
| SSTR2 | >1000 | [2] | ||
| SSTR3 | 1.2 ± 0.2 | [2] | ||
| SSTR4 | 1.5 ± 0.2 | [2] | ||
| SSTR5 | 0.7 ± 0.1 | [2] | ||
| [D-Msa7]-SRIF | D-Mesitylalanine at Phe7 | SSTR1 | >1000 | [2] |
| SSTR2 | >1000 | [2] | ||
| SSTR3 | >1000 | [2] | ||
| SSTR4 | >1000 | [2] | ||
| SSTR5 | >1000 | [2] | ||
| Endomorphin-2 (EM-2) | Native Phenylalanine | MOR | 0.69 ± 0.16 | [3] |
| [ΔZPhe3]EM-2 | (Z)-α,β-didehydrophenylalanine at Phe3 | MOR | 1.8 ± 0.3 | |
| [ΔZPhe4]EM-2 | (Z)-α,β-didehydrophenylalanine at Phe4 | MOR | 0.7 ± 0.1 | |
| [Dmt-D-Arg-Aba-Gly-NH2] | 2',6'-dimethyl-L-tyrosine (Dmt) | MOR | 2.19 | [4] |
| [2-Ana-Gly unit] | 4-amino-naphthoazepinone | MOR | 2.19 | [4] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of a specific biological response. A lower IC50 value indicates a higher binding affinity.[5][6]
Experimental Workflows for Comparative Binding Analysis
To rigorously evaluate the impact of phenylalanine modifications, a multi-faceted experimental approach is essential. Here, we detail the methodologies for three key techniques: Surface Plasmon Resonance (SPR) for kinetic analysis, Isothermal Titration Calorimetry (ITC) for thermodynamic characterization, and a cell-based functional assay to assess biological activity.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[7] It provides invaluable data on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Workflow: SPR Analysis
Caption: A generalized workflow for SPR-based peptide-receptor binding analysis.
Detailed Protocol: SPR Analysis
-
Preparation:
-
Express and purify the receptor (ligand) and the native and modified peptides (analytes). Ensure high purity and concentration accuracy.
-
Prepare a suitable running buffer (e.g., HBS-EP+) and regeneration solution.
-
-
Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]
-
Inject the receptor solution over the activated surface to achieve the desired immobilization level.
-
Inject ethanolamine to deactivate any remaining active esters.
-
-
Binding Analysis:
-
Inject a series of concentrations of the peptide analyte over the immobilized receptor surface.
-
Monitor the association and dissociation phases in real-time.
-
Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove the bound peptide.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the response units (RU) versus time.
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Workflow: ITC Analysis
Caption: A simplified GPCR signaling pathway leading to CRE-luciferase expression.
Detailed Protocol: CRE-Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) that endogenously or recombinantly expresses the target receptor.
-
Co-transfect the cells with a CRE-luciferase reporter plasmid. [4]
-
-
Peptide Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with a range of concentrations of the native and modified peptides. Include appropriate controls (e.g., vehicle, known agonist/antagonist).
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells and add a luciferase substrate (luciferin).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of peptide concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) for each peptide.
-
Conclusion
The strategic modification of phenylalanine residues is a cornerstone of modern peptide drug design. By employing a combination of biophysical and cell-based assays, researchers can gain a comprehensive understanding of how these modifications impact receptor binding and functional activity. The detailed protocols and comparative data presented in this guide provide a robust framework for scientists and drug development professionals to rationally design and evaluate novel peptide therapeutics with enhanced efficacy and desired pharmacological profiles.
References
-
ResearchGate. (2020, May 22). How to find peptide IC50 or kd? Retrieved from [Link]
- Lazic, A. (2022, July 27). Guide to Running an SPR Experiment. University of Michigan.
- Bui, H-H., et al. (2018).
- Gaud, D., et al. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC.
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
- Carterra. (2021, March 23). Surface Plasmon Resonance (SPR) Essentials & Principles of High Throughput Kinetic Analysis [Video]. YouTube.
- Di Stasi, A. M., et al. (2023, January 21).
- Riechers, A., et al. (n.d.). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. PMC.
- Sztain, T., et al. (n.d.). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. PMC.
-
Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]
- Farkas, V., et al. (2010, March 25). N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. PubMed.
- Zajac, J. M., et al. (2024, May 25). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. PMC.
- Cabrele, C., & Beck-Sickinger, A. G. (n.d.). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology.
-
ResearchGate. (n.d.). Site-Specific PEGylation of Proteins Containing Unnatural Amino Acids. Retrieved from [Link]
- Reubi, J. C., et al. (n.d.).
- Michel, M. C., et al. (n.d.). Neuropeptide Y receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
- Singh, I., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- Barati Farimani, A. (2016, July 28). Insights into Opiate Binding and Activation of μ-Opioid Receptors [Video]. YouTube.
- Wanner, J., et al. (n.d.).
- Verdon, G., et al. (n.d.).
- Füredi, A., et al. (2022, June 21).
- Jung, G. (n.d.). Structure-activity relationships of neuropeptide Y (NPY). University of Tübingen.
- Li, Y., et al. (n.d.). Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance. Analytical Methods.
-
ResearchGate. (n.d.). Opioid receptor binding affinities and selectivities at MOP, DOP and KOP receptors. Retrieved from [Link]
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematically benchmarking peptide-MHC binding predictors: From synthetic to naturally processed epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of Neuropeptide Y Receptor Subtypes by Synthetic NPY Analogues and by Anti-receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Side-by-Side Synthesis Efficiency of Fmoc-Protected Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity, yield, and overall efficiency. Among the repertoire of amino acid derivatives, Fmoc-protected phenylalanine (Fmoc-Phe-OH) and its analogs are fundamental components in the construction of countless peptides. Modifications to the phenyl ring of this aromatic amino acid can significantly influence the physicochemical properties of the resulting peptide, including its stability, conformation, and biological activity. Consequently, understanding the impact of these modifications on the synthesis process itself is critical for optimizing protocols and navigating the synthesis of challenging or "difficult" sequences.
This guide provides a comparative analysis of the synthesis efficiency of various Fmoc-protected phenylalanine derivatives. While direct, head-to-head, comprehensive studies detailing the synthesis of identical peptides with a wide array of these derivatives are not abundant in the literature, this document consolidates available data, expert insights, and theoretical considerations to offer a practical comparison. We will delve into the nuances of how substitutions on the phenyl ring can affect key synthesis parameters such as coupling efficiency, potential side reactions, and the overall purity and yield of the final peptide.
The Unmodified Standard: Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
Fmoc-L-phenylalanine serves as the benchmark for comparison. It is a hydrophobic amino acid derivative that is readily soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[1]. The Fmoc protecting group ensures base-labile removal, a cornerstone of the widely adopted Fmoc-based SPPS strategy[][3].
Key Performance Characteristics:
-
Coupling Efficiency: Generally high, with typical coupling times of 15-60 minutes using standard activation methods (e.g., HBTU/HOBt, HATU).
-
Steric Hindrance: Considered moderate, allowing for efficient coupling in most sequence contexts.
-
Side Reactions: Prone to the same side reactions as other amino acids in SPPS, such as racemization, though this is generally low with standard coupling reagents.
-
Solubility: The derivative itself is soluble, but the hydrophobicity of the phenylalanine side chain can contribute to the aggregation of the growing peptide chain in "difficult sequences"[3].
Halogenated Phenylalanine Derivatives: A Tool for Modulating Properties
The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring of phenylalanine is a common strategy to modulate the properties of the resulting peptide. Halogenation can enhance resistance to enzymatic degradation and influence peptide-protein interactions[4]. From a synthesis perspective, these modifications can also impact coupling efficiency due to electronic and steric effects.
Fmoc-4-Fluoro-L-Phenylalanine (Fmoc-Phe(4-F)-OH)
The substitution of hydrogen with fluorine, the most electronegative element, at the para position introduces a significant electronic effect with minimal steric bulk.
Key Performance Characteristics:
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can slightly increase the acidity of the carboxylic acid, potentially leading to faster activation and coupling kinetics.
-
Steric Hindrance: The small van der Waals radius of fluorine results in minimal additional steric hindrance compared to the parent Fmoc-Phe-OH.
-
Applications: Utilized in the synthesis of potent bioactive peptides, such as the ghrelin receptor agonist Ulimorelin[5].
Fmoc-4-Chloro-L-Phenylalanine (Fmoc-Phe(4-Cl)-OH) and Fmoc-4-Bromo-L-Phenylalanine (Fmoc-Phe(4-Br)-OH)
These derivatives introduce larger halogen atoms with both electronic and steric consequences.
Key Performance Characteristics:
-
Electronic and Steric Effects: Both chlorine and bromine are electron-withdrawing, which can favor faster coupling. However, their larger size compared to fluorine can introduce steric hindrance, potentially slowing down the reaction, especially when coupling to a sterically hindered N-terminus.
-
Coupling Efficiency: Standard coupling protocols are generally effective. However, in cases of difficult couplings, extended reaction times or the use of more potent coupling reagents may be necessary.
-
Versatility: The bromine atom in Fmoc-Phe(4-Br)-OH can serve as a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to introduce additional diversity into the peptide sequence[6].
Fmoc-L-Pentafluorophenylalanine (Fmoc-Phe(F5)-OH)
The perfluorination of the phenyl ring dramatically alters the electronic and steric properties of the amino acid.
Key Performance Characteristics:
-
Increased Lipophilicity: The pentafluorinated phenyl ring significantly increases the lipophilicity of the amino acid, which can enhance the bioavailability of the resulting peptide.
-
Electronic Effects: The cumulative electron-withdrawing effect of five fluorine atoms is substantial and may accelerate coupling reactions.
-
Steric Hindrance: The fluorine atoms, while individually small, collectively increase the steric bulk around the phenyl ring, which could potentially impede coupling efficiency in sterically demanding situations.
Comparative Performance Summary
The following table provides a qualitative comparison of the discussed Fmoc-phenylalanine derivatives. It is important to note that the actual performance can be highly sequence-dependent.
| Derivative | Key Considerations in SPPS | Potential Advantages | Potential Challenges |
| Fmoc-Phe-OH | Benchmark standard, generally high coupling efficiency. | Well-established protocols, predictable performance. | Can contribute to peptide aggregation in hydrophobic sequences. |
| Fmoc-Phe(4-F)-OH | Minimal steric hindrance, strong electron-withdrawing effect. | Potentially faster coupling kinetics, useful for creating peptide analogs with altered electronic properties. | Limited data on significant performance differences from Fmoc-Phe-OH in routine synthesis. |
| Fmoc-Phe(4-Cl)-OH | Moderate steric hindrance and electron-withdrawing effects. | Can enhance biological properties of the peptide. | May exhibit slightly reduced coupling efficiency compared to non-halogenated Phe due to steric bulk. |
| Fmoc-Phe(4-Br)-OH | Similar to the chloro-derivative with a larger bromine atom. | Versatile building block for post-synthesis modification. | Increased steric hindrance might necessitate longer coupling times or more potent reagents. |
| Fmoc-Phe(F5)-OH | High lipophilicity and strong electron-withdrawing character. | Can improve peptide stability and bioavailability. | Potential for steric hindrance to affect coupling efficiency; increased hydrophobicity may impact solubility of the protected amino acid in some solvent systems. |
Experimental Protocol: A Framework for Side-by-Side Comparison
To obtain quantitative data on the synthesis efficiency of different Fmoc-phenylalanine derivatives, a controlled, side-by-side experiment is essential. The following protocol outlines a general procedure for synthesizing a model peptide and analyzing the results.
Model Peptide Synthesis
A short, well-characterized peptide should be chosen as the model system. A sequence known to be straightforward to synthesize is ideal for isolating the effect of the phenylalanine derivative. For example, the pentapeptide H-Ala-Val-Pro-Xaa -Tyr-NH₂, where Xaa is the phenylalanine derivative being tested.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Ala, Val, Pro, Tyr, and the Phe derivatives to be tested)
-
Coupling reagents (e.g., HCTU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM, IPA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF, IPA, and DCM.
-
First Amino Acid Coupling: Couple Fmoc-Tyr-OH to the deprotected resin using your chosen activation method (e.g., 4 eq. Fmoc-Tyr-OH, 3.9 eq. HCTU, 8 eq. DIPEA in DMF for 1 hour).
-
Monitoring Coupling Completion: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), recouple for another hour.
-
Capping (Optional): If incomplete coupling is a persistent issue, cap any unreacted amino groups with acetic anhydride.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Pro, the Phe derivative, Val, and Ala), ensuring to monitor coupling completion at each stage.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Drying: Dry the crude peptide under vacuum.
Analysis of Crude Peptide
Materials:
-
Analytical RP-HPLC system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Solvents for HPLC (e.g., Acetonitrile, Water, 0.1% TFA)
Procedure:
-
Yield Calculation: Determine the yield of the crude peptide.
-
Purity Analysis: Dissolve a small amount of the crude peptide in a suitable solvent and analyze by analytical RP-HPLC. The purity is determined by the percentage of the area of the main peak corresponding to the target peptide.
-
Identity Confirmation: Confirm the identity of the synthesized peptide by mass spectrometry to ensure the correct mass is observed.
By performing this synthesis and analysis for each Fmoc-phenylalanine derivative under identical conditions, you can generate quantitative, comparative data on their synthesis efficiency.
Visualizing the Workflow and Structures
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: General workflow of the Fmoc-SPPS cycle.
Structures of Fmoc-Phenylalanine Derivatives
Caption: Chemical structures of selected Fmoc-phenylalanine derivatives.
Conclusion and Future Perspectives
The selection of Fmoc-protected phenylalanine derivatives offers a powerful tool for modulating peptide properties and overcoming synthetic challenges. While this guide provides a framework for understanding the comparative synthesis efficiency of these derivatives, it is crucial to recognize that the optimal choice is often sequence-dependent. The interplay of electronic effects, steric hindrance, and the hydrophobicity of the growing peptide chain creates a complex synthetic landscape.
Future research focusing on systematic, side-by-side comparisons of these derivatives in the context of "difficult sequences" would be invaluable to the peptide synthesis community. The development of real-time monitoring techniques for coupling reactions will further enhance our understanding of the kinetics and allow for more precise optimization of synthesis protocols. By carefully considering the factors outlined in this guide and, where necessary, performing empirical evaluations, researchers can harness the full potential of these versatile building blocks to advance their scientific endeavors.
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
-
Aapptec. (n.d.). Fmoc-Phe(4-F)-OH. Retrieved February 6, 2026, from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Ulijn, R. V., & Smith, A. M. (2008). Designing self-assembling peptide and protein building blocks for nanotechnology. Chemical Society Reviews, 37(4), 664–675. [Link]
- Albericio, F., & Subirós-Funosas, R. (2012). The Suzuki-Miyaura cross-coupling reaction in peptide chemistry. Aldrichimica Acta, 45(1), 3–16.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. Retrieved February 6, 2026, from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
HPLC of Peptides and Proteins. (n.d.). Retrieved February 6, 2026, from [Link]
- White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: A practical approach. Oxford University Press.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: A practical guide. CRC press.
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-2-Methoxy-D-Phenylalanine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Fmoc-2-Methoxy-D-Phenylalanine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their final disposition. This document moves beyond a simple checklist, offering a comprehensive understanding of the chemical's properties to inform best practices in waste management.
Foundational Knowledge: Hazard Assessment and Chemical Profile
Before any disposal protocol can be implemented, a thorough understanding of the compound's characteristics is paramount. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is prudent to treat it with the care afforded to all laboratory chemicals, as the toxicological properties may not have been fully investigated.[1][2][3]
Key Safety Considerations:
-
Irritation Potential: May cause skin, eye, and respiratory tract irritation upon contact or inhalation.[4][5]
-
Dust Formation: As a solid powder, it can form dust clouds which, while not explosive in their delivered form, can be an inhalation hazard.[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[3][7]
-
Hazardous Decomposition: When subjected to fire, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) can be formed.[3][4][5]
Physicochemical Properties Summary
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C25H23NO5 | [2] |
| Molecular Weight | 417.45 g/mol | [2] |
| Appearance | White to off-white solid | [] |
| Solubility | Readily soluble in organic solvents like DMSO and DMF.[][9][10] | |
| Stability | Stable under normal ambient and anticipated storage and handling conditions.[6] |
The Core Directive: Waste Disposal Protocol
The recommended and most environmentally responsible method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration.[2][11] This ensures the complete destruction of the organic molecule, preventing its release into the environment.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a dedicated, clearly labeled, and sealable container.
-
Ensure the container is made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" (or the equivalent designation required by your local regulations) and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[7]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
They will coordinate with a licensed waste disposal company for proper transportation and incineration.
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound must be treated as contaminated waste.
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as solid chemical waste.
-
Labware:
-
Disposable Labware: Items such as pipette tips, weighing boats, and contaminated paper towels should be collected in a designated, lined container for solid chemical waste.
-
Reusable Labware: Glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. The resulting solvent rinse should be collected as liquid chemical waste. After the initial rinse, the glassware can be washed with soap and water.[1]
-
Spill Management and Waste Disposal
In the event of a spill, the primary objectives are to contain the spill, prevent exposure, and ensure the proper disposal of the cleanup materials.
-
Ensure Safety:
-
Containment and Cleanup:
-
Final Disposal:
Visualizing the Disposal Workflow
The following flowchart provides a visual decision-making guide for the proper segregation and disposal of waste generated from working with this compound.
Caption: Decision flowchart for waste segregation and disposal.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Alanine monohydrate. Retrieved from [Link]
- AAPPTec. (n.d.). Safety Data Sheet.
-
Anaspec. (2021, February 17). Safety Data Sheet (SDS). Retrieved from [Link]
- Capot Chemical Co., Ltd. (2019, September 27). MSDS of (S)- FMOC-2-METHOXYPHENYLALANINE.
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid. Retrieved from [Link]
- AAPPTec. (n.d.). Safety Data Sheet.
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Navigating the Safe Handling of Fmoc-2-Methoxy-D-Phenylalanine: A Comprehensive Guide to Personal Protective Equipment and Disposal
In the landscape of peptide synthesis and drug development, the meticulous handling of specialized amino acid derivatives is paramount to ensuring both researcher safety and experimental integrity. This guide provides an in-depth protocol for the safe use of Fmoc-2-Methoxy-D-Phenylalanine, focusing on the critical role of Personal Protective Equipment (PPE), operational handling, and compliant disposal. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety and confidence.
While specific hazard information for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals of unknown toxicity.[1] Safety Data Sheets (SDS) for analogous compounds, such as N-Fmoc-2-methyl-L-phenylalanine, indicate no known OSHA hazards, suggesting a generally low hazard profile for this class of solid amino acid derivatives.[2] However, the primary risks are often associated with the reagents and solvents used in conjunction with the compound during processes like solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF) and piperidine.[1] Therefore, a comprehensive approach to PPE is essential.
Core Personal Protective Equipment (PPE) for Routine Operations
A foundational aspect of laboratory safety is the consistent and correct use of PPE.[3] For routine handling of this compound, such as weighing and transfer, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from potential splashes of solvents or accidental aerosolization of the solid compound.[1] |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a variety of chemicals and are preferred over latex to prevent potential allergies.[4] They should be checked for rips or punctures before each use and replaced immediately if contaminated.[4] |
| Body Protection | Laboratory coat | Provides a crucial barrier to protect skin and clothing from spills and contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the inhalation of any airborne particles or solvent vapors.[1] |
PPE Selection Logic: A Risk-Based Approach
The selection of appropriate PPE is not a static checklist but a dynamic process based on a risk assessment of the specific procedure being undertaken. The following diagram illustrates a decision-making workflow for determining the necessary level of protection.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Protocol: Preparing a Solution of this compound for Peptide Synthesis
This protocol outlines the preparation of a solution of this compound, integrating the necessary PPE at each stage to ensure operator safety.
1. Pre-Operational Checks:
- Ensure the chemical fume hood is functioning correctly.
- Gather all necessary materials: this compound, solvent (e.g., DMF), glassware, magnetic stirrer, and stir bar.
- Don the appropriate PPE: lab coat, safety goggles, and nitrile gloves.
2. Weighing the Compound:
- Tare a clean, dry weighing paper or boat on an analytical balance.
- Carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust. If any static is present, an anti-static gun can be used.
- Record the exact weight.
3. Dissolution:
- Place a stir bar in the appropriate flask inside the chemical fume hood.
- Carefully add the weighed this compound to the flask.
- Measure the required volume of solvent in a graduated cylinder.
- Slowly add the solvent to the flask containing the solid.
- Place the flask on a magnetic stirrer and begin gentle stirring until the solid is completely dissolved.
4. Post-Operational Cleanup:
- Wipe down the balance and surrounding area with a damp cloth to remove any residual powder.
- Clean all glassware thoroughly.
- Dispose of any contaminated weighing paper and gloves as solid chemical waste.
Operational and Disposal Plan: A Lifecycle Approach
A comprehensive safety plan extends beyond the immediate handling of the chemical to include procedures for spills and the ultimate disposal of waste.
Spill Response
In the event of a spill, a calm and methodical response is crucial.
-
Minor Solid Spill (<1 gram):
-
Minor Liquid Spill (containing the dissolved compound, <100 mL):
For any major spill, evacuate the area and contact your institution's environmental health and safety office.
Waste Disposal
All waste generated from the handling and use of this compound and its associated solvents must be disposed of in accordance with institutional and local regulations.
-
Solid Waste:
-
Unused or expired this compound, as well as contaminated items like gloves and weighing papers, should be collected in a clearly labeled, sealed container for solid chemical waste.[1]
-
-
Liquid Waste:
-
Solutions containing this compound and solvents such as DMF should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Waste streams from peptide synthesis, which may contain piperidine from Fmoc deprotection, should also be collected in a designated hazardous waste container.[9] Do not mix with incompatible waste streams.[1]
-
The following diagram illustrates the complete workflow from pre-operational checks to final waste disposal, emphasizing the critical safety control points.
Caption: Complete workflow from preparation to disposal.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
-
University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
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Chem Service. (2014, October 14). SAFETY DATA SHEET. Retrieved from [Link]
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ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Gentian Violet. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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Teymourpour, M., & Pazoki, H. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Mini-Reviews in Organic Chemistry, 18(6), 723-733. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]
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uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]
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Stony Brook University. (2022, August). Laboratory General Chemical Minor Spill Clean Up Procedures. Environmental Health and Safety. Retrieved from [Link]
-
AAPPTec, LLC. (2013, July 8). MSDS - Safety Data Sheet. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Malins, L. R., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13836-13845. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Jad, Y. E., et al. (2017). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. Green Chemistry, 19(19), 4643-4649. Retrieved from [Link]
-
Protective Industrial Products. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection. Retrieved from [Link]
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Pittsburgh Spray Equipment. (2018, February 2). Respirators for Powder Coating – A Complete Guide. Retrieved from [Link]
-
The Glove Company. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry, 24(12), 4887-4896. Retrieved from [Link]
-
Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
-
Airgas. (n.d.). Hexafluoro-1,3-Butadiene - Airgas - United States (US) SDS HCS 2012 V4.11. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
